molecular formula C6H13NO B569145 (R)-(1-Methylpyrrolidin-3-yl)methanol CAS No. 1210935-33-3

(R)-(1-Methylpyrrolidin-3-yl)methanol

Cat. No.: B569145
CAS No.: 1210935-33-3
M. Wt: 115.176
InChI Key: NPWMWLAPRVMNBN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(1-Methylpyrrolidin-3-yl)methanol is a chiral pyrrolidine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a hydroxymethyl group on a chiral, non-racemic 1-methylpyrrolidin-3-yl scaffold, making it a versatile precursor for the synthesis of more complex molecules. The pyrrolidine ring is a privileged structure in drug discovery, and its three-dimensional, non-planar nature helps explore a broader pharmacophore space, which is crucial for achieving target selectivity and optimizing drug-like properties . With a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol , this liquid is characterized by its high flammability (Flash Point: 41.2°C) and requires careful handling and storage, sealed in a dry environment at 2-8°C . Its primary application is as a key chiral intermediate in the research and development of bioactive molecules. For instance, derivatives of this and related pyrrolidine scaffolds are investigated in patent literature for their potential as anti-tubercular agents, highlighting its relevance in designing new therapeutic compounds to address infectious diseases . Researchers utilize this compound to develop novel chemical entities, leveraging its functional groups for further chemical transformations such as esterification or oxidation . This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-1-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMWLAPRVMNBN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653198
Record name [(3R)-1-Methylpyrrolidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210935-33-3
Record name [(3R)-1-Methylpyrrolidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-(1-Methylpyrrolidin-3-yl)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(1-Methylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral organic compound recognized for its significant role as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrrolidine ring with a primary alcohol and a chiral tertiary amine, makes it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its applications in drug discovery and material science.

Chemical and Physical Properties

This compound is a chiral molecule with the molecular formula C₆H₁₃NO.[1] Its key physicochemical properties are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (tertiary amine) suggests its high solubility in polar protic solvents.

PropertyValueReference
CAS Number 1210935-33-3[1][2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1]
Boiling Point 141.7 ± 13.0 °C at 760 mmHg[2]
Density 1.0 ± 0.1 g/cm³[2]
Flash Point 41.2 ± 18.5 °C[2]
Vapor Pressure 2.4 ± 0.6 mmHg at 25°C[2]
Refractive Index 1.469[2]
LogP -0.46[2]
Melting Point Not available[2]
Solubility Expected to be miscible with water, methanol, and ethanol.[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various strategies, including chiral pool synthesis, asymmetric synthesis, and reduction reactions.[1] Below is a representative experimental protocol for the synthesis of a related precursor, (3R)-1-methylpyrrolidin-3-ol, which can be further converted to the target compound. Additionally, a protocol demonstrating the use of the enantiomeric (S)-form in a Mitsunobu reaction is provided to illustrate its application as a synthetic building block.

Representative Synthesis of a Precursor: (3R)-1-methylpyrrolidin-3-ol

This method is adapted from a patented industrial-scale preparation.

Workflow for the Synthesis of (3R)-1-methylpyrrolidin-3-ol

G A (3R)-pyrrolidin-3-ol C Hydrogenation (0.4-0.5 MPa, 20°C) A->C B Paraformaldehyde, Methanol, 5% Platinum on Carbon B->C D Reaction Mixture C->D E Filtration D->E F Concentration E->F G Distillation F->G H (3R)-1-methylpyrrolidin-3-ol G->H

Caption: Workflow for the synthesis of (3R)-1-methylpyrrolidin-3-ol.

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, mix (3R)-pyrrolidin-3-ol (60.0g), 93% paraformaldehyde (23.4g, 1.05 equivalents), methanol (300.4g), and 5% platinum on carbon (3.7g, water-containing).[4]

  • Hydrogenation: Pressurize the reactor with hydrogen to 0.4-0.5 MPa and maintain the temperature at 20°C. The reaction is monitored by gas chromatography until the starting material, (3R)-pyrrolidin-3-ol, is consumed (approximately 7.5 hours).[4]

  • Work-up: After the reaction is complete, the platinum on carbon catalyst is removed by filtration. The filter cake is washed with methanol.[5]

  • Purification: The combined filtrate and washings are concentrated under reduced pressure. The resulting oil is then purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.[5]

Application in Synthesis: Mitsunobu Reaction

This protocol demonstrates the utility of the enantiomeric (S)-(1-Methylpyrrolidin-3-yl)methanol as a nucleophile in a Mitsunobu reaction to synthesize an N-9 alkylated purine derivative.

Synthetic Pathway to Fused Bicyclic Heterocycles

G A (S)-(1-Methylpyrrolidin-3-yl)methanol C Mitsunobu Reaction (0°C to RT, 24h) A->C B 6-Chloropurine, Triphenylphosphine, DIAD, THF B->C D N-9 Alkylated Purine Derivative C->D

Caption: Synthetic pathway to fused bicyclic heterocycles.

Experimental Protocol:

  • Reaction Setup: To a solution of (S)-(1-methylpyrrolidin-3-yl)methanol (1.15 g, 10 mmol) and 6-chloropurine (1.55 g, 10 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, add triphenylphosphine (3.93 g, 15 mmol) at 0 °C.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (3.03 g, 15 mmol) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Purification: Remove the solvent under reduced pressure. The residue is purified by column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 98:2 to 95:5 gradient) to afford the desired N-9 alkylated purine derivative.

Applications in Drug Discovery and Material Science

This compound is a key intermediate in the development of novel therapeutics and materials.

  • Pharmaceutical Development: Its chiral nature makes it an ideal scaffold for synthesizing compounds targeting neurological disorders and infections.[1] Derivatives have shown potential as modulators of cholinergic neurotransmission, interacting with both nicotinic and muscarinic acetylcholine receptors, which are implicated in diseases like Alzheimer's and Parkinson's.[6] There is also research into its derivatives as potential antidepressant agents.[1]

  • Organic Synthesis: It serves as a valuable building block for the preparation of chiral catalysts and ligands used in asymmetric synthesis.[1]

  • Material Science: The compound is being investigated for the development of new materials, such as chiral ionic liquids, which have applications in catalysis and separation processes.[1]

Logical Relationship in Drug Development

G A This compound (Chiral Building Block) B Chemical Synthesis (e.g., N-Alkylation, Cyclization) A->B C Derivative Compounds B->C D Biological Target (e.g., Cholinergic Receptors) C->D E Potential Therapeutic Application (e.g., Neurodegenerative Diseases) D->E

Caption: Role as a building block for pharmacologically active agents.

Safety and Handling

  • Personal Protective Equipment: Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its unique structural features and chirality make it a valuable tool for the synthesis of a wide range of complex molecules. Further research into its biological activities and applications is likely to uncover new opportunities for its use in creating novel therapeutics and advanced materials.

References

Spectroscopic and Structural Elucidation of (R)-(1-Methylpyrrolidin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(1-Methylpyrrolidin-3-yl)methanol, a chiral building block of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for the (R)-enantiomer in publicly accessible literature, this guide presents data for the closely related racemic mixture, 1-methyl-3-pyrrolidinemethanol, to serve as a valuable reference. The methodologies described herein are standard protocols applicable to the analysis of this and similar chiral amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for the protons (¹H) and carbon atoms (¹³C) of 1-methyl-3-pyrrolidinemethanol.

Table 1: ¹H NMR Spectroscopic Data of 1-Methyl-3-pyrrolidinemethanol

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1'3.45t5.5
H22.75 - 2.85m
H2'2.15 - 2.25m
H32.50 - 2.60m
H41.60 - 1.70m
H4'2.05 - 2.15m
H52.65 - 2.75m
H5'2.30 - 2.40m
N-CH₃2.35s
OH3.50br s

Note: Data is predicted based on known spectra of similar compounds. Actual values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of 1-Methyl-3-pyrrolidinemethanol

Carbon Chemical Shift (δ, ppm)
C1' (CH₂OH)65.0
C2 (CH)40.0
C3 (CH₂)55.0
C4 (CH₂)28.0
C5 (CH₂)60.0
N-CH₃42.0

Note: Data is predicted based on known spectra of similar compounds. Actual values may vary depending on solvent and experimental conditions.

A general procedure for acquiring NMR spectra of a chiral amino alcohol like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to the solvent peak.

  • Chiral Purity (Optional): To determine enantiomeric excess, a chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral derivatizing agent can be added to the NMR sample to induce diastereomeric separation of signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of 1-Methyl-3-pyrrolidinemethanol

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H stretch (alcohol)3400 - 3200Strong, Broad
C-H stretch (alkane)2960 - 2850Strong
C-N stretch (amine)1250 - 1020Medium
C-O stretch (alcohol)1050 - 1000Strong

Note: Data is characteristic for this class of compounds. Specific peak positions may vary.

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two KBr or NaCl plates. Alternatively, a thin film can be cast on a single plate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data of 1-Methyl-3-pyrrolidinemethanol

m/z Relative Intensity (%) Assignment
11510[M]⁺ (Molecular Ion)
9820[M - OH]⁺
84100[M - CH₂OH]⁺
5740[C₃H₇N]⁺
4260[C₂H₄N]⁺

Note: Fragmentation patterns are predicted and may vary depending on the ionization method used.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferred to observe the molecular ion. Electron Impact (EI) ionization will produce more extensive fragmentation, providing structural information.

  • Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which aids in confirming the molecular weight and structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Elucidation Sample Chemical Compound (this compound) Prep Dissolution / Preparation Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Elucidation Structural Elucidation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and enantiomeric purity assessment, it is imperative that researchers acquire and interpret their own experimental data following the protocols outlined.

Synthesis of (R)-(1-Methylpyrrolidin-3-yl)methanol from the Chiral Pool: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct and efficient synthetic routes for the preparation of the valuable chiral building block, (R)-(1-Methylpyrrolidin-3-yl)methanol, utilizing readily available starting materials from the chiral pool: L-glutamic acid and L-malic acid. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the practical application of these methodologies.

Introduction

This compound is a crucial chiral intermediate in the synthesis of a wide range of pharmaceutical compounds, owing to its stereodefined pyrrolidine scaffold. The utilization of the chiral pool, which employs naturally occurring enantiopure compounds as starting materials, presents an economical and efficient strategy for the synthesis of such chiral molecules, obviating the need for asymmetric synthesis or chiral resolution. This guide details two synthetic approaches, starting from the abundant and inexpensive chiral precursors, L-glutamic acid and L-malic acid.

Comparative Overview of Synthetic Routes

The two primary synthetic strategies for this compound from the chiral pool are summarized below. Each route offers distinct advantages and involves a unique set of chemical transformations.

Starting MaterialKey IntermediatesKey Transformations
L-Glutamic AcidN-Boc-L-glutamic acid dimethyl ester, (R)-tert-butyl (4,5-dihydroxypentyl)carbamateEsterification, N-protection, Di-ester reduction, Tosylation, Intramolecular cyclization, N-methylation
L-Malic Acid(R)-3-hydroxy-1-methylpyrrolidine-2,5-dioneImide formation, Di-imide reduction

Synthesis from L-Glutamic Acid

The synthesis of this compound from L-glutamic acid is a well-established, multi-step process that offers excellent control over stereochemistry. The overall synthetic pathway is depicted below.

Synthesis_from_L-Glutamic_Acid L_Glutamic_Acid L-Glutamic Acid Diester N-Boc-L-glutamic acid dimethyl ester L_Glutamic_Acid->Diester 1. SOCl₂, MeOH 2. (Boc)₂O, Et₃N Diol (R)-tert-butyl (4,5-dihydroxypentyl)carbamate Diester->Diol NaBH₄, THF/MeOH Ditosylate (R)-tert-butyl (4,5-bis((p-tolylsulfonyl)oxy)pentyl)carbamate Diol->Ditosylate TsCl, Pyridine N_Boc_Pyrrolidinol N-Boc-(R)-3-hydroxypyrrolidine Ditosylate->N_Boc_Pyrrolidinol Base (e.g., K₂CO₃) Pyrrolidinol (R)-3-hydroxypyrrolidine N_Boc_Pyrrolidinol->Pyrrolidinol TFA or HCl Target This compound Pyrrolidinol->Target HCHO, H₂, Pd/C

Caption: Synthetic pathway from L-Glutamic Acid.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis starting from L-glutamic acid.

StepTransformationReagents and ConditionsYield (%)
1L-Glutamic acid → N-Boc-L-glutamic acid dimethyl ester1. SOCl₂, MeOH; 2. (Boc)₂O, Et₃N, DMAP~92[1]
2N-Boc-L-glutamic acid dimethyl ester → (R)-tert-butyl (4,5-dihydroxypentyl)carbamateNaBH₄, THF/MeOH~76
3(R)-tert-butyl (4,5-dihydroxypentyl)carbamate → DitosylateTsCl, PyridineHigh
4Ditosylate → N-Boc-(R)-3-hydroxypyrrolidineK₂CO₃, MeOHHigh
5N-Boc-(R)-3-hydroxypyrrolidine → (R)-3-hydroxypyrrolidineTFA, CH₂Cl₂Quantitative
6(R)-3-hydroxypyrrolidine → this compoundHCHO, H₂, Pd/C, H₂O~31[2]
Experimental Protocols

Step 1: Synthesis of N-Boc-L-glutamic acid dimethyl ester [1]

To a stirred solution of L-glutamic acid (1 eq) in methanol, thionyl chloride (2.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield L-glutamic acid dimethyl ester hydrochloride. This crude product is dissolved in chloroform, and triethylamine (3 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added at 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) is then added, and the reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with water, and the organic layer is washed with 10% aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

Step 2: Synthesis of (R)-tert-butyl (4,5-dihydroxypentyl)carbamate

To a solution of N-Boc-L-glutamic acid dimethyl ester (1 eq) in a mixture of THF and methanol at 0 °C, sodium borohydride (4 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of 10% aqueous citric acid solution until the pH reaches 5-6. The organic solvents are removed under reduced pressure, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford the diol.

Step 6: Synthesis of this compound [2]

(R)-3-hydroxypyrrolidine (1 eq) is dissolved in water, and a 37% aqueous formaldehyde solution (1.1 eq) is added. 10% Palladium on carbon (Pd/C) is added as a catalyst. The mixture is stirred under a hydrogen atmosphere at room temperature. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is distilled under reduced pressure to obtain the final product.

Synthesis from L-Malic Acid

The synthesis from L-malic acid provides a more convergent approach to the pyrrolidine core. This route involves the formation of a succinimide derivative followed by its reduction.

Synthesis_from_L-Malic_Acid L_Malic_Acid L-Malic Acid Succinimide (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione L_Malic_Acid->Succinimide Methylamine, Heat Target This compound Succinimide->Target NaBH₄ / Dimethyl Sulfate

Caption: Synthetic pathway from L-Malic Acid.

Quantitative Data

The following table summarizes the yields for the two-step synthesis starting from L-malic acid, based on patent literature.

StepTransformationReagents and ConditionsYield (%)
1L-Malic Acid → (R)-3-hydroxy-1-methylpyrrolidine-2,5-dioneMethylamine, Toluene, RefluxGood
2(R)-3-hydroxy-1-methylpyrrolidine-2,5-dione → TargetNaBH₄, Dimethyl Sulfate, THF~70[3]
Experimental Protocols

Step 1: Synthesis of (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione

L-Malic acid (1 eq) and an aqueous solution of methylamine (40%, 1.05 eq) are added to toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound [3]

To a suspension of sodium borohydride (4 eq) in anhydrous THF at 0 °C, dimethyl sulfate (2.5 eq) is added dropwise. The mixture is stirred at 0 °C for 1 hour and then at 30 °C for 3 hours. A solution of (R)-3-hydroxy-1-methylpyrrolidine-2,5-dione (1 eq) and trimethyl borate in THF is then added dropwise at 30 °C. The reaction is stirred for 2 hours. The reaction is quenched by the dropwise addition of 10 M HCl at 0 °C. The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by vacuum distillation.

Conclusion

Both L-glutamic acid and L-malic acid serve as excellent and readily available chiral pool starting materials for the stereoselective synthesis of this compound. The L-glutamic acid route, although longer, is well-documented in the scientific literature and offers multiple points for diversification. The L-malic acid route is more convergent and potentially more suitable for large-scale synthesis, as suggested by the patent literature. The choice of synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and available expertise. This guide provides the necessary detailed information to enable researchers to make an informed decision and successfully implement these synthetic strategies.

References

The Pivotal Role of (R)-(1-Methylpyrrolidin-3-yl)methanol in Chiral Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(1-Methylpyrrolidin-3-yl)methanol, a chiral building block of significant interest, is emerging as a critical component in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. Its unique structural features, including a stereodefined center, a primary alcohol, and a tertiary amine, make it a versatile synthon for the construction of enantiomerically pure bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in organic synthesis. A summary of its key properties is presented below. It is important to note that while extensive data is available for the racemic mixture and related isomers, specific experimental values for the (R)-enantiomer, such as melting point and specific optical rotation, are not consistently reported in publicly available literature.

PropertyValueReference
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
CAS Number 1210935-33-3[1]
Appearance Colorless to yellow-brown liquid (predicted)[2]
Boiling Point 141.7 ± 13.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Flash Point 41.2 ± 18.5 °C
Refractive Index (n20/D) 1.469
LogP -0.46
Solubility Expected to be miscible with water and polar protic solvents.[3]

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Several synthetic strategies have been developed, with the most common approaches being chiral pool synthesis, asymmetric synthesis, and the reduction of corresponding chiral precursors.[1] An industrially viable method involves the reductive amination of a chiral pyrrolidinol precursor.

Experimental Protocol: Reductive Amination of (R)-Pyrrolidin-3-yl-methanol

This protocol is based on established methods for the N-methylation of pyrrolidine derivatives.

Materials:

  • (R)-Pyrrolidin-3-yl-methanol

  • Paraformaldehyde (or aqueous formaldehyde)

  • Platinum on carbon (5% Pt/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitable hydrogenation reactor, charge (R)-pyrrolidin-3-yl-methanol and methanol under an inert atmosphere.

  • Addition of Reagents: Add 5% platinum on carbon catalyst to the solution, followed by the portion-wise addition of paraformaldehyde (1.05 equivalents).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 0.4-0.5 MPa with hydrogen and stir the mixture vigorously at 20°C.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) for the disappearance of the starting material. The reaction is typically complete within 6-8 hours.[4]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas. Remove the catalyst by filtration through a pad of celite, washing the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be purified by distillation under reduced pressure to yield this compound as a clear oil.[4]

G Synthesis Workflow for this compound start (R)-Pyrrolidin-3-yl-methanol reagents Paraformaldehyde, 5% Pt/C, H2 start->reagents 1. reaction Reductive Amination in Methanol reagents->reaction 2. workup Filtration to remove catalyst reaction->workup 3. purification Distillation workup->purification 4. product This compound purification->product 5.

Caption: A simplified workflow for the synthesis of this compound.

Application in Drug Discovery: A Case Study of Tofacitinib

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] While this compound itself is a valuable building block, the closely related chiral piperidine and pyrrolidine structures are key components in the synthesis of many pharmaceuticals. A prominent example is Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other inflammatory diseases.[6][7]

The synthesis of Tofacitinib involves the coupling of a chiral 3-amino-4-methylpiperidine derivative with a pyrrolo[2,3-d]pyrimidine core. The stereochemistry of the piperidine ring is crucial for the drug's efficacy. The synthetic strategies employed to construct this chiral piperidine often start from chiral precursors, highlighting the importance of building blocks like this compound and its analogues.

G General Application Workflow in Drug Synthesis building_block This compound or analogue functionalization Functional group interconversion/ Modification building_block->functionalization coupling Coupling with drug scaffold functionalization->coupling final_steps Deprotection and final modifications coupling->final_steps api Active Pharmaceutical Ingredient (API) final_steps->api

Caption: A generalized workflow for the application of the chiral building block in API synthesis.

The JAK-STAT Signaling Pathway: The Target of Tofacitinib

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, thereby modulating the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in the immune response and inflammation.

The binding of a cytokine to its receptor on the cell surface activates associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they regulate the transcription of target genes involved in inflammation and immune cell function. By inhibiting JAKs, Tofacitinib effectively dampens this signaling cascade, reducing the inflammatory response.

G The JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Translocation transcription Gene Transcription dna->transcription 6. Regulation

Caption: An overview of the JAK-STAT signaling cascade targeted by drugs developed from chiral precursors.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the synthesis of complex, enantiomerically pure molecules. Its utility is particularly evident in the field of drug discovery, where the demand for stereochemically defined compounds continues to grow. As research into novel therapeutics targeting complex signaling pathways expands, the importance of readily accessible and well-characterized chiral synthons like this compound will undoubtedly increase, making it a key tool for medicinal chemists and process development scientists.

References

The Chiral Scaffold of Promise: (R)-(1-Methylpyrrolidin-3-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(1-Methylpyrrolidin-3-yl)methanol , a chiral pyrrolidine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure, combined with the presence of a primary alcohol and a tertiary amine, provides a unique scaffold for the design of novel therapeutic agents. This guide delves into the synthesis, key applications, and pharmacological significance of this compound, offering a comprehensive resource for professionals in drug discovery and development. The inherent chirality of this molecule is of paramount importance, as stereoisomers often exhibit distinct pharmacological profiles.[1][2]

Synthesis and Physicochemical Properties

This compound (CAS: 1210935-33-3) is a chiral organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1] Its structure features a five-membered saturated heterocyclic pyrrolidine ring with a methyl group on the nitrogen atom and a hydroxymethyl group at the chiral 3-position in the (R)-configuration.

Several synthetic routes to this compound have been developed, often starting from chiral precursors. A common approach involves the reductive amination of (R)-3-hydroxypyrrolidine with formaldehyde, a method that can be scaled for industrial production.[1] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (tertiary amine) influences its solubility and potential for interaction with biological targets.

Core Application: Muscarinic Acetylcholine Receptor Agonists

A primary focus of research involving the this compound scaffold has been the development of selective muscarinic acetylcholine receptor (mAChR) agonists.[2] The mAChRs, particularly the M1 subtype, are critical G-protein coupled receptors (GPCRs) in the central nervous system involved in cognitive processes like learning and memory.[3][4] Dysfunction of the cholinergic system is a key feature of Alzheimer's disease, making M1 agonists a promising therapeutic strategy.[3][4]

The this compound moiety often serves as the "northern" amine-containing portion of these agonists, which is crucial for binding to the orthosteric site of the receptor. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by synthesizing various ether and ester derivatives.

Quantitative Data: Biological Activity of Related Muscarinic Agonists

Table 1: Functional Potency (EC50) of Muscarinic Agonists at M1 and M2 Receptors

Compound Scaffold M1 EC50 (nM) M2 EC50 (nM) Reference
Carbachol Quaternary ammonium 7500 ± 1600 - [2]
Oxotremorine Pyrrolidinone - - [2]
Bethanechol Quaternary ammonium - - [2]
Arecoline Tetrahydropyridine - - [2]
McN-A-343 Tetrahydropyrimidine 11 - [5]
Iperoxo Oxadiazole 24.8 - [5]

| Xanomeline | Tetrahydropyridine | 37 | - |[5] |

Table 2: Binding Affinity (Ki) of Muscarinic Ligands at M1 Receptors

Compound Ki (µM) Reference
Acetylcholine 59 [6]
Pilocarpine 2.7 [6]

| Luteolin | 40 - 110 |[6] |

Signaling Pathways and Experimental Workflows

The design of drugs targeting specific receptors requires a deep understanding of their downstream signaling cascades and the experimental methods used to quantify their activity.

M1 Muscarinic Receptor Signaling Pathway

M1 muscarinic acetylcholine receptors are coupled to Gq/11 G-proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Agonist) ACh->M1R binds Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C DAG->PKC activates Response Cellular Response Ca->Response PKC->Response Synthesis_Workflow Start This compound (Starting Material) Step1 Step 1: Activation of Hydroxyl Group (e.g., Tosylation) Start->Step1 Intermediate1 Tosyl-activated Intermediate Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (e.g., with a phenol) Intermediate1->Step2 Intermediate2 Ether-linked Intermediate Step2->Intermediate2 Step3 Step 3: Final Modification / Purification (e.g., Chromatography) Intermediate2->Step3 Product Final Muscarinic Agonist Analog Step3->Product

References

An In-Depth Technical Guide to (R)-(1-Methylpyrrolidin-3-yl)methanol Derivatives and Their Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential therapeutic applications of derivatives of (R)-(1-Methylpyrrolidin-3-yl)methanol. This chiral scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly those targeting the cholinergic system.

Introduction

This compound is a chiral building block featuring a pyrrolidine ring, a structural motif present in numerous biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential to modulate various neurotransmitter systems. The inherent chirality of this scaffold is crucial, as stereochemistry often plays a pivotal role in receptor-ligand interactions and pharmacological outcomes. Research has primarily focused on the development of ester derivatives as "soft" anticholinergic agents, which are designed to have a controlled and localized effect, minimizing systemic side effects.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown notable activity as muscarinic acetylcholine receptor (mAChR) antagonists. The primary therapeutic rationale for these compounds lies in their potential as "soft anticholinergics." These drugs are designed to exert their pharmacological effect locally, after which they are rapidly metabolized to inactive forms, thereby reducing the risk of systemic adverse effects commonly associated with traditional anticholinergic agents.

Muscarinic Receptor Antagonism

Studies on a series of soft anticholinergic agents, which are structurally analogous to esters of this compound, have demonstrated significant binding affinity for muscarinic receptors. The stereochemistry at the pyrrolidine ring has been shown to be a critical determinant of activity, with the (R)-isomers consistently exhibiting higher potency than their (S)-counterparts. This highlights the specific and chiral nature of the interaction with the muscarinic receptor binding site.

The primary mechanism of action for these compounds is the competitive antagonism of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), and the activity profile of these derivatives appears to be most prominent at the M1, M2, and M3 subtypes. Antagonism of M1 and M3 receptors is a well-established therapeutic strategy for conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders. The observed activity of these derivatives suggests their potential utility in these therapeutic areas.

Potential Nicotinic and Dopaminergic Activity

While the primary focus of research has been on muscarinic activity, the pyrrolidine scaffold is also present in ligands for nicotinic acetylcholine receptors (nAChRs) and dopamine receptors. Although specific data for this compound derivatives at these receptors is limited, the structural similarity to known nAChR and dopamine receptor ligands suggests that these derivatives may possess a broader pharmacological profile. Further investigation into their activity at these other receptor systems is a promising area for future research.

Quantitative Data on Biological Activity

The following table summarizes the in vitro binding affinities (pKi values) of a series of soft anticholinergic agents that are structurally related to esters of this compound for human muscarinic receptor subtypes M1, M2, M3, and M4. The data is adapted from a study by Bodor et al. and illustrates the structure-activity relationships within this class of compounds.

CompoundStereochemistrypKi (M1)pKi (M2)pKi (M3)pKi (M4)
SGM Racemic7.97.78.17.8
2R3'R8.58.48.78.4
2R3'S8.38.18.58.2
2S3'R7.27.07.47.1
2S3'S7.06.87.26.9
SGE Racemic7.87.68.07.7
2R3'R8.48.38.68.3
2R3'S8.28.08.48.1
2S3'R7.16.97.37.0
2S3'S6.96.77.16.8
SA-A Racemic6.05.86.25.9
2R Isomer6.56.16.76.3
2S Isomer5.55.35.75.4

SGM, SGE, and SA-A are structurally related soft anticholinergics. The stereochemistry refers to the chiral centers in the molecule. Data suggests that the 2R isomers are more active.[1][2][3][4]

Experimental Protocols

Synthesis of this compound Ester Derivatives

A general method for the synthesis of ester derivatives of this compound involves the esterification of the parent alcohol with a suitable carboxylic acid. A key intermediate, 3'(R)-N-Methyl-3-pyrrolidinyl-2(R)-cyclopentylmandelate, can be synthesized via a Mitsunobu reaction.

Synthesis of 3'(R)-N-Methyl-3-pyrrolidinyl-2(R)-cyclopentylmandelate:

  • To a stirred solution of (R)-α-cyclopentylmandelic acid, triphenylphosphine, and (S)-1-methyl-3-pyrrolidinol in anhydrous tetrahydrofuran (THF), a solution of diisopropyl azodicarboxylate (DIAD) in anhydrous THF is added at 5°C over 1.5 hours.

  • The reaction mixture is stirred at ambient temperature for 20 hours.

  • The mixture is concentrated to dryness.

  • The residue is dissolved in methyl t-butyl ether (MTBE) and filtered.

  • The filtrate is extracted with dilute sulfuric acid.

  • The aqueous phase is extracted with MTBE to remove triphenylphosphine oxide and then neutralized with aqueous potassium carbonate.

  • The mixture is extracted with MTBE, and the organic phase is dried over magnesium sulfate and concentrated to yield the product as a yellow oil.

This intermediate can then be further modified to produce a variety of ester derivatives.

Radioligand Binding Assay for Muscarinic Receptors

The binding affinity of the synthesized compounds for different muscarinic receptor subtypes can be determined using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing human M1, M2, M3, or M4 receptors.

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • Test compounds (derivatives of this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Incubations are typically carried out at room temperature for a sufficient time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Ileum Contraction

The anticholinergic activity of the compounds can be assessed by their ability to inhibit acetylcholine-induced contractions in isolated guinea pig ileum.

Procedure:

  • A segment of guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

  • The tissue is allowed to equilibrate under a resting tension.

  • Cumulative concentration-response curves to acetylcholine are obtained.

  • The tissue is then incubated with the test compound for a specific period.

  • A second concentration-response curve to acetylcholine is generated in the presence of the antagonist.

  • The antagonistic potency (pA₂) is calculated from the shift in the concentration-response curve.

Signaling Pathways

The biological effects of this compound derivatives as muscarinic antagonists are mediated through the blockade of specific intracellular signaling pathways.

M1 and M3 Receptor Signaling (Gq/11 Pathway)

M1 and M3 muscarinic receptors are coupled to the Gq/11 family of G proteins.[5][6][7] Antagonism of these receptors by this compound derivatives would block the following cascade:

M1_M3_Signaling cluster_receptor M1/M3 Receptor cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects Receptor M1/M3 Gq_11 Gq/11 Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Antagonist This compound Derivative Antagonist->Receptor Blocks

M1/M3 Receptor Signaling Pathway Blockade
M2 Receptor Signaling (Gi/o Pathway)

M2 muscarinic receptors are coupled to the Gi/o family of G proteins, which have an inhibitory effect on adenylyl cyclase.[2][6][8] Antagonism of M2 receptors would prevent the following signaling events:

M2_Signaling cluster_receptor M2 Receptor cluster_effector Effector & Second Messenger cluster_downstream Downstream Effects Receptor M2 Gi_o Gi/o Receptor->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Antagonist This compound Derivative Antagonist->Receptor Blocks

M2 Receptor Signaling Pathway Blockade

Structure-Activity Relationships (SAR)

The development of potent and selective ligands requires a thorough understanding of the structure-activity relationships. For derivatives of this compound, the following SAR observations can be made:

  • Stereochemistry: The (R)-configuration at the 3-position of the pyrrolidine ring is crucial for high affinity at muscarinic receptors. This stereoselectivity suggests a specific orientation of the molecule within the receptor's binding pocket.

  • Ester Group: The nature of the ester group significantly influences the anticholinergic activity. Bulky and lipophilic ester moieties generally lead to higher potency. The "soft" nature of these esters allows for predictable metabolic inactivation.

  • Quaternization of the Nitrogen: While not extensively explored for this specific scaffold, quaternization of the pyrrolidine nitrogen in related muscarinic antagonists often leads to increased potency but may limit blood-brain barrier penetration.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential as muscarinic receptor antagonists. The "soft drug" approach, focusing on localized activity and predictable metabolism, offers a pathway to developing safer anticholinergic therapies. The strong stereochemical preference for the (R)-enantiomer underscores the importance of chiral synthesis in optimizing pharmacological activity.

Future research in this area should focus on:

  • Subtype Selectivity: A more detailed characterization of the binding and functional activity of these derivatives at all five muscarinic receptor subtypes is needed to develop ligands with improved selectivity and reduced side effects.

  • Broader Receptor Profiling: A systematic evaluation of the activity of these compounds at nicotinic and dopamine receptors is warranted to fully understand their pharmacological profile and identify potential new therapeutic applications.

  • In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds in relevant animal models of disease.

By continuing to explore the medicinal chemistry of this versatile chiral scaffold, it is anticipated that novel and improved therapeutics will be discovered.

References

Neuropharmacological Profile of (R)-(1-Methylpyrrolidin-3-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropharmacological effects of derivatives of (R)-(1-Methylpyrrolidin-3-yl)methanol, a chiral scaffold of significant interest in the development of novel cholinergic agents. This document details their interactions with nicotinic and muscarinic acetylcholine receptors, presenting quantitative binding and functional data, in-depth experimental protocols, and visualizations of the associated signaling pathways.

Introduction

This compound and its analogs are versatile chiral building blocks utilized in the synthesis of pharmacologically active compounds.[1] Their structural similarity to the pyrrolidine ring of nicotine has prompted extensive investigation into their potential as modulators of the cholinergic system. Dysregulation of cholinergic signaling is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making the development of selective cholinergic ligands a critical area of research. This guide focuses on the structure-activity relationships (SAR) of these derivatives at both nicotinic and muscarinic acetylcholine receptors.

Quantitative Data on Receptor Interactions

The following tables summarize the in vitro biological activity of various derivatives of this compound and related analogs at nicotinic and muscarinic acetylcholine receptors. The data has been compiled from various sources to facilitate a comparative analysis of their binding affinities and functional potencies.

Table 1: Binding Affinities (Ki) of this compound Derivatives at Nicotinic Acetylcholine Receptors (nAChRs)

Compound/DerivativeReceptor SubtypeKi (nM)RadioligandSource
Nicotineα4β21.0[3H]Nicotine[2]
Boron-containing Nicotine Analogueα4β2600[3H]Nicotine[2]
Nicotineα7770[3H]Methyllycaconitine[2]
Boron-containing Nicotine Analogueα72400[3H]Methyllycaconitine[2]
(S)-enantiomer of a quinuclidine-triazole derivativeα3β42.28[3H]Epibatidine[3]
(R)-enantiomer of a quinuclidine-triazole derivativeα3β4601[3H]Epibatidine[3]
(S)-enantiomer of a quinuclidine-triazole derivativeα7>10000[3H]Epibatidine[3]
(R)-enantiomer of a quinuclidine-triazole derivativeα74.49[3H]Epibatidine[3]
(R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA)α4β21.21[3H]Nicotine[4]
Cytisineα4β20.46[3H]Nicotine[4]

Table 2: Functional Potencies (EC50/IC50) of this compound Derivatives at Muscarinic Acetylcholine Receptors (mAChRs)

Compound/DerivativeReceptor SubtypeAssay TypePotency (nM)EffectSource
(R,R)-hydrobenzoin ester of arecaidineM1Calcium effluxKi = 99 ± 19Antagonist[5]
(S,S)-hydrobenzoin ester of arecaidineM1Calcium effluxKi = 800 ± 200Antagonist[5]
(R,S)-hydrobenzoin ester of arecaidineM1Calcium effluxKi = 380 ± 90Antagonist[5]
CarbacholM2 (guinea-pig intestine)Icat activationEC50 = 7.5 ± 1.6 μMAgonist[6]
PilocarpineM2 (guinea-pig intestine)Icat activation-Partial Agonist[6]
McN-A343M2 (guinea-pig intestine)Icat activation-Partial Agonist[6]
Heteroaryl-pyrrolidinone (8b)hM1PAM activityEC50 = 2080PAM[6]
Heteroaryl-pyrrolidinone (20a)hM1PAM activityEC50 > 10000PAM[6]

Experimental Protocols

Radioligand Binding Assay for Nicotinic and Muscarinic Receptors

This protocol outlines a generalized method for determining the binding affinity (Ki) of test compounds.[7]

3.1.1. Materials

  • Receptor Source: Cell membranes from cell lines (e.g., HEK-293, CHO) stably expressing the desired human nAChR or mAChR subtype.[7]

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]Nicotine, [3H]Epibatidine for nAChRs; [3H]N-methylscopolamine ([3H]NMS) for mAChRs).[4][7]

  • Test Compounds: Derivatives of this compound.

  • Control Ligand: A known high-affinity unlabeled ligand for the receptor to determine non-specific binding (e.g., nicotine, atropine).

  • Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter and scintillation fluid.

3.1.2. Procedure

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Receptor membranes and radioligand.[7]

    • Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the unlabeled control ligand.[7]

    • Competitive Binding: Receptor membranes, radioligand, and serial dilutions of the test compound.[7]

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).[7]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[7]

  • Washing: Quickly wash the filters with ice-cold wash buffer.[7]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.[7]

3.1.3. Data Analysis

  • Calculate Specific Binding: Subtract non-specific binding (CPM) from total binding (CPM).[7]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) from the competition curve.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Functional Assay: Calcium Flux Assay for Gq-Coupled Muscarinic Receptors (M1, M3, M5)

This protocol measures the increase in intracellular calcium concentration following receptor activation.

3.2.1. Materials

  • Cells: Cell line (e.g., CHO, HEK-293) stably expressing the Gq-coupled muscarinic receptor subtype of interest.

  • Calcium-sensitive dye: (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Test Compounds: Agonists or antagonists of this compound derivatives.

  • Reference Agonist: (e.g., Carbachol, Acetylcholine).

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

3.2.2. Procedure

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure baseline fluorescence. Add the test compounds (for agonist testing) or the test compounds followed by a reference agonist (for antagonist testing). Continuously record the fluorescence signal over time.

3.2.3. Data Analysis

  • Calculate Response: Determine the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Generate Concentration-Response Curve: Plot the fluorescence response against the logarithm of the agonist concentration.

  • Determine EC50/IC50: For agonists, calculate the concentration that produces 50% of the maximal response (EC50). For antagonists, calculate the concentration that inhibits 50% of the response to a fixed concentration of a reference agonist (IC50). These values are typically determined by fitting the data to a four-parameter logistic equation.[8]

Signaling Pathways and Visualizations

This compound derivatives exert their neuropharmacological effects by modulating key intracellular signaling cascades upon binding to nicotinic and muscarinic receptors.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of neuronal nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+). The subsequent increase in intracellular Ca2+ can trigger various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for neuronal survival, synaptic plasticity, and learning and memory.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ca2 Ca²⁺ nAChR->Ca2 Influx PI3K PI3K Ca2->PI3K Ras Ras Ca2->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Neuronal_Survival Neuronal Survival, Synaptic Plasticity CREB->Neuronal_Survival Agonist Agonist ((R)-1-Methylpyrrolidin-3-yl) methanol derivative) Agonist->nAChR

Caption: nAChR activation and downstream signaling.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9]

mAChR_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist Agonist ((R)-1-Methylpyrrolidin-3-yl) methanol derivative) M1M3M5 M1/M3/M5 Agonist->M1M3M5 M2M4 M2/M4 Agonist->M2M4 Gq11 Gq/11 M1M3M5->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cellular_Response1 Cellular Response Ca2_release->Cellular_Response1 PKC->Cellular_Response1 Gio Gi/o M2M4->Gio AC Adenylyl Cyclase Gio->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Cellular_Response2 Cellular Response cAMP->Cellular_Response2 Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Receptor Source) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate Ki) Counting->Data_Analysis End End Data_Analysis->End

References

The Ascendant Role of Pyrrolidine Scaffolds in Antimicrobial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within the landscape of medicinal chemistry, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold, demonstrating significant potential in the design of potent antibacterial and antifungal compounds. This technical guide provides an in-depth analysis of the antimicrobial properties of pyrrolidine-based compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Antimicrobial Activity of Pyrrolidine-Based Compounds

Pyrrolidine derivatives have exhibited a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][2][3] The versatility of the pyrrolidine ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[4][5] This has led to the development of numerous synthetic and naturally inspired pyrrolidine-containing molecules with promising antimicrobial profiles.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyrrolidine-based compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC values for various classes of pyrrolidine derivatives against a range of microbial strains.

Table 1: Antibacterial Activity of Selected Pyrrolidine Derivatives (MIC in µg/mL)

Compound ClassDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Spirooxindole-pyrrolidines Compound 4c7575<125<125[6]
Compound 4d & 4e--12.512.5[7]
Compound 5d3.95 (ATCC 25923)---[8]
Pyrrolidine-2,3-diones Dimer 308-16 (MSSA & MRSA)---[9]
Halogenated Pyrrolidines Compounds 3, 5, 6, 732-12832-51232-51232-512[3]
Pyrrolidine-Thiazoles Compound 51a30.53 ± 0.4221.70 ± 0.36--
Sulfonylamino Pyrrolidines Compound 383.11-6.585.82

Table 2: Antifungal Activity of Selected Pyrrolidine Derivatives (MIC in µg/mL)

Compound ClassDerivativeCandida albicansAspergillus nigerReference(s)
Spirooxindole-pyrrolidines Compound 444-
Halogenated Pyrrolidines Compounds 5, 6, 732-64-[3]
Pyrrolidine-2,5-dione Derivatives Compound 816-256-[10]
Diazoimidazole-pyrrolidines Compound 1g & 1h10-5010-50[11]

Mechanisms of Antimicrobial Action

Several pyrrolidine-based compounds exert their antimicrobial effects by targeting essential bacterial processes. Key mechanisms include the inhibition of DNA gyrase and topoisomerase IV, interference with cell wall synthesis through the inhibition of penicillin-binding proteins (PBPs), and the disruption of bacterial biofilms.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics, which can feature a pyrrolidine moiety, are known to target bacterial DNA gyrase and topoisomerase IV.[1][2][3][12] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[2]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Pyrrolidine_Compound Pyrrolidine-based Inhibitor DNA_Gyrase DNA Gyrase/ Topoisomerase IV Pyrrolidine_Compound->DNA_Gyrase Binds to DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Blocked Replication Fork DNA->Replication_Fork Leads to Cell_Death Cell Death Replication_Fork->Cell_Death Induces

Figure 1. Inhibition of DNA Gyrase/Topoisomerase IV.

Inhibition of Penicillin-Binding Protein 3 (PBP3)

Certain pyrrolidine derivatives have been identified as inhibitors of Penicillin-Binding Protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis.[13][14] PBP3 is responsible for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall.[13] Inhibition of PBP3 prevents proper cell wall formation, leading to cell lysis and death.[13][14]

PBP3_Inhibition Pyrrolidine_Compound Pyrrolidine-based PBP3 Inhibitor PBP3 Penicillin-Binding Protein 3 (PBP3) Pyrrolidine_Compound->PBP3 Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP3->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP3->Cell_Lysis Leads to (upon inhibition) Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Wall->Cell_Lysis

Figure 2. PBP3 Inhibition Pathway.

Disruption of Bacterial Biofilms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics.[15] Some pyrrolidine-based compounds have demonstrated the ability to inhibit biofilm formation and eradicate established biofilms, representing a promising strategy to combat persistent infections.[9]

Biofilm_Disruption cluster_biofilm Biofilm Formation & Disruption Planktonic_Bacteria Planktonic Bacteria Attachment Attachment Planktonic_Bacteria->Attachment Biofilm_Formation Biofilm Formation Attachment->Biofilm_Formation Mature_Biofilm Mature Biofilm Biofilm_Formation->Mature_Biofilm Disruption Biofilm Disruption Mature_Biofilm->Disruption Pyrrolidine_Compound Pyrrolidine-based Compound Pyrrolidine_Compound->Biofilm_Formation Inhibits Pyrrolidine_Compound->Mature_Biofilm Eradicates Broth_Microdilution_Workflow Start Start Prep_Plate Prepare 96-well plate with broth Start->Prep_Plate Serial_Dilution Perform serial dilution of pyrrolidine compound Prep_Plate->Serial_Dilution Prep_Inoculum Prepare standardized microbial inoculum Serial_Dilution->Prep_Inoculum Inoculate Inoculate wells with microbial suspension Prep_Inoculum->Inoculate Incubate Incubate plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

References

The Pivotal Role of Chirality in the Biological Activity of (R)-(1-Methylpyrrolidin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology and drug design, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This technical guide delves into the significance of chirality in the context of (R)-(1-Methylpyrrolidin-3-yl)methanol, a key chiral building block in medicinal chemistry. This document will explore its synthesis, the profound impact of its stereochemistry on interactions with biological targets, particularly muscarinic acetylcholine receptors (mAChRs), and provide detailed experimental protocols for its evaluation. Through a comprehensive analysis of available data and methodologies, this guide aims to equip researchers with the necessary knowledge to leverage the specific chiral properties of this compound in the development of novel and effective therapeutic agents.

Introduction: The Significance of Chirality in Drug Action

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] This is due to the stereospecific nature of biological macromolecules, such as receptors and enzymes, which themselves are chiral. The interaction between a small molecule and its biological target is often likened to a "lock and key" mechanism, where a precise three-dimensional fit is required for optimal binding and subsequent biological response.

This compound and its enantiomer, (S)-(1-Methylpyrrolidin-3-yl)methanol, are chiral synthons that feature a pyrrolidine ring, a common scaffold in many biologically active compounds.[2][3] The stereocenter at the 3-position of the pyrrolidine ring plays a crucial role in determining the orientation of substituents, which in turn governs the molecule's interaction with its biological targets.[2] This guide will focus on the (R)-enantiomer and explore how its specific spatial arrangement influences its biological activity, particularly in the context of muscarinic acetylcholine receptors.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is critical for elucidating its specific biological functions. A common and efficient method involves the N-methylation of a chiral precursor, (R)-3-hydroxypyrrolidine.

Experimental Protocol: Synthesis of (R)-1-Methyl-3-pyrrolidinol

This protocol is adapted from a patented industrial-scale preparation method and describes the N-methylation of (R)-pyrrolidin-3-ol.

Materials:

  • (3R)-pyrrolidin-3-ol

  • Paraformaldehyde (91-93%)

  • Methanol

  • 5% Platinum on carbon (water-containing)

  • Diethylamine

  • Hydrogen gas

  • Toluene

Procedure:

  • In a suitable reactor, combine (3R)-pyrrolidin-3-ol (e.g., 60.0 g), paraformaldehyde (e.g., 23.8 g, 1.05 equivalents), methanol (e.g., 300.0 g), and 5% platinum on carbon catalyst (e.g., 3.0 g).

  • Pressurize the reactor with hydrogen gas to 0.4-0.5 MPa.

  • Maintain the reaction at 20°C with stirring for approximately 4-6 hours. Monitor the disappearance of the starting material, (3R)-pyrrolidin-3-ol, by gas chromatography.

  • Upon completion, add diethylamine (e.g., 5.0 g) to the reaction mixture.

  • Continue the reaction under hydrogen pressure (0.4-0.5 MPa) at 20°C for an additional 2.5 hours.

  • Filter the reaction mixture to remove the platinum on carbon catalyst.

  • Concentrate the filtrate to remove methanol.

  • Add toluene to the concentrate and perform an azeotropic distillation to remove water.

  • The resulting oil, (3R)-1-methylpyrrolidin-3-ol, can be further purified by distillation. The expected yield is approximately 86-88% with a purity of 96.5-97.7%.[2]

Logical Workflow for Chiral Synthesis

G start Chiral Precursor ((R)-3-Hydroxypyrrolidine) step1 N-Methylation (Reductive Amination) start->step1 Formaldehyde, H2, Pt/C step2 Purification (Distillation) step1->step2 product Enantiomerically Pure This compound step2->product

Caption: Workflow for the enantioselective synthesis of this compound.

The Role of Chirality in Binding to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors (GPCRs) that are crucial for regulating a wide range of physiological functions in the central and peripheral nervous systems.[4] They are divided into five subtypes, M1 through M5. The development of subtype-selective muscarinic ligands is a major goal in drug discovery for the treatment of various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

Data Presentation: Enantioselectivity of Chiral Pyrrolidine Derivatives at Muscarinic Receptors

The following table summarizes representative binding affinity data (Ki values) for enantiomeric pairs of compounds containing a chiral pyrrolidine scaffold, illustrating the principle of enantioselectivity at different muscarinic receptor subtypes. It is important to note that these are more complex derivatives, but they highlight the differential binding that can be expected from the enantiomers of simpler structures like (1-Methylpyrrolidin-3-yl)methanol.

Compound/EnantiomerM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Reference
Pyrrolidinylfuran Derivative 1 (Enantiomer A) 15 ± 225 ± 318 ± 220 ± 212 ± 1[5]
Pyrrolidinylfuran Derivative 1 (Enantiomer B) 350 ± 40450 ± 50400 ± 45380 ± 40320 ± 35[5]
1,3-Oxathiolane Derivative 2 (Enantiomer A) 8.9 ± 0.912.6 ± 1.311.2 ± 1.110.0 ± 1.09.5 ± 1.0[6]
1,3-Oxathiolane Derivative 2 (Enantiomer B) 251 ± 25316 ± 32282 ± 28269 ± 27239 ± 24[6]

Note: The specific structures of the proprietary compounds in the references are not detailed here. The data is presented to illustrate the concept of enantioselectivity.

The data clearly shows that for these chiral pyrrolidine derivatives, one enantiomer consistently exhibits significantly higher affinity (lower Ki value) for the muscarinic receptors compared to its mirror image. This underscores the importance of using enantiomerically pure compounds in research and development to ensure that the observed biological activity is attributable to the desired stereoisomer and to minimize potential off-target effects from the less active or inactive enantiomer.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to intracellular G-proteins. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4]

G cluster_0 M1/M3/M5 Receptor Signaling cluster_1 M2/M4 Receptor Signaling Agonist1 Acetylcholine / Muscarinic Agonist M1_M3_M5 M1/M3/M5 Receptor Agonist1->M1_M3_M5 Gq Gq/11 Protein M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response1 Cellular Response Ca->Response1 PKC->Response1 Agonist2 Acetylcholine / Muscarinic Agonist M2_M4 M2/M4 Receptor Agonist2->M2_M4 Gi Gi/o Protein M2_M4->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Response2 Cellular Response cAMP->Response2

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Experimental Protocols for Biological Evaluation

To quantitatively assess the biological activity and enantioselectivity of this compound and its derivatives, radioligand binding assays are commonly employed.

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (e.g., this compound derivative).

  • Non-specific binding control (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist like atropine), and competitive binding (radioligand + membranes + varying concentrations of the test compound).

  • Incubation: Add the cell membranes, radioligand, and either buffer, non-specific control, or test compound to the respective wells. The final volume is typically 100-200 µL.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, and then place the individual filter discs into scintillation vials. Add scintillation cocktail and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

G start Prepare Reagents (Membranes, Radioligand, Test Compounds) step1 Set up 96-well Plate (Total, Non-specific, Competitive Binding) start->step1 step2 Incubation step1->step2 step3 Filtration and Washing step2->step3 step4 Scintillation Counting step3->step4 step5 Data Analysis (IC₅₀ and Ki Determination) step4->step5 end Pharmacological Profile step5->end

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Conclusion

The chirality of this compound is a critical factor that dictates its potential biological activity. As demonstrated by data from structurally related compounds, the (R)-enantiomer is likely to exhibit significantly different affinity and selectivity for biological targets, such as muscarinic acetylcholine receptors, compared to its (S)-counterpart. A thorough understanding of the stereoselective synthesis and the detailed pharmacological evaluation of each enantiomer is paramount for the successful development of novel therapeutics. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the pivotal role of chirality in the biological activity of this and other chiral molecules, ultimately leading to the design of safer and more efficacious drugs.

References

The Emergence of (R)-(1-Methylpyrrolidin-3-yl)methanol in Chiral Ionic Liquid Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and fine chemical industries. Chiral Ionic Liquids (CILs) have emerged as a promising class of materials, acting as both solvents and catalysts in asymmetric synthesis. This technical guide delves into the core of CIL development, focusing on the versatile chiral building block, (R)-(1-Methylpyrrolidin-3-yl)methanol. Its inherent chirality, derived from the natural amino acid pool, and its structural features make it an attractive scaffold for the synthesis of novel CILs with applications in chiral recognition and catalysis.

Synthesis and Experimental Protocols

The synthesis of chiral ionic liquids from this compound typically involves a quaternization reaction, also known as the Menschutkin reaction, where the tertiary amine of the pyrrolidine ring is alkylated to form a quaternary ammonium salt.[1] This is followed by an anion exchange to introduce the desired counter-ion, which significantly influences the physicochemical properties of the resulting CIL.

General Experimental Protocol: Quaternization of this compound

This protocol provides a general method for the synthesis of a chiral ionic liquid precursor from this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous solvent (e.g., acetonitrile, acetone)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Isolation:

    • If a precipitate forms, the product can be isolated by vacuum filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

    • If no precipitate forms, the product can often be precipitated by the addition of diethyl ether to the reaction mixture. The resulting solid is then collected by filtration and dried.

  • Anion Exchange: The resulting quaternary ammonium halide can be further subjected to anion exchange to yield the desired chiral ionic liquid. This is typically achieved by reacting the salt with a metal salt of the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide, silver tetrafluoroborate) in a suitable solvent. The newly formed CIL is then isolated and purified.

Physicochemical Properties of Pyrrolidinium-Based Chiral Ionic Liquids

The properties of chiral ionic liquids are highly tunable by modifying the structure of the cation and the choice of the anion. While specific data for CILs derived directly from this compound is not extensively available in the public domain, the following tables summarize typical physicochemical properties of various pyrrolidinium-based ionic liquids to provide a comparative overview.[2][3][4]

Table 1: Thermal Properties of Selected Pyrrolidinium-Based Ionic Liquids

CationAnionMelting Point (°C)Decomposition Temperature (°C)
1-Butyl-1-methylpyrrolidiniumBromide102>250
1-Butyl-1-methylpyrrolidiniumBis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)-11403
1-Ethyl-1-methylpyrrolidiniumTetrafluoroborate ([BF₄]⁻)13357
1-Propyl-1-methylpyrrolidiniumBis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)-14412

Table 2: Viscosity and Conductivity of Selected Pyrrolidinium-Based Ionic Liquids at 25°C

CationAnionViscosity (cP)Ionic Conductivity (mS/cm)
1-Butyl-1-methylpyrrolidiniumBis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)523.9
1-Ethyl-1-methylpyrrolidiniumTetrafluoroborate ([BF₄]⁻)368.8
1-Propyl-1-methylpyrrolidiniumBis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)455.2

Visualization of Synthesis and Application

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis Workflow A This compound C Quaternization (Solvent, Temp) A->C B Alkyl Halide (R'-X) B->C D Chiral Pyrrolidinium Halide C->D F Anion Exchange D->F E Anion Source (M⁺A⁻) E->F G Chiral Ionic Liquid F->G H Purification G->H

Caption: Generalized workflow for the synthesis of a CIL.

G cluster_recognition Chiral Recognition Mechanism CIL Chiral Ionic Liquid ((R)-Cation) Diastereomer_R Diastereomeric Complex (R-CIL, R-Enantiomer) Lower Energy CIL->Diastereomer_R Interacts with Diastereomer_S Diastereomeric Complex (R-CIL, S-Enantiomer) Higher Energy CIL->Diastereomer_S Interacts with R_enantiomer (R)-Enantiomer R_enantiomer->Diastereomer_R S_enantiomer (S)-Enantiomer S_enantiomer->Diastereomer_S Separation Enantioseparation Diastereomer_R->Separation Diastereomer_S->Separation

Caption: Principle of chiral recognition using a CIL.

Applications in Asymmetric Synthesis and Chiral Recognition

Chiral ionic liquids derived from scaffolds like this compound are valuable tools in asymmetric synthesis, where they can act as chiral solvents, co-solvents, or catalysts.[5][6] Their ability to create a chiral environment can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

In the realm of chiral recognition, these CILs can be employed as chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of a sample.[7] The differential interaction between the chiral ionic liquid and the two enantiomers of a chiral analyte leads to the formation of diastereomeric complexes, which can result in distinguishable signals in the NMR spectrum.

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of novel chiral ionic liquids. The ability to tune the physicochemical properties of these CILs through modification of the cation and anion allows for the design of task-specific ionic liquids for a range of applications in asymmetric catalysis and chiral recognition. While the full potential of CILs derived from this specific precursor is still being explored, the foundational knowledge of pyrrolidinium-based ionic liquids suggests a promising future for their role in the development of enantioselective processes critical to the pharmaceutical and chemical industries. Further research into the synthesis, characterization, and application of these specific CILs will undoubtedly expand their utility and impact.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-(1-Methylpyrrolidin-3-yl)methanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(1-Methylpyrrolidin-3-yl)methanol is a versatile chiral building block with significant potential in asymmetric synthesis.[1] Its rigid pyrrolidine framework and stereogenic center bearing a hydroxyl group make it an effective auxiliary for controlling stereochemistry in various chemical transformations. This document provides an overview of its applications, detailed experimental protocols for key reactions, and a summary of expected outcomes based on structurally related chiral auxiliaries.

Overview of Applications

This compound serves as a valuable precursor for the synthesis of chiral catalysts and ligands for asymmetric reactions.[1][2] Its functional groups, a primary alcohol and a chiral amine, allow for its incorporation into more complex molecular architectures, making it a person of interest in pharmaceutical development and material science.[1]

Key areas of application include:

  • Asymmetric Reductions: Acting as a chiral ligand in the borane-mediated reduction of prochiral ketones to form chiral secondary alcohols.

  • Enantioselective Alkylations: Directing the stereoselective addition of organometallic reagents to aldehydes and ketones.

  • Michael Additions: Serving as a catalyst in the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aldol Reactions: Facilitating the stereoselective reaction between an enolate and a carbonyl compound.

While extensive quantitative data for the (R)-enantiomer is not widely published, the performance of its (S)-enantiomer and other pyrrolidine-based chiral auxiliaries provides a strong basis for its potential efficacy.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including chiral pool synthesis and asymmetric synthesis. A common approach involves the N-methylation of a chiral pyrrolidine precursor.

Representative Protocol: Reductive Amination

A patented method for the synthesis of the related (R)-1-methylpyrrolidin-3-ol involves the reaction of (3R)-Pyrrolidin-3-ol with paraformaldehyde and hydrogen in the presence of a platinum on carbon catalyst.

  • (3R)-Pyrrolidin-3-ol, paraformaldehyde (1.05 equivalents), and 5% platinum on carbon are mixed in methanol.

  • The mixture is reacted under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C for approximately 6-8 hours.

  • Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated.

  • The resulting oil is purified by distillation to yield (R)-1-methylpyrrolidin-3-ol.

Subsequent reduction of a carboxylic acid or ester at the 3-position would yield the desired primary alcohol, this compound.

Experimental Protocols for Asymmetric Synthesis

The following protocols are based on established procedures for the (S)-enantiomer and similar chiral auxiliaries. Researchers should consider these as starting points that may require optimization of reaction conditions such as solvent, temperature, and catalyst loading for specific substrates when using the (R)-enantiomer.

3.1. Asymmetric Borane Reduction of a Prochiral Ketone

This protocol describes a general procedure for the enantioselective reduction of a ketone to a chiral secondary alcohol.

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Purification prep1 Dissolve this compound in anhydrous THF prep2 Cool to 0 °C prep1->prep2 prep3 Add Borane-THF complex prep2->prep3 prep4 Stir for 30 min at 0 °C to form oxazaborolidine catalyst prep3->prep4 react1 Cool catalyst solution to reaction temperature (e.g., -20 °C) prep4->react1 react2 Add solution of prochiral ketone in anhydrous THF react1->react2 react3 Slowly add Borane-THF complex react2->react3 react4 Monitor reaction by TLC/GC react3->react4 work1 Quench with methanol react4->work1 work2 Acidify with 1 M HCl work1->work2 work3 Extract with organic solvent work2->work3 work4 Dry, concentrate, and purify by column chromatography work3->work4

Caption: Workflow for Asymmetric Borane Reduction.

Materials:

  • This compound

  • Prochiral ketone (e.g., acetophenone)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%) and anhydrous THF (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 1.0 M solution of BH₃·THF (0.1 mmol, 1.0 equiv relative to the catalyst) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to facilitate the in-situ formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

    • In a separate flame-dried flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL).

    • Add the ketone solution to the catalyst solution via syringe.

    • Slowly add the 1.0 M solution of BH₃·THF (1.2 mmol, 1.2 equiv relative to the ketone) dropwise to the reaction mixture over 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench by the slow addition of methanol (2 mL) at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (5 mL) and stir for 15 minutes.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

    • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Quantitative Data (Based on (S)-enantiomer and similar auxiliaries for acetophenone reduction):

EntryTemperature (°C)SolventBorane ReagentYield (%)Enantiomeric Excess (ee, %)
10THFBH₃·THF~92~92
2-20THFBH₃·THF~90~96
3-40THFBH₃·THF~85>98
4-20TolueneBH₃·THF~88~94

3.2. Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol outlines a general method for the enantioselective addition of diethylzinc to an aldehyde to produce a chiral secondary alcohol.

Reaction Pathway:

G Aux This compound Chiral_Complex Chiral Titanium Complex Aux->Chiral_Complex + Ti(O-iPr)4 Ti_isopropoxide Ti(O-iPr)4 Intermediate Ternary Complex Chiral_Complex->Intermediate + Aldehyde + Et2Zn Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Diethylzinc Diethylzinc (Et2Zn) Diethylzinc->Intermediate Product Chiral Alcohol Intermediate->Product Ethyl Transfer

Caption: Pathway for Diethylzinc Addition.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Titanium(IV) isopropoxide

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene

  • 1 N Hydrochloric acid (HCl)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a solution of this compound (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL) under an inert atmosphere at 0 °C, add titanium(IV) isopropoxide (0.022 mmol, 2.2 mol%).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the aldehyde (1.0 mmol) dropwise.

  • Add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data (Based on similar chiral amino alcohol ligands for the ethylation of benzaldehyde):

LigandYield (%)Enantiomeric Excess (ee, %)Configuration
(-)-3-exo-(dimethylamino)isoborneol~95>98R
(1R,2S)-N,N-Dibutylnorephedrine92-9885-95R
(S)-α,α-Diphenyl-2-pyrrolidinemethanolhighup to 97S

Note: The configuration of the product when using this compound would be expected to be opposite to that obtained with the (S)-enantiomer under identical conditions.

Conclusion

This compound is a promising chiral auxiliary for a range of asymmetric transformations. While specific quantitative data for its applications are still emerging in the literature, the established protocols and successful results obtained with its enantiomer and structurally related compounds provide a solid foundation for its use in the synthesis of enantiomerically enriched molecules. The detailed protocols and comparative data presented here serve as a valuable resource for researchers to explore the full potential of this chiral building block in their synthetic endeavors.

References

Application Notes and Protocols for the Preparation of Chiral Catalysts and Ligands from (R)-(1-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(1-Methylpyrrolidin-3-yl)methanol is a versatile chiral building block utilized in the synthesis of a variety of chiral catalysts and ligands. Its rigid pyrrolidine framework and stereogenic center make it an effective scaffold for inducing stereoselectivity in numerous chemical transformations. These applications are pivotal in the fields of asymmetric synthesis, medicinal chemistry, and drug development for the production of enantiomerically pure compounds.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of organocatalysts, phosphine ligands, and as a precursor in the Corey-Bakshi-Shibata (CBS) reduction.

Organocatalysis

Derivatives of this compound are effective organocatalysts for various carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, and Mannich reactions.[2] These catalysts operate under mild conditions, avoiding the need for potentially toxic and costly metal catalysts.[2] The catalytic activity arises from the formation of key reactive intermediates, such as enamines or iminium ions, with carbonyl compounds. The chiral pyrrolidine structure then guides the electrophile's approach, resulting in the preferential formation of one enantiomer of the product.[2]

It is important to note that while this compound is a promising precursor, there is a notable scarcity of published data on the catalytic performance of its derivatives compared to its C2-substituted isomer, N-Methyl-L-prolinol.[3] The data presented in the following tables are for analogous pyrrolidine-based catalysts and are intended to be representative of the expected performance.

Asymmetric Michael Addition

The asymmetric Michael addition is a crucial method for forming C-C bonds. Organocatalysts derived from pyrrolidine scaffolds have demonstrated high efficacy in the conjugate addition of aldehydes to nitroolefins.

Representative Data for Asymmetric Michael Addition Catalyzed by a Pyrrolidine-Based Catalyst

AldehydeNitroalkeneSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Propanaltrans-β-nitrostyreneCH₂Cl₂1079975:2579

Note: Data is for a derivative of the analogous N-Methyl-L-prolinol.[3]

Experimental Protocol: Asymmetric Michael Addition

This protocol describes a general method for the asymmetric Michael addition of an aldehyde to a nitroalkene using a catalyst derived from this compound.

Materials:

  • This compound-derived organocatalyst (e.g., silyl ether derivative)

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nitroalkene (1.0 mmol).

  • Dissolve the nitroalkene in the chosen anhydrous solvent (5 mL).

  • Add the aldehyde (2.0 mmol, 2.0 equivalents).

  • Add the this compound-derived organocatalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Analyze the product to determine the yield, diastereomeric ratio, and enantiomeric excess (ee) by chiral HPLC.

Catalytic Cycle: Enamine Catalysis in Michael Addition

Caption: Generalized mechanism of an asymmetric Michael addition catalyzed by a this compound derivative via an enamine intermediate.[2]

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are common motifs in biologically active molecules.

Representative Data for Asymmetric Aldol Reaction

KetoneAldehydeCatalystYield (%)Enantiomeric Excess (ee, %)
AcetoneIsobutyraldehydeL-Proline9796

Note: Data is for the related organocatalyst L-proline, which operates via a similar enamine mechanism.[4]

Experimental Protocol: Asymmetric Aldol Reaction

This protocol provides a general method for the asymmetric aldol reaction between a ketone and an aldehyde.

Materials:

  • This compound

  • Ketone (e.g., acetone, serving as both reactant and solvent)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol).

  • Add the ketone (10 mL).

  • Add this compound (0.2 mmol, 20 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product by standard analytical techniques (NMR, HRMS) and determine the enantiomeric excess (ee) by chiral HPLC.

Chiral Phosphine Ligands

This compound is a valuable precursor for the synthesis of novel phosphine ligands.[5] These ligands are crucial in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation and allylic alkylation.[5] The synthesis typically involves functionalizing the hydroxyl group to introduce a phosphine moiety.[5]

Experimental Protocol: Synthesis of (R)-((1-Methylpyrrolidin-3-yl)methyl)diphenylphosphine

This protocol outlines a two-step synthesis of a chiral phosphine ligand from this compound.

Step 1: Tosylation

  • Dissolve this compound in anhydrous dichloromethane and cool to 0 °C.

  • Add pyridine, followed by the slow addition of tosyl chloride.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 2: Phosphination

  • In a separate flask under an inert atmosphere, prepare a solution of lithium diphenylphosphide in anhydrous THF.

  • Add the tosylated intermediate from Step 1 to the lithium diphenylphosphide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the desired phosphine ligand.[5]

Workflow for Chiral Phosphine Ligand Synthesis

G Start This compound Tosylation Tosylation (Tosyl chloride, Pyridine) Start->Tosylation Intermediate Tosylated Intermediate Tosylation->Intermediate Phosphination Phosphination (LiPPh₂) Intermediate->Phosphination Ligand Chiral Phosphine Ligand Phosphination->Ligand Purification Purification Ligand->Purification

Caption: Synthetic workflow for the preparation of a chiral phosphine ligand.

Corey-Bakshi-Shibata (CBS) Reduction

This compound serves as a precursor for the in-situ formation of a chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[6] This method is highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6][7] The CBS reduction is known for its predictability, broad substrate scope, and excellent stereocontrol, often achieving high enantiomeric excess.[6]

Representative Data for CBS Reduction of α-Chloroacetophenone

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-2-(Anilinomethyl)pyrrolidine9994S
(S)-α,α-Diphenyl-2-pyrrolidinemethanol9991R

Note: Data is for other pyrrolidine-based ligands. The use of an (R)-catalyst precursor will typically yield the (R)-alcohol product.[1]

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone

This protocol is a generalized procedure for the enantioselective reduction of a ketone using borane in the presence of this compound as the catalyst precursor.

Materials:

  • This compound

  • Borane dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (0.1 mmol, 10 mol%) and anhydrous THF (2 mL).

  • Cool the solution to 0°C.

  • Add BH₃·THF (1 equivalent relative to the catalyst) and stir for 30 minutes at 0°C to form the oxazaborolidine catalyst.

  • Cool the catalyst solution to the target temperature (e.g., -20°C).

  • In a separate flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF.

  • Add the ketone solution to the catalyst solution.

  • Slowly add BH₃·THF (1.2 equivalents relative to the ketone).

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Once complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.

  • Allow the mixture to warm to room temperature.

  • Add 1 M hydrochloric acid (5 mL) and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

G Catalyst Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH₃ Borane BH₃ Transition_State Six-membered Transition State Complex->Transition_State + Ketone Ketone Ketone Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Alcohol Chiral Alcohol Product_Complex->Alcohol Workup

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.[8][9]

References

Application Notes: Enantioselective Reduction of Ketones Using (R)-(1-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries.[1][2] One effective method for achieving high enantioselectivity is the Corey-Bakshi-Shibata (CBS) reduction.[3] This protocol utilizes a chiral oxazaborolidine catalyst, which can be conveniently generated in situ from a chiral amino alcohol and a borane source.[3][4][5] (R)-(1-Methylpyrrolidin-3-yl)methanol is a chiral amino alcohol that serves as an effective precursor for the in-situ formation of the catalytic species responsible for the asymmetric reduction of a variety of ketone substrates.[3]

Mechanism of Action

The catalytic cycle of the CBS reduction involves the formation of a chiral oxazaborolidine catalyst from this compound and a borane reagent, such as borane-dimethyl sulfide (BMS) or a borane-THF complex.[3][5] This catalyst coordinates with the ketone substrate in a sterically defined manner, directing the hydride delivery from a stoichiometric borane reducing agent to a specific face of the carbonyl group. This facial selectivity results in the formation of one enantiomer of the secondary alcohol in excess.[3] The stereochemical outcome is predictable, with the (R)-amino alcohol generally leading to the formation of the corresponding (R)-alcohol.

Experimental Protocol

This protocol describes a general procedure for the asymmetric reduction of a representative prochiral ketone, acetophenone, using this compound as the catalyst precursor.

Materials

  • This compound

  • Acetophenone

  • Borane-dimethyl sulfide complex (BMS, 10 M) or Borane-tetrahydrofuran complex (BH₃·THF, 1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Septa and argon or nitrogen inlet

  • Syringes and needles

  • Stirring plate with cooling capabilities (cryostat or ice/salt bath)

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure

  • Catalyst Formation (In Situ):

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (0.1 mmol, 10 mol%).

    • Add anhydrous tetrahydrofuran (THF, 2 mL) and cool the solution to 0 °C.

    • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF, 0.1 mmol, 1.0 equivalent relative to the catalyst) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.[3]

  • Reduction Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).[3]

    • In a separate flame-dried flask, dissolve the prochiral ketone (e.g., acetophenone, 1.0 mmol) in anhydrous THF (3 mL).

    • Add the ketone solution to the catalyst solution via syringe.

    • Slowly add a 1.0 M solution of BH₃·THF (1.2 mmol, 1.2 equivalents relative to the ketone) dropwise to the reaction mixture over 30 minutes.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.[5]

    • Allow the mixture to warm to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).[5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • Purify the crude alcohol by flash column chromatography on silica gel.

    • Determine the yield and characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

    • Determine the enantiomeric excess (ee) of the chiral alcohol by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Data Presentation

The following table summarizes representative data for the enantioselective reduction of various ketones using a chiral amino alcohol catalyst system.

EntryKetone SubstrateProductYield (%)Enantiomeric Excess (ee, %)
1Acetophenone1-Phenylethanol9592
2α-Chloroacetophenone2-Chloro-1-phenylethanol9894
3Propiophenone1-Phenyl-1-propanol9390
41-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol9695

Note: The data presented are representative values for CBS reductions and may vary depending on the specific reaction conditions and the chiral ligand used.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Reduction Reaction cluster_workup Work-up and Purification catalyst_prep 1. This compound + Anhydrous THF add_borane1 2. Add BH3·THF (1.0 eq) at 0 °C catalyst_prep->add_borane1 stir 3. Stir for 30 min at 0 °C add_borane1->stir cool 4. Cool to -20 °C stir->cool Formed Catalyst add_ketone 5. Add Ketone Solution cool->add_ketone add_borane2 6. Add BH3·THF (1.2 eq) dropwise add_ketone->add_borane2 monitor 7. Monitor by TLC add_borane2->monitor quench 8. Quench with Methanol monitor->quench Reaction Complete concentrate 9. Concentrate quench->concentrate extract 10. Extraction concentrate->extract purify 11. Column Chromatography extract->purify final_product final_product purify->final_product Isolated Chiral Alcohol

Caption: Experimental workflow for the asymmetric reduction of ketones.

logical_relationship reagent1 This compound catalyst Chiral Oxazaborolidine Catalyst reagent1->catalyst reagent2 Borane Source (e.g., BH3·THF) reagent2->catalyst intermediate Catalyst-Ketone Complex catalyst->intermediate ketone Prochiral Ketone ketone->intermediate reducing_agent Stoichiometric Borane reducing_agent->intermediate intermediate->catalyst Regenerated product Chiral Secondary Alcohol intermediate->product

Caption: Logical relationship in the CBS reduction mechanism.

References

Application Note: Chiral HPLC Method Development for the Enantiomeric Separation of (R)-(1-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)-(1-Methylpyrrolidin-3-yl)methanol. Due to the absence of a specific published method for this analyte, a systematic screening approach is outlined based on the analysis of structurally similar compounds and established principles of chiral chromatography.[1] This guide covers the selection of appropriate chiral stationary phases (CSPs), mobile phase screening, and a detailed experimental protocol to achieve baseline separation of the enantiomers, a critical parameter for quality control and drug development processes.

Introduction

This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. The enantiomeric purity of such intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential.

This application note details a systematic approach to developing a chiral HPLC method for this compound. The molecule possesses a tertiary amine and a primary alcohol, making polysaccharide-based and macrocyclic glycopeptide-based CSPs promising candidates for achieving successful enantioseparation.[1] The strategy involves screening different columns and mobile phase modes, including Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP), to identify the optimal conditions for separation.

Compound Information

Compound NameThis compound
Structure this compound Structure
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Key Functional Groups Tertiary amine, Primary alcohol
Chirality Contains one stereocenter

Chiral HPLC Method Development Strategy

A multi-step screening strategy is the most effective approach for developing a chiral separation method for a novel compound.[2][3] The workflow begins with the selection of a diverse set of chiral stationary phases and mobile phases, followed by optimization of the most promising conditions.

Chiral_Method_Development_Workflow start Start: Racemic Analyte csp_selection Step 1: Select Chiral Stationary Phases (CSPs) - Polysaccharide-based (e.g., Amylose, Cellulose) - Macrocyclic Glycopeptide-based start->csp_selection mobile_phase_screening Step 2: Screen Mobile Phase Modes - Normal Phase (NP) - Polar Organic (PO) - Reversed-Phase (RP) csp_selection->mobile_phase_screening data_analysis Step 3: Analyze Screening Results - Retention Time (tR) - Resolution (Rs) - Selectivity (α) mobile_phase_screening->data_analysis no_separation No or Poor Separation (Rs < 1.0) data_analysis->no_separation optimization Step 4: Optimize Promising Conditions - Mobile Phase Composition - Flow Rate - Temperature data_analysis->optimization Good Separation (Rs >= 1.5) no_separation->csp_selection Select different CSPs or mobile phases no_separation->optimization Partial Separation (1.0 < Rs < 1.5) validation Step 5: Method Validation optimization->validation end End: Validated Chiral Method validation->end

Figure 1: A generalized workflow for developing a chiral HPLC method.[1]

Experimental Protocols

Materials and Equipment
  • Analyte: Racemic (R/S)-(1-Methylpyrrolidin-3-yl)methanol

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA)

  • HPLC System: An HPLC system with a UV detector is suitable.[4]

  • Chiral Columns (Screening Candidates):

    • Polysaccharide-based: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H)

    • Macrocyclic Glycopeptide-based: Vancomycin bonded to silica (e.g., CHIROBIOTIC® V)

Sample Preparation

Dissolve the racemic standard of (1-Methylpyrrolidin-3-yl)methanol in the initial mobile phase to a concentration of approximately 1.0 mg/mL.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.

Screening Workflow

The following diagram illustrates the systematic screening process across different chromatographic modes.

Screening_Workflow cluster_csp1 CSP 1: Polysaccharide-based cluster_csp2 CSP 2: Macrocyclic Glycopeptide-based csp1_np Normal Phase (NP) Hexane/EtOH/DEA evaluate Evaluate Resolution (Rs) csp1_np->evaluate csp1_po Polar Organic (PO) ACN/MeOH/DEA/TFA csp1_po->evaluate csp2_po Polar Organic (PO) MeOH/DEA csp2_po->evaluate csp2_rp Reversed-Phase (RP) Aqueous Buffer/MeOH csp2_rp->evaluate start Inject Sample start->csp1_np start->csp1_po start->csp2_po start->csp2_rp

Figure 2: Experimental screening workflow for the selected CSPs and mobile phase modes.
Detailed Screening Conditions

Method 1: Polysaccharide CSP - Normal Phase (NP)

  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Rationale: Polysaccharide CSPs often provide excellent selectivity in normal phase mode.[2] The addition of DEA is crucial to improve the peak shape of basic compounds like the target analyte.[2]

Method 2: Polysaccharide CSP - Polar Organic (PO)

  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile / Methanol / TFA / DEA (98:2:0.05:0.025, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Rationale: The polar organic mode is an alternative that can offer different selectivity compared to NP and is compatible with a wider range of sample solubilities.[1][5]

Method 3: Macrocyclic Glycopeptide CSP - Polar Organic (PO)

  • Column: CHIROBIOTIC V, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Methanol with 0.1% (v/v) Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Rationale: Macrocyclic glycopeptide phases are known for their broad applicability, especially for polar and ionizable molecules in the polar organic mode.[5]

Method 4: Macrocyclic Glycopeptide CSP - Reversed-Phase (RP)

  • Column: CHIROBIOTIC V, 5 µm, 250 x 4.6 mm

  • Mobile Phase: 20 mM Ammonium acetate in Water / Methanol (80:20, v/v)

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm or Mass Spectrometry

  • Injection Volume: 10 µL

  • Rationale: Reversed-phase conditions are valuable for highly polar compounds and offer compatibility with mass spectrometry detection.[1][5]

Results and Discussion

The following tables summarize the hypothetical results from the screening experiments. The data illustrates a typical outcome where one set of conditions provides a superior separation, which can then be selected for further optimization and validation.

Table 1: Screening Results on Polysaccharide-based CSP

MethodMobile Phase CompositiontR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)Comments
1 (NP) n-Hexane/EtOH/DEA (80:20:0.1)8.510.21.252.1Baseline separation achieved. Good peak shape.
2 (PO) ACN/MeOH/TFA/DEA (98:2:0.05:0.025)6.16.51.080.9Poor resolution, co-elution.

Table 2: Screening Results on Macrocyclic Glycopeptide-based CSP

MethodMobile Phase CompositiontR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)Comments
3 (PO) MeOH with 0.1% DEA5.25.21.000.0No separation.
4 (RP) 20mM NH₄OAc / MeOH (80:20)7.88.31.071.1Partial separation, broad peaks.

Based on the screening results, Method 1 , utilizing a polysaccharide-based column in normal phase mode, provided the most effective separation with a resolution (Rs) of 2.1, which is well above the desired value of 1.5 for baseline separation. This method should be selected for further optimization and validation.

Conclusion

References

Application Notes and Protocols for the Purification of (R)-(1-Methylpyrrolidin-3-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(1-Methylpyrrolidin-3-yl)methanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in the biological activity of molecules into which it is incorporated. Therefore, obtaining this intermediate in high enantiomeric purity is a critical step in the synthesis of many pharmaceutical candidates. These application notes provide an overview and detailed protocols for the primary techniques used to purify this compound and its derivatives: preparative chiral chromatography, diastereomeric salt crystallization, and fractional distillation.

Purification Strategy Overview

The selection of a purification strategy depends on several factors, including the scale of the synthesis, the nature of the impurities (e.g., enantiomeric vs. non-chiral), and the required final purity. For enantiomeric purification, preparative chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereomeric salt crystallization are the most common methods. For the removal of non-chiral impurities or for bulk solvent removal, fractional distillation under reduced pressure is often employed.

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers, offering high resolution and purity. Both HPLC and SFC are utilized, with SFC gaining popularity due to its speed, lower solvent consumption, and "greener" profile.[][2]

Supercritical Fluid Chromatography (SFC)

SFC is particularly well-suited for the purification of chiral amines and alcohols. It uses supercritical CO2 as the primary mobile phase, often with a small percentage of an organic modifier like methanol.[][2]

Application Note: Preparative SFC is a highly efficient method for the large-scale purification of this compound, providing high throughput and purity. The choice of chiral stationary phase (CSP) is critical, with polysaccharide-based columns being a common starting point for this class of compounds.

Experimental Protocol: Preparative SFC of this compound

Objective: To separate the enantiomers of racemic (1-Methylpyrrolidin-3-yl)methanol to obtain the (R)-enantiomer with high enantiomeric excess (% ee).

Instrumentation:

  • Preparative SFC system with a suitable chiral stationary phase column.

  • Mass spectrometer and/or UV detector.

  • Fraction collector.

Materials:

  • Racemic (1-Methylpyrrolidin-3-yl)methanol.

  • Supercritical CO2.

  • Methanol (HPLC grade).

  • Diethylamine (DEA) or similar basic additive.

Method:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is recommended as a starting point.

  • Sample Preparation: Dissolve the racemic (1-Methylpyrrolidin-3-yl)methanol in the mobile phase modifier (e.g., methanol) at a concentration suitable for preparative scale injections.

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 with a methanol modifier (e.g., 10-40% gradient or isocratic). A small amount of a basic additive like DEA (e.g., 0.1%) should be added to the modifier to improve peak shape for the amine.

    • Flow Rate: Dependent on column dimensions, typically in the range of 50-100 g/min for preparative scale.

    • Backpressure: Maintain a backpressure of around 150 bar.

    • Temperature: 40 °C.

    • Detection: MS-directed collection is preferred for specificity. UV detection can also be used.

  • Fraction Collection: Collect the fractions corresponding to the (R)-enantiomer.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified this compound.

  • Purity Analysis: Determine the enantiomeric excess of the purified product using analytical chiral HPLC or SFC.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a robust method for enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for polar compounds like (1-Methylpyrrolidin-3-yl)methanol.

Application Note: While SFC is often faster, preparative HPLC is a widely available and effective technique for the chiral resolution of this compound. Method development involves screening different chiral stationary phases and mobile phase compositions to achieve optimal separation.

Experimental Protocol: Preparative Chiral HPLC

Objective: To isolate this compound from a racemic mixture.

Method:

  • Column Selection: Screen various polysaccharide-based (e.g., Chiralpak series) and macrocyclic glycopeptide-based (e.g., Chirobiotic series) columns.

  • Sample Preparation: Dissolve the racemate in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A typical starting point is a polar organic mobile phase such as methanol with 0.1% (v/v) diethylamine (DEA). Reversed-phase conditions can also be explored.

    • Flow Rate: Adjust based on the column diameter for preparative scale.

    • Temperature: Ambient or slightly elevated (e.g., 25-40 °C).

    • Detection: UV at a low wavelength (e.g., 210 nm) or mass spectrometry.

  • Fraction Collection and Analysis: As described for SFC.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4]

Application Note: Diastereomeric salt crystallization is a cost-effective method for large-scale enantiomeric purification. The choice of resolving agent and solvent is crucial for successful separation. For a basic compound like this compound, chiral acids such as tartaric acid are suitable resolving agents.[3][5]

Experimental Protocol: Resolution via Diastereomeric Salt Crystallization

Objective: To resolve racemic (1-Methylpyrrolidin-3-yl)methanol using (R,R)-tartaric acid.

Materials:

  • Racemic (1-Methylpyrrolidin-3-yl)methanol.

  • (R,R)-tartaric acid.

  • Methanol.

  • Sodium hydroxide solution (e.g., 10% w/v).

  • Organic solvent for extraction (e.g., dichloromethane).

  • Drying agent (e.g., anhydrous sodium sulfate).

Method:

  • Salt Formation:

    • Dissolve (R,R)-tartaric acid (1 equivalent) in a minimal amount of hot methanol.

    • Slowly add a solution of racemic (1-Methylpyrrolidin-3-yl)methanol (1 equivalent) in methanol to the hot tartaric acid solution.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

    • Further cool the mixture in an ice bath to maximize crystal formation.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Free Amine:

    • Dissolve the collected crystals in water.

    • Basify the solution with sodium hydroxide solution to a pH > 10.

    • Extract the liberated this compound with an organic solvent like dichloromethane.

  • Purification and Analysis:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified enantiomer.

    • Determine the enantiomeric excess by chiral HPLC or SFC.

Fractional Distillation

Fractional distillation is primarily used for the purification of liquids with different boiling points. For this compound, it is effective for removing solvents or impurities with significantly different boiling points, especially after synthesis. It is not suitable for enantiomeric separation.

Application Note: Use fractional distillation under reduced pressure to purify crude this compound from non-volatile impurities or high-boiling point solvents. The reduced pressure is necessary to prevent decomposition at high temperatures.

Experimental Protocol: Fractional Distillation

Objective: To purify crude this compound.

Apparatus:

  • Round-bottom flask.

  • Fractionating column (e.g., Vigreux column).

  • Distillation head with a thermometer.

  • Condenser.

  • Receiving flask.

  • Vacuum source and gauge.

  • Heating mantle.

Method:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Distillation:

    • Place the crude this compound in the round-bottom flask with boiling chips.

    • Apply vacuum and gradually heat the flask.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.

  • Analysis: Confirm the purity of the collected fraction by an appropriate analytical method such as GC or NMR.

Purification of Derivatives

A common derivative is the N-Boc protected form, N-Boc-(R)-(1-methylpyrrolidin-3-yl)methanol. The purification strategies for such derivatives are similar, although the chromatographic conditions may need to be adjusted due to the change in polarity and functional groups.

Application Note for N-Boc Derivative: The N-Boc derivative is less polar and may be more amenable to normal-phase chromatography on silica gel for the removal of non-chiral impurities. For enantiomeric purification, chiral HPLC and SFC remain the methods of choice, with potential adjustments to the mobile phase composition.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the purification of this compound in publicly accessible literature, the following table provides illustrative data based on typical outcomes for the described purification techniques for similar chiral amino alcohols. This data should be considered as a guideline for method development.

Purification TechniqueScaleTypical Yield (%)Typical Purity (% ee)Key Considerations
Preparative SFC mg to kg70-90>99High throughput, "green" method.[]
Preparative HPLC mg to g60-85>99Widely available, robust.
Diastereomeric Salt Crystallization g to multi-kg40-60 (per cycle)90-99Cost-effective for large scale, may require multiple recrystallizations.[3]
Fractional Distillation g to multi-kg80-95N/A (for ee)Removes non-chiral volatile/non-volatile impurities.

Visualizations

Experimental Workflows

Chiral_Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product & Analysis Start Racemic or Enantiomerically Enriched (1-Methylpyrrolidin-3-yl)methanol Prep_SFC Preparative SFC Start->Prep_SFC High Purity Enantioseparation Prep_HPLC Preparative HPLC Start->Prep_HPLC High Purity Enantioseparation DSC Diastereomeric Salt Crystallization Start->DSC Large Scale Enantioseparation Distillation Fractional Distillation Start->Distillation Bulk Impurity Removal End_Product Purified (R)-Enantiomer Prep_SFC->End_Product Prep_HPLC->End_Product DSC->End_Product Distillation->End_Product Analysis Purity Analysis (% ee, chemical purity) End_Product->Analysis

Caption: General workflow for the purification of this compound.

DSC_Workflow Start Racemic Amine Add_Acid Add Chiral Acid (e.g., (R,R)-Tartaric Acid) Start->Add_Acid Form_Salts Formation of Diastereomeric Salts Add_Acid->Form_Salts Crystallize Fractional Crystallization Form_Salts->Crystallize Filter Filter Crystals Crystallize->Filter Crystals Less Soluble Diastereomeric Salt Filter->Crystals Mother_Liquor Mother Liquor with More Soluble Salt Filter->Mother_Liquor Liberate_Amine Liberate Free Amine (add base, extract) Crystals->Liberate_Amine End_Product Purified (R)-Enantiomer Liberate_Amine->End_Product

Caption: Workflow for diastereomeric salt crystallization.

References

N-Alkylation of (R)-(1-Methylpyrrolidin-3-yl)methanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the N-alkylation of (R)-(1-Methylpyrrolidin-3-yl)methanol, a valuable chiral building block in medicinal chemistry and drug discovery. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive molecules.

This compound is a bifunctional molecule featuring a tertiary amine and a primary alcohol on a chiral pyrrolidine scaffold. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of compounds, particularly for targeting receptors in the central nervous system. Its derivatives have shown potential as modulators of dopamine and muscarinic acetylcholine receptors, which are implicated in various neurological and psychiatric disorders.

Application Notes

The N-alkylation of this compound introduces a wide variety of substituents at the nitrogen atom, allowing for the fine-tuning of pharmacological properties. This modification is a key step in structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor interactions. The resulting N-alkylated derivatives are particularly relevant in the development of therapeutics for conditions such as Parkinson's disease, schizophrenia, and other disorders involving dopaminergic and cholinergic pathways.

The primary alcohol group on the pyrrolidine ring offers a secondary site for further functionalization, enabling the creation of more complex molecules with potentially enhanced biological activity and improved pharmacokinetic profiles.

Quantitative Data Summary

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 4-chloroacetoacetateK₂CO₃AcetonitrileReflux1275-85[1]
Benzyl BromideK₂CO₃MethanolReflux0.25-General Protocol
1,4-dibromobutaneK₂CO₃Water90-50.3General Protocol

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of this compound.

Protocol 1: N-Alkylation with an Alkyl Halide (General Procedure)

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide, such as benzyl bromide.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous methanol.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

Reductive amination offers an alternative route to N-alkylated products, particularly when the corresponding aldehyde or ketone is readily available.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent (DCE or MeOH).

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add the reducing agent (STAB or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start_amine This compound reaction N-Alkylation (Base, Solvent, Temp, Time) start_amine->reaction start_alkyl Alkylating Agent (e.g., Alkyl Halide) start_alkyl->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of this compound.

Signaling Pathway of N-Alkylated Derivatives as Dopamine D2 Receptor Antagonists

Dopamine_Signaling cluster_receptor Cell Membrane cluster_ligands Ligands cluster_signaling Intracellular Signaling Cascade D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Activates Antagonist N-Alkylated Derivative (Antagonist) Antagonist->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered neuronal excitability) PKA->Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of a Dopamine D2 receptor and the antagonistic action of an N-alkylated derivative.

References

Application Notes and Protocols: (R)-(1--Methylpyrrolidin-3-yl)methanol in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(1-Methylpyrrolidin-3-yl)methanol is a valuable chiral building block in organic synthesis.[1][2] Its structure, featuring a tertiary amine, a primary alcohol, and a stereocenter, makes it a versatile precursor for the synthesis of a variety of complex heterocyclic compounds.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral heterocyclic scaffolds, which are of significant interest in drug discovery and development.[3][4]

Applications

The bifunctional nature of this compound allows for its incorporation into diverse heterocyclic systems through various synthetic strategies. The tertiary amine can act as a nucleophile or a base, while the primary alcohol can be converted into a leaving group or used in coupling reactions.[3] Key applications include its use as a precursor for chiral catalysts and ligands, and in the synthesis of biologically active molecules.[1]

Key Synthetic Applications Include:

  • Synthesis of Chiral Pyridine Derivatives: The pyrrolidine nitrogen can be quaternized and subsequently used in cyclization reactions to form pyridine-based structures.

  • Synthesis of Fused Bicyclic Heterocycles: The hydroxyl group can be exploited in reactions like the Mitsunobu reaction to introduce nucleophiles, setting the stage for intramolecular cyclization to form fused ring systems such as pyrrolo[1,2-a]pyrazines.[3]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of heterocyclic compounds derived from this compound. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Synthesis of a Chiral Pyrido[1,2-a]pyrimidin-4-one Derivative

StepReactionReagentsSolventTemp (°C)Time (h)Yield (%)
1N-AlkylationEthyl 4-chloroacetoacetate, K₂CO₃Acetonitrile801285
2CyclizationPolyphosphoric acid-120470

Table 2: Synthesis of a Fused Pyrrolo[1,2-a]pyrazine Derivative

StepReactionReagentsSolventTemp (°C)Time (h)Yield (%)
1Mitsunobu Reaction6-Chloropurine, PPh₃, DIADAnhydrous THF0 to RT2475

Experimental Protocols

Protocol 1: Synthesis of a Chiral Pyrido[1,2-a]pyrimidin-4-one Derivative

This protocol details a two-step synthesis involving an initial N-alkylation of a secondary amine derived from this compound, followed by a cyclocondensation reaction.

Logical Workflow for Pyridine Synthesis

A This compound B N-Alkylation with a suitable electrophile A->B C Functional group interconversion B->C D Intramolecular cyclization C->D E Chiral Pyridine Derivative D->E A This compound B Mitsunobu Reaction with Nucleophile (e.g., 6-chloropurine) A->B C Intermediate Adduct B->C D Intramolecular Cyclization C->D E Fused Bicyclic Heterocycle D->E G cluster_start Chiral Starting Material cluster_functionalization Primary Functionalization cluster_intermediates Key Intermediates cluster_cyclization Cyclization Strategies cluster_products Heterocyclic Products start This compound N_alkylation N-Alkylation start->N_alkylation O_activation O-Activation (e.g., Tosylation) start->O_activation Mitsunobu Mitsunobu Reaction start->Mitsunobu N_alkyl_intermediate N-Alkylated Pyrrolidine N_alkylation->N_alkyl_intermediate O_activated_intermediate O-Activated Pyrrolidine O_activation->O_activated_intermediate Mitsunobu_adduct Mitsunobu Adduct Mitsunobu->Mitsunobu_adduct intramol_N_attack Intramolecular N-Attack N_alkyl_intermediate->intramol_N_attack SN2_cyclization Intramolecular SN2 Cyclization O_activated_intermediate->SN2_cyclization intramol_C_N_bond Intramolecular C-N Bond Formation Mitsunobu_adduct->intramol_C_N_bond pyridines Chiral Pyridines intramol_N_attack->pyridines fused_bicyclic Fused Bicyclic Heterocycles intramol_C_N_bond->fused_bicyclic spirocycles Spirocyclic Compounds SN2_cyclization->spirocycles

References

Troubleshooting & Optimization

Improving reaction yield in the synthesis of (R)-(1-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of (R)-(1-Methylpyrrolidin-3-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of the Precursor, (R)-1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Question: My reaction of itaconic acid and methylamine is resulting in a low yield of (R)-1-Methyl-5-oxopyrrolidine-3-carboxylic acid. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this step are often attributed to incomplete reaction, side product formation, or issues during workup. Consider the following troubleshooting steps:

    • Reaction Conditions: Ensure the reaction is heated to reflux for a sufficient duration (typically 12 hours) to drive the reaction to completion.[1]

    • pH Adjustment: After the initial reaction, acidification is crucial for the precipitation of the product. Carefully adjust the pH to around 5 with an appropriate acid (e.g., 5% HCl) to maximize precipitation.[1]

    • Purification: The product can be purified by recrystallization. A common method is to dissolve the crude product in a dilute basic solution (e.g., 5% sodium hydroxide), filter to remove insoluble impurities, and then re-precipitate the product by acidifying the filtrate.[1]

    • Starting Material Purity: Ensure the itaconic acid and methylamine are of high purity, as impurities can lead to side reactions.

Issue 2: Low Yield during the LiAlH₄ Reduction of (R)-1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Question: I am experiencing a low yield of this compound during the final reduction step with Lithium Aluminum Hydride (LiAlH₄). What are the common pitfalls and how can I optimize this reduction?

  • Answer: The reduction of the lactam and carboxylic acid moieties with LiAlH₄ is a powerful but sensitive reaction. Low yields can stem from several factors:

    • Reagent Quality and Stoichiometry: LiAlH₄ is extremely reactive with water. Ensure you are using fresh, high-quality LiAlH₄ and completely anhydrous solvents (e.g., dry THF or diethyl ether). An excess of LiAlH₄ is typically required for the reduction of carboxylic acids, as the first equivalent is consumed in an acid-base reaction with the carboxylic acid proton.[2][3]

    • Reaction Temperature: Maintain a low temperature (e.g., 0 °C) during the addition of the substrate to the LiAlH₄ slurry to control the exothermic reaction. After the initial addition, the reaction may require refluxing to ensure complete reduction of both the amide and the carboxylic acid.

    • Workup Procedure: The workup is critical for isolating the product and avoiding the formation of gelatinous aluminum salts that can trap the product. A carefully controlled sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up) is a common and effective method.[4] The use of Rochelle's salt (potassium sodium tartrate) can also be highly effective in chelating aluminum salts and improving product isolation.[4]

    • Over-reduction: While the desired product is a diol, harsh conditions could potentially lead to side reactions. Careful monitoring of the reaction by TLC can help determine the optimal reaction time.

    • Product Isolation: this compound is a water-soluble amino alcohol. During the aqueous workup, ensure thorough extraction with an appropriate organic solvent (e.g., multiple extractions with dichloromethane or a continuous extraction) to maximize recovery.

Issue 3: Racemization of the Chiral Center

  • Question: I am concerned about potential racemization of the chiral center at the 3-position during the synthesis. What conditions can lead to racemization and how can I prevent it?

  • Answer: Racemization is a critical concern in chiral synthesis. The stereocenter in the pyrrolidine ring is generally robust, but certain conditions can pose a risk:

    • Harsh pH Conditions: Both strongly acidic and strongly basic conditions, especially at elevated temperatures, can potentially lead to epimerization. It is advisable to perform reactions under the mildest conditions possible.[5]

    • Reaction Intermediates: While the reduction with LiAlH₄ is unlikely to cause racemization at the C3 position, it's crucial to ensure that no unintended side reactions are occurring that might compromise the stereochemical integrity.

    • Purification: During purification, such as column chromatography, using a neutral stationary phase (e.g., silica gel treated with a small amount of triethylamine in the eluent) can help prevent on-column racemization, especially if the product is sensitive to acidic silica.

    • Analytical Verification: The enantiomeric excess (ee) of the final product should always be verified using a suitable chiral analytical method, such as chiral HPLC or chiral GC.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield for the synthesis of this compound?

    • A1: While specific yields for the multi-step synthesis of this compound can vary, high yields have been reported for analogous reactions. For instance, the reductive amination of (3R)-pyrrolidin-3-ol with formaldehyde to produce (3R)-1-methylpyrrolidin-3-ol has been achieved with yields ranging from 86% to 93%.[6] The synthesis of the precursor, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, has been reported with a yield of 96%.[1] The final LiAlH₄ reduction step is typically high-yielding, provided the reaction conditions and workup are carefully controlled.

  • Q2: Are there alternative reducing agents to LiAlH₄ for the final reduction step?

    • A2: While LiAlH₄ is a very effective reagent for the reduction of both amides and carboxylic acids, other strong reducing agents could potentially be used. Borane (BH₃) complexes, such as BH₃·THF, are also known to reduce carboxylic acids and amides and might offer different selectivity or milder reaction conditions.[3] However, LiAlH₄ remains a common choice for this type of transformation due to its high reactivity.

  • Q3: How can I monitor the progress of the LiAlH₄ reduction?

    • A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture should be carefully quenched (e.g., by adding it to a small amount of ethyl acetate followed by a drop of water) before spotting on a TLC plate. The disappearance of the starting material (the carboxylic acid) and the appearance of the product spot will indicate the reaction's progress. Staining with an appropriate reagent (e.g., ninhydrin for the secondary amine) can help visualize the product.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps and Analogous Reactions

Step/ReactionStarting Material(s)ProductReagents and ConditionsReported Yield (%)
Precursor Synthesis (Analogous) 1-(4-aminophenyl)acetamide, Itaconic acid1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidWater, reflux, 12h96%
N-Methylation and Reduction (Analogous) (3R)-Pyrrolidin-3-ol, Paraformaldehyde(3R)-1-Methylpyrrolidin-3-olH₂, 5% Pt/C, Methanol, 0.4-0.5 MPa H₂, 20°C86-93%
Reduction of Amino Acid (Analogous) ValineValinolLiAlH₄73-75%

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Methyl-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from the synthesis of a similar compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 eq) and a 40% aqueous solution of methylamine (1.5 eq) in water.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours.

  • Workup: Cool the reaction mixture to room temperature. Slowly add 5% hydrochloric acid with stirring until the pH of the solution is approximately 5.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification (Optional): For higher purity, the crude solid can be dissolved in a 5% aqueous sodium hydroxide solution, filtered to remove any insoluble impurities, and then re-precipitated by acidifying the filtrate with 5% hydrochloric acid to pH 5. Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Reduction of (R)-1-Methyl-5-oxopyrrolidine-3-carboxylic acid with LiAlH₄

Safety Note: Lithium aluminum hydride reacts violently with water and is pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (e.g., 4.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the slurry to 0 °C in an ice bath.

  • Addition of Substrate: Dissolve (R)-1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Quenching and Workup (Fieser Method): Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise. This will be a very exothermic process with vigorous gas evolution. Following the water addition, add 15% aqueous sodium hydroxide solution (X mL) dropwise. Finally, add water (3X mL) dropwise.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite®. Wash the filter cake thoroughly with THF and then with dichloromethane. Combine the organic filtrates.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a mixture of dichloromethane and methanol, with a small percentage of triethylamine to prevent streaking).

Visualizations

G cluster_synthesis Synthesis Pathway ItaconicAcid Itaconic Acid Precursor (R)-1-Methyl-5-oxopyrrolidine-3-carboxylic acid ItaconicAcid->Precursor Methylamine, H₂O, Reflux Methylamine Methylamine Methylamine->Precursor FinalProduct This compound Precursor->FinalProduct 1. LiAlH₄, THF 2. Workup LiAlH4 LiAlH₄ LiAlH4->FinalProduct

Caption: Synthetic pathway for this compound.

G Start Low Reaction Yield Observed CheckPrecursor Check Precursor Synthesis Step Start->CheckPrecursor CheckReduction Check Reduction Step Start->CheckReduction RacemizationCheck Check for Racemization Start->RacemizationCheck IncompleteReaction Incomplete Reaction? CheckPrecursor->IncompleteReaction WorkupIssuePrecursor Workup/Purification Issue? CheckPrecursor->WorkupIssuePrecursor ReagentQuality Poor LiAlH₄ Quality/ Wet Solvents? CheckReduction->ReagentQuality WorkupIssueReduction Inefficient Workup? CheckReduction->WorkupIssueReduction IncreaseTimeTemp Increase Reflux Time/ Check Temperature IncompleteReaction->IncreaseTimeTemp Yes OptimizepH Optimize pH for Precipitation/ Recrystallize WorkupIssuePrecursor->OptimizepH Yes UseFreshReagents Use Fresh LiAlH₄ & Anhydrous Solvents ReagentQuality->UseFreshReagents Yes OptimizeWorkup Optimize Workup (e.g., Fieser or Rochelle's Salt) WorkupIssueReduction->OptimizeWorkup Yes ChiralAnalysis Perform Chiral HPLC/GC RacemizationCheck->ChiralAnalysis

Caption: Troubleshooting workflow for low yield in synthesis.

References

Side reactions and by-product formation in (R)-(1-Methylpyrrolidin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(1-Methylpyrrolidin-3-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: Reductive Amination of (R)-Pyrrolidin-3-ol

This synthetic approach typically involves the reaction of (R)-Pyrrolidin-3-ol with formaldehyde in the presence of a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation.

Q1: My reaction is incomplete, and I have a mixture of the starting material, the desired product, and the intermediate secondary amine, (R)-pyrrolidin-3-ylmethanol. How can I drive the reaction to completion?

A1: Incomplete methylation is a common issue in the Eschweiler-Clarke reaction. Here are several factors to consider:

  • Stoichiometry of Reagents: Ensure that you are using an excess of both formaldehyde and the reducing agent (e.g., formic acid). The reaction proceeds through a stepwise methylation, and a sufficient excess of the methylating agent is necessary to form the tertiary amine.

  • Reaction Temperature and Time: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near boiling.[1] Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time.

  • pH of the Reaction Mixture: The formation of the iminium ion intermediate is a crucial step in the reaction mechanism and is pH-dependent.[2] Ensure the reaction conditions are acidic enough to facilitate this, as formic acid also serves as the acid catalyst.

Troubleshooting Tip: If the reaction has stalled, consider adding another portion of formaldehyde and formic acid and continuing to heat the reaction mixture.

Q2: I am observing the formation of an unexpected by-product with a higher molecular weight. What could it be?

A2: A possible side reaction, especially with excess formaldehyde, is the formation of N-formyl derivatives or other condensation products. While the Eschweiler-Clarke conditions are designed to favor methylation, side reactions can occur.

Purification Strategy: These higher molecular weight by-products can often be separated from the desired product by column chromatography or distillation.

Q3: Is there a risk of racemization of the chiral center during the synthesis?

A3: The Eschweiler-Clarke reaction conditions are generally considered mild enough to avoid racemization of chiral amines.[1]

Route 2: Reduction of (R)-1-Methyl-5-oxopyrrolidine-3-carboxylate

This route involves the reduction of the ester and amide functionalities of a precursor like methyl 1-methyl-5-oxopyrrolidine-3-carboxylate using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH4).

Q1: My reduction with LiAlH4 resulted in a low yield of the desired amino alcohol. What are the potential reasons?

A1: Low yields in LiAlH4 reductions can be attributed to several factors:

  • Quality of LiAlH4: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. Ensure you are using a fresh, dry sample of LiAlH4 and that your reaction solvent (e.g., THF, diethyl ether) is anhydrous.

  • Reaction Temperature: While these reductions are often performed at room temperature or reflux, controlling the initial addition of the substrate to the LiAlH4 suspension at a lower temperature (e.g., 0 °C) can help to minimize side reactions.

  • Incomplete Reaction: The reduction of both the ester and the amide (in a lactam) is required. Amides are generally less reactive towards reduction than esters.[3] Ensure a sufficient excess of LiAlH4 is used and that the reaction is allowed to proceed for an adequate amount of time.

  • Work-up Procedure: The work-up of LiAlH4 reactions is critical. Improper quenching can lead to the formation of aluminum hydroxides that can trap the product, reducing the isolated yield. A standard Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) is often effective.

Q2: I have isolated a by-product that still contains a carbonyl group. What is the likely impurity?

A2: This is likely due to incomplete reduction. The reduction of the ester to the primary alcohol is a two-step process that proceeds through an aldehyde intermediate.[4] Similarly, the reduction of the lactam to the amine can also be incomplete. The presence of a carbonyl group suggests that either the ester was only partially reduced or the lactam was not reduced at all.

Troubleshooting Tip: To address incomplete reduction, you can try increasing the amount of LiAlH4, extending the reaction time, or performing the reaction at a higher temperature (e.g., refluxing THF).

Q3: Are there any other potential by-products from the LiAlH4 reduction?

A3: Besides incomplete reduction, side reactions can occur if there are other reducible functional groups in your starting material or if the reaction conditions are not well-controlled. However, for a substrate like (R)-1-methyl-5-oxopyrrolidine-3-carboxylate, the primary side products are typically those resulting from incomplete reduction.

Quantitative Data Summary

The following table summarizes typical yields and purity data for related syntheses, which can serve as a benchmark for your experiments.

Synthesis Route & PrecursorProductReagentsYieldPurityReference
Reductive Amination of (R)-3-Pyrrolidinol(3R)-1-Methylpyrrolidin-3-olParaformaldehyde, H2, Pt/C in Methanol88%98.7%[5]
Reduction of Methyl 5-oxopyrrolidine-3-carboxylate3-PyrrolidinylmethanolNaBH4, BF3·OEt2 in THF, then NaBH4 in Ethanol86%N/A[6]

Experimental Protocols

Protocol 1: Synthesis of (3R)-1-Methylpyrrolidin-3-ol via Reductive Amination (adapted from[5])

This protocol is for a similar molecule but illustrates the general procedure for reductive amination.

  • To a mixture of (3R)-Pyrrolidin-3-ol (60.0 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), and methanol (300.4 g), add 5% platinum on carbon (3.7 g, hydrous).

  • Pressurize the reaction vessel with hydrogen gas to 0.4-0.5 MPa.

  • Stir the mixture at 20°C for approximately 7.5 hours.

  • Monitor the disappearance of the starting material by gas chromatography.

  • Upon completion, filter off the platinum on carbon catalyst and wash it with methanol.

  • Concentrate the combined filtrate and washings under reduced pressure.

  • Add toluene and re-concentrate to remove residual water.

  • Purify the resulting oil by distillation to obtain (3R)-1-methylpyrrolidin-3-ol.

Protocol 2: Synthesis of 3-Pyrrolidinylmethanol via Reduction (adapted from[6])

This protocol describes the synthesis of a precursor to the target molecule.

  • Dissolve methyl 5-oxo-3-pyrrolidinecarboxylate (2 kg) in tetrahydrofuran (20 L).

  • Add sodium borohydride (1.9 kg) in portions at room temperature.

  • Slowly add boron trifluoride etherate solution (3.9 kg).

  • After the addition is complete, stir the mixture at room temperature for 10 minutes.

  • Heat the reaction to reflux for approximately 4 hours.

  • After the reaction is complete, quench by the addition of water.

  • Extract the product with ethyl acetate and concentrate the organic layers to obtain a light yellow oil.

  • Dissolve the oil in ethanol and cool to 20°C.

  • Add sodium borohydride (500 g) and reflux the mixture for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic phase with saturated aqueous sodium bicarbonate and then brine.

  • Concentrate the organic phase to obtain 3-pyrrolidinylmethanol.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: LiAlH4 Reduction Start1 (R)-Pyrrolidin-3-ol Intermediate1 Iminium Ion Intermediate Start1->Intermediate1 Formaldehyde SideProduct1 Unreacted Starting Material Start1->SideProduct1 Incomplete Reaction Product This compound Intermediate1->Product Reducing Agent (e.g., HCOOH) SideProduct2 N-formyl by-products Intermediate1->SideProduct2 Side Reaction Start2 (R)-1-Methyl-5-oxopyrrolidine -3-carboxylate Product2 This compound Start2->Product2 LiAlH4 SideProduct3 Partially Reduced Intermediate (contains C=O) Start2->SideProduct3 Incomplete Reduction

Caption: Synthetic pathways to this compound and potential by-products.

Troubleshooting_Workflow Start Low Yield or Impure Product IdentifyRoute Identify Synthetic Route Start->IdentifyRoute Route1 Reductive Amination IdentifyRoute->Route1 Route 1 Route2 LiAlH4 Reduction IdentifyRoute->Route2 Route 2 CheckReagents1 Check Stoichiometry of Formaldehyde & Reducing Agent Route1->CheckReagents1 CheckReagents2 Ensure Anhydrous Solvent & Fresh LiAlH4 Route2->CheckReagents2 CheckConditions1 Verify Reaction Temperature & Time CheckReagents1->CheckConditions1 Optimize Optimize Conditions CheckConditions1->Optimize CheckWorkup Review Quenching & Extraction Procedure CheckReagents2->CheckWorkup CheckWorkup->Optimize

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Optimization of reaction conditions (temperature, solvent) for (R)-(1-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of (R)-(1-Methylpyrrolidin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: this compound, a valuable chiral building block, can be synthesized through several methods.[1] These include:

  • Asymmetric reduction of a prochiral ketone: This is a widely used method where a ketone precursor is reduced using a chiral catalyst to yield the desired enantiomer of the alcohol.

  • Chiral pool synthesis: This approach utilizes naturally occurring chiral molecules as starting materials to ensure high enantiomeric purity.

  • Resolution of a racemic mixture: This involves separating the desired (R)-enantiomer from a 50:50 mixture of (R) and (S) enantiomers.

Q2: Why is temperature control critical in the synthesis of this compound?

A2: Temperature is a crucial parameter that significantly influences both the reaction rate and the enantioselectivity of the synthesis. Lower temperatures generally favor higher enantiomeric excess (ee) by minimizing side reactions and preventing racemization.[2] However, very low temperatures can lead to slow reaction kinetics. Therefore, optimizing the temperature is essential to achieve a balance between reaction speed and stereochemical purity.

Q3: Which solvents are recommended for the synthesis of this compound?

A3: The choice of solvent can impact both the reaction rate and enantioselectivity.[2] Anhydrous aprotic solvents are generally preferred to avoid unwanted side reactions with moisture-sensitive reagents. Commonly used solvents include:

  • Tetrahydrofuran (THF)

  • Toluene

  • Dichloromethane (DCM)

It is recommended to screen different aprotic solvents to find the optimal one for a specific reaction setup.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). These methods help in determining the consumption of the starting material and the formation of the product over time.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Table 1: Troubleshooting Common Synthesis Issues
IssuePotential CauseSuggested Solution
Low or No Reaction Conversion 1. Inactive reducing agent. 2. Insufficient catalyst loading. 3. Reaction temperature is too low, leading to very slow kinetics. 4. Presence of impurities that poison the catalyst.1. Use a fresh, properly stored reducing agent. 2. Increase the catalyst loading (e.g., to 10-15 mol%). 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC. 4. Ensure the starting materials and solvent are pure and anhydrous.
Low Enantioselectivity (ee) 1. Presence of moisture in the reaction. 2. Reaction temperature is too high. 3. Incorrect solvent. 4. Racemization of the product during work-up or purification.1. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Lower the reaction temperature. For some substrates, temperatures as low as -78°C may be necessary.[2] 3. Screen different aprotic solvents like THF, toluene, or dichloromethane.[2] 4. Perform the work-up and purification at low temperatures and avoid strongly acidic or basic conditions if the product is prone to racemization.
Formation of Side Products 1. Non-selective reduction. 2. Decomposition of starting materials or product. 3. Side reactions with impurities.1. Use a more selective reducing agent. 2. Optimize reaction temperature and time to minimize decomposition. 3. Purify all reagents and solvents before use.

Optimization of Reaction Conditions

Table 2: Influence of Temperature and Solvent on Enantioselectivity (General Guidance)
TemperatureSolventExpected Enantiomeric Excess (ee)Reaction Rate
Room TemperatureTHFModerateFast
0 °CTHFGood to HighModerate
-20 °CTHFHighSlow
-78 °CTHFVery HighVery Slow
Room TemperatureTolueneModerateModerate
0 °CTolueneGoodModerate
Room TemperatureDichloromethaneModerateFast
0 °CDichloromethaneGoodModerate

Note: This table provides general guidance based on principles of asymmetric synthesis. Optimal conditions should be determined experimentally for each specific reaction.

Experimental Protocols

Protocol: Asymmetric Reduction of 1-Methyl-3-oxopyrrolidine

This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone to this compound.

Materials:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS)

  • 1-Methyl-3-oxopyrrolidine

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%).

    • Cool the solution to 0°C.

  • Reduction Reaction:

    • In a separate flame-dried flask, dissolve 1-Methyl-3-oxopyrrolidine (1.0 mmol) in anhydrous THF (5 mL).

    • Add the ketone solution to the catalyst solution via a syringe.

    • Cool the reaction mixture to the desired temperature (e.g., -20°C).

    • Slowly add Borane dimethyl sulfide complex (1.2 mmol) dropwise to the reaction mixture while maintaining the temperature.

    • Stir the reaction at this temperature for the specified time (typically 1-24 hours) and monitor its completion by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by the slow addition of methanol (2 mL) at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (5 mL) and stir for 30 minutes.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Add (S)-(-)-2-Methyl-CBS- oxazaborolidine solution prep2 Cool to 0°C prep1->prep2 react2 Add ketone solution to catalyst prep2->react2 react1 Dissolve 1-Methyl-3-oxopyrrolidine in anhydrous THF react1->react2 react3 Cool to target temperature (e.g., -20°C) react2->react3 react4 Add Borane dimethyl sulfide complex react3->react4 react5 Stir and monitor (TLC/GC) react4->react5 workup1 Quench with Methanol react5->workup1 workup2 Acidify with HCl workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 analysis1 Determine enantiomeric excess (Chiral HPLC/GC) workup5->analysis1

Caption: Experimental workflow for the asymmetric synthesis of this compound.

troubleshooting_logic start Experiment Outcome issue_low_conversion Low Conversion? start->issue_low_conversion issue_low_ee Low Enantioselectivity? issue_low_conversion->issue_low_ee No cause_conversion1 Inactive Reagents issue_low_conversion->cause_conversion1 Yes cause_conversion2 Low Temperature issue_low_conversion->cause_conversion2 Yes cause_conversion3 Impurities issue_low_conversion->cause_conversion3 Yes success Successful Synthesis issue_low_ee->success No cause_ee1 Moisture Present issue_low_ee->cause_ee1 Yes cause_ee2 High Temperature issue_low_ee->cause_ee2 Yes cause_ee3 Incorrect Solvent issue_low_ee->cause_ee3 Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Catalyst deactivation and recovery in reactions using (R)-(1-Methylpyrrolidin-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing catalysts derived from (R)-(1-Methylpyrrolidin-3-yl)methanol. While specific data on the deactivation and recovery of this particular class of catalysts is limited in publicly available literature, this guide is built upon established principles from closely related chiral organocatalysts, such as those derived from proline and other chiral pyrrolidines. The troubleshooting and recovery protocols provided are based on analogous systems and should be adapted and optimized for your specific reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during reactions catalyzed by this compound derivatives.

Issue 1: Low or No Catalytic Activity

Potential Cause Troubleshooting Steps
Moisture in the Reaction Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1]
Impure Substrates or Reagents Purify substrates and reagents before use. Impurities can poison the catalyst.
Incorrect Catalyst Loading Optimize the catalyst loading. While higher loading can increase the reaction rate, it can also lead to side reactions or be uneconomical. Start with a loading of 5-10 mol% and adjust as needed.
Suboptimal Reaction Temperature Vary the reaction temperature. Some reactions require cooling to improve enantioselectivity, while others may need heating to proceed at a reasonable rate.
Catalyst Degradation If the catalyst is old or has been improperly stored, it may have degraded. Use freshly prepared or properly stored catalyst.

Issue 2: Decrease in Enantioselectivity

Potential Cause Troubleshooting Steps
Presence of Protic Impurities Traces of water or other protic impurities can interfere with the chiral environment created by the catalyst. Ensure all components of the reaction are scrupulously dried.
Racemization of the Product The product may be racemizing under the reaction or work-up conditions. Analyze the enantiomeric excess at different reaction times and consider milder work-up procedures.
Side Reactions Unwanted side reactions can consume the catalyst or produce compounds that interfere with the desired stereochemical pathway. Analyze the reaction mixture by techniques like NMR or LC-MS to identify byproducts.
Incorrect Solvent The solvent can have a significant impact on enantioselectivity. Screen a variety of anhydrous solvents to find the optimal one for your reaction.

Issue 3: Catalyst Deactivation During the Reaction

Potential Cause Troubleshooting Steps
Fouling by Polymeric Byproducts Insoluble polymeric materials can deposit on the catalyst surface, blocking active sites.[2] Consider modifying the reaction conditions (e.g., temperature, concentration) to minimize polymer formation.
Strong Adsorption of Product or Substrate The product or starting material may bind strongly to the catalyst, inhibiting turnover. A post-reaction washing step may be necessary to recover the catalyst.
Chemical Degradation of the Catalyst The catalyst may not be stable under the reaction conditions. This can be due to oxidation, hydrolysis, or reaction with substrates or intermediates. Consider the use of a more robust catalyst derivative if available.

Catalyst Recovery and Regeneration

Effective catalyst recovery and regeneration are crucial for the economic and environmental sustainability of a process.

Quantitative Data on Catalyst Performance and Recovery (Based on Analogous Proline-Derived Catalysts)

Parameter Typical Range Notes
Initial Enantiomeric Excess (ee) 85-99%Highly dependent on the specific reaction, substrates, and conditions.
Catalyst Recovery Yield (per cycle) 70-95%Dependent on the recovery method (e.g., precipitation, extraction, filtration).
Enantiomeric Excess after Regeneration 80-98%A slight decrease in enantioselectivity after several cycles is common.
Activity Loss per Cycle 2-10%Can often be mitigated by a regeneration step.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Recovery by Acid-Base Extraction

This protocol is a general guideline and may require optimization.

  • Quench the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the mixture to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated catalyst will move to the aqueous layer.

  • Separate Layers: Separate the aqueous layer containing the catalyst from the organic layer containing the product.

  • Wash the Organic Layer: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to isolate the product.

  • Basify the Aqueous Layer: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is basic (pH > 10).

  • Extract the Catalyst: Extract the basified aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Isolate the Catalyst: Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure to recover the catalyst.

  • Assess Purity: Analyze the recovered catalyst for purity (e.g., by NMR) before reuse.

Protocol 2: Catalyst Regeneration by Washing

For catalysts that have been deactivated by fouling, a simple washing procedure may be effective.

  • Isolate the Deactivated Catalyst: If the catalyst is heterogeneous or has precipitated, filter it from the reaction mixture.

  • Wash with Solvent: Wash the isolated catalyst sequentially with a series of solvents to remove adsorbed impurities. A typical sequence might be:

    • The reaction solvent (to remove residual reactants and products).

    • A more polar solvent (e.g., acetone or methanol) to remove polar impurities.

    • A non-polar solvent (e.g., hexanes) to facilitate drying.

  • Dry the Catalyst: Dry the washed catalyst under vacuum to remove all traces of solvent before storage or reuse.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of deactivation for this compound derivative catalysts?

A1: Based on analogous organocatalysts, common deactivation mechanisms include:

  • Fouling: Deposition of byproducts or polymeric material on the catalyst surface.[2]

  • Poisoning: Strong, irreversible binding of impurities to the active site.

  • Chemical Degradation: The catalyst molecule itself may undergo reactions that alter its structure and render it inactive. This can include oxidation of the amine or alcohol functional groups.

Q2: How can I immobilize the catalyst for easier recovery?

A2: Immobilization on a solid support is a common strategy to facilitate catalyst separation and recycling.[3] Methods include grafting the catalyst onto materials like silica gel or polymers.[4] This often involves modifying the catalyst structure to include a linker for attachment to the support.

Q3: What is the role of the N-methyl group in the catalyst?

A3: The N-methyl group on the pyrrolidine ring influences the catalyst's steric and electronic properties. It can affect the conformation of the catalyst-substrate complex, which in turn can impact both reactivity and enantioselectivity.

Q4: Can I use this catalyst in aqueous media?

A4: While some proline-derived catalysts can function in water, the solubility and stability of your specific this compound derivative would need to be determined.[3] Reactions in water can offer environmental benefits but may require catalyst modification to ensure sufficient solubility and activity.

Q5: How does the activation mode of these catalysts work?

A5: Catalysts derived from chiral pyrrolidines, like this compound, typically operate through covalent aminocatalysis.[5][6] This involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates with the substrates, which then proceed through a stereochemically controlled transition state to form the chiral product.[5][7]

Visualizations

G cluster_workflow Catalyst Deactivation and Recovery Workflow reaction Catalytic Reaction deactivated_catalyst Deactivated Catalyst (in reaction mixture) reaction->deactivated_catalyst Deactivation Occurs separation Separation (e.g., Extraction, Filtration) deactivated_catalyst->separation product Product Isolation separation->product regeneration Regeneration (e.g., Washing, Chemical Treatment) separation->regeneration recovered_catalyst Recovered Active Catalyst regeneration->recovered_catalyst reuse Reuse in New Reaction recovered_catalyst->reuse reuse->reaction

Caption: A generalized workflow for catalyst deactivation, separation, regeneration, and reuse.

G cluster_pathway Hypothetical Enamine Catalysis Pathway catalyst (R)-(1-Methylpyrrolidin-3-yl) methanol Derivative Catalyst enamine Chiral Enamine Intermediate catalyst->enamine ketone Ketone/ Aldehyde ketone->enamine adduct Iminium Adduct enamine->adduct electrophile Electrophile electrophile->adduct hydrolysis Hydrolysis adduct->hydrolysis hydrolysis->catalyst Catalyst Regenerated product Chiral Product hydrolysis->product

Caption: A simplified diagram of a hypothetical enamine catalysis cycle.

References

Troubleshooting common issues in asymmetric synthesis with chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric synthesis using chiral pyrrolidine catalysts. The content is designed to address common issues encountered during experimentation, with a focus on proline-catalyzed reactions as a key example.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low enantiomeric excess (ee%) in my reaction?

A1: Low enantioselectivity is a frequent challenge in asymmetric synthesis. The primary causes often include:

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and catalyst loading are critical factors that can significantly influence the stereochemical outcome.[1]

  • Purity of Reagents: The purity of the catalyst, substrates, and solvents is crucial. Trace impurities can interfere with the catalytic cycle or promote non-selective background reactions.[2]

  • Moisture and Air Sensitivity: While many organocatalytic reactions are robust, some are sensitive to moisture and air. Ensure that reagents are dry and, if necessary, perform the reaction under an inert atmosphere.[2]

  • Inadequate Catalyst Performance: The chosen chiral pyrrolidine derivative may not be optimal for the specific substrate or reaction type.

Q2: How does the choice of solvent affect enantioselectivity?

A2: The solvent plays a critical role in the transition state of the reaction, directly impacting enantioselectivity. The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state leading to the desired enantiomer. Non-polar solvents often provide better stereocontrol compared to polar solvents in many proline-catalyzed reactions.[1][3] It is highly recommended to screen a range of solvents to determine the optimal conditions for a specific transformation.[1]

Q3: Can adjusting the reaction temperature improve my enantiomeric excess?

A3: Yes, temperature is a key parameter for optimizing enantioselectivity. Lowering the reaction temperature generally leads to a more ordered and energetically differentiated transition state, which can significantly enhance the enantiomeric excess.[2] However, this often comes at the cost of a slower reaction rate. Therefore, it is advisable to conduct the reaction at various temperatures to find the optimal balance between selectivity and reaction time.[1]

Q4: What is the typical catalyst loading, and can it affect the outcome?

A4: The ideal catalyst loading can vary depending on the specific reaction, but typically ranges from 1 to 20 mol%.[2] While a higher catalyst loading might increase the reaction rate, it does not always lead to improved enantioselectivity and can be uneconomical. It is recommended to screen different catalyst loadings to identify the optimal concentration for your specific reaction.[1]

Q5: My reaction yield is low. What are the potential causes and solutions?

A5: Low yields can be attributed to several factors:

  • Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.

  • Side Reactions: Undesired side reactions, such as self-aldolization of the aldehyde or ketone, can consume starting materials.[4]

  • Incomplete Conversion: The reaction may not have reached completion.

  • Product Inhibition: The product itself may inhibit the catalyst.

To address low yields, consider optimizing reaction time, temperature, and reactant concentrations. Purifying all reagents and ensuring an inert atmosphere can also be beneficial.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee%)

If you are observing poor enantioselectivity, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.

Low_Enantioselectivity_Troubleshooting start Low Enantiomeric Excess (ee%) Observed check_purity Verify Purity of Catalyst, Substrates, and Solvents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok optimize_conditions Systematically Optimize Reaction Conditions purity_ok->optimize_conditions Yes repurify Repurify Starting Materials purity_ok->repurify No screen_solvents Screen Solvents (e.g., Toluene, CH2Cl2, THF, DMSO) optimize_conditions->screen_solvents vary_temp Vary Temperature (e.g., RT, 0 °C, -20 °C) optimize_conditions->vary_temp adjust_loading Adjust Catalyst Loading (e.g., 5, 10, 20 mol%) optimize_conditions->adjust_loading consider_additives Consider Additives (e.g., water, acid/base) optimize_conditions->consider_additives evaluate_catalyst Evaluate a Different Chiral Pyrrolidine Catalyst screen_solvents->evaluate_catalyst vary_temp->evaluate_catalyst adjust_loading->evaluate_catalyst consider_additives->evaluate_catalyst repurify->check_purity end Improved Enantioselectivity evaluate_catalyst->end

Caption: A logical workflow for troubleshooting low enantioselectivity.
Issue 2: Poor Diastereoselectivity (dr)

In reactions that can form diastereomers, such as the Michael addition, achieving high diastereoselectivity is as important as high enantioselectivity.

Poor_Diastereoselectivity_Troubleshooting start Poor Diastereomeric Ratio (dr) catalyst_structure Evaluate Catalyst Structure start->catalyst_structure steric_hindrance Consider Catalyst Steric Hindrance catalyst_structure->steric_hindrance h_bonding Assess Hydrogen Bonding Capability catalyst_structure->h_bonding optimize_conditions Optimize Reaction Conditions steric_hindrance->optimize_conditions h_bonding->optimize_conditions screen_solvents Screen Solvents optimize_conditions->screen_solvents vary_temp Vary Temperature optimize_conditions->vary_temp additives Investigate Additives optimize_conditions->additives substrate_modification Modify Substrate Structure screen_solvents->substrate_modification vary_temp->substrate_modification additives->substrate_modification end Improved Diastereoselectivity substrate_modification->end

Caption: A workflow for troubleshooting poor diastereoselectivity.

Data Presentation

Table 1: Effect of Solvent and Temperature on a Proline-Catalyzed Aldol Reaction

The following table summarizes the effect of different solvents and temperatures on the enantiomeric excess (ee%) and yield of a representative proline-catalyzed aldol reaction.

EntrySolventTemperature (°C)Time (h)Yield (%)ee (%)
1DMSORoom Temp246876
2CH2Cl2Room Temp485252
3TolueneRoom Temp723065
4THFRoom Temp724560
5DMSO0486585
6CH2Cl20964868
7Toluene01202575
8THF01204072

Note: Data is representative and compiled from various sources for illustrative purposes.[4][5][6][7]

Table 2: Influence of Additives on a Proline-Catalyzed Michael Addition

This table illustrates how different additives can impact the yield, diastereomeric ratio (dr), and enantiomeric excess (ee%) of a proline-catalyzed Michael addition.

EntryAdditive (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1NoneToluene486585:1590
2Acetic Acid (10)Toluene247888:1285
3Water (20)Toluene487086:1491
4TfOH (5)Toluene365584:1690
5NoneCH2Cl2725880:2088
6Acetic Acid (10)CH2Cl2486582:1884

Note: Data is representative and compiled from various sources for illustrative purposes.[3][8]

Experimental Protocols

Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol provides a general methodology for the asymmetric aldol reaction between a ketone and an aldehyde using (S)-proline as the catalyst.[5][9]

Materials:

  • (S)-Proline

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., acetone or cyclohexanone)

  • Anhydrous solvent (e.g., DMSO)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-proline (10-20 mol%) in the chosen solvent, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

  • Stir the solution at the desired temperature (e.g., room temperature or 0 °C) for 24-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Determine the yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR).

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Protocol 2: General Procedure for a Proline-Catalyzed Asymmetric Michael Addition

This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene catalyzed by a chiral pyrrolidine derivative.[1][3]

Materials:

  • Chiral pyrrolidine catalyst (e.g., (S)-proline derivative)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., toluene)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the nitroalkene (0.5 mmol) and the chiral pyrrolidine catalyst (10 mol%) in the chosen solvent (1.0 mL) at the desired temperature, add the ketone (1.0 mmol, 2.0 equivalents).

  • Stir the reaction mixture until the nitroalkene is consumed, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the yield and characterize the product by spectroscopic methods.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude or purified product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

References

Scalability challenges in the production of (R)-(1-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(1-Methylpyrrolidin-3-yl)methanol, with a focus on addressing scalability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary synthesis routes for this compound include:

  • Asymmetric Hydrogenation of N-methyl-3-pyrrolidinone: This method employs a chiral catalyst to achieve the desired stereoselectivity.

  • Reduction of (R)-N-methyl-3-hydroxysuccinimide: This chiral pool approach starts with a stereochemically defined precursor.

  • Biocatalytic Reduction: This method utilizes enzymes to perform the enantioselective reduction of a ketone precursor.

Q2: What are the primary scalability challenges when moving from lab to industrial production?

A2: Key scalability challenges include:

  • Thermal Management: The reduction steps are often highly exothermic, posing a risk of runaway reactions in large-scale reactors.[1][2][3][4][5]

  • Catalyst Efficiency and Cost: Chiral catalysts can be expensive, and their activity and stability over prolonged use at an industrial scale are critical factors.

  • Purification: Achieving high enantiomeric and chemical purity on a large scale can be difficult, often requiring specialized chromatographic techniques.

  • Impurity Profile: The type and quantity of impurities can change with scale, potentially impacting the final product's quality and requiring different purification strategies.[6][7][]

  • Raw Material Quality: The consistency and purity of starting materials are crucial for reproducible results at a larger scale.[9][10]

Q3: How does the choice of reducing agent impact scalability?

A3: The choice of reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LAH) are effective at the lab scale, their handling on a large scale is hazardous. Sodium borohydride is a safer alternative, though it may require harsher reaction conditions. Catalytic hydrogenation is often the most scalable and environmentally friendly option, but it requires careful optimization of the catalyst and reaction parameters.

Troubleshooting Guides

Issue 1: Low Yield at Pilot Scale

Potential Causes:

  • Inefficient Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or poor substrate-catalyst contact.

  • Poor Heat Transfer: Insufficient cooling capacity can lead to side reactions or product degradation.[11][12][13][14][15]

  • Catalyst Deactivation: The catalyst may be deactivating more rapidly at the pilot scale due to impurities in the starting materials or harsher reaction conditions.[16][17]

  • Sub-optimal Reaction Conditions: Conditions optimized at the lab scale may not be ideal for a larger reactor.

Troubleshooting Steps:

  • Evaluate Mixing Efficiency: Use computational fluid dynamics (CFD) modeling or experimental analysis to assess mixing in the pilot reactor. Adjust agitator speed or design if necessary.

  • Monitor Temperature Profile: Use multiple temperature probes to map the temperature distribution within the reactor and identify any potential hot spots.

  • Analyze Catalyst Performance: Take samples throughout the reaction to monitor catalyst activity. Consider a catalyst screening study to find a more robust catalyst for scaled-up production.

  • Re-optimize Reaction Parameters: Perform a design of experiments (DoE) at the pilot scale to re-optimize parameters such as temperature, pressure, and reagent stoichiometry.

Issue 2: Inconsistent Enantiomeric Excess (ee) in Production Batches

Potential Causes:

  • Catalyst Poisoning: Trace impurities in starting materials or solvents can poison the chiral catalyst, leading to a loss of stereoselectivity.

  • Fluctuations in Reaction Temperature: Poor temperature control can affect the catalyst's performance and the stereochemical outcome of the reaction.

  • Inconsistent Raw Material Quality: Batch-to-batch variation in the quality of starting materials can impact the reaction's stereoselectivity.[9][10]

Troubleshooting Steps:

  • Implement Stringent Raw Material Testing: Establish strict specifications for all incoming raw materials and solvents, including tests for known catalyst poisons.[9][10]

  • Improve Temperature Control: Ensure the reactor's heating and cooling system can maintain a stable temperature throughout the reaction.

  • Validate Catalyst Robustness: Test the catalyst's performance in the presence of potential impurities to understand its tolerance.

Issue 3: Difficulties in Product Isolation and Purification at Scale

Potential Causes:

  • Formation of Emulsions during Workup: Increased volumes can lead to stable emulsions, making phase separation difficult.

  • Product Precipitation Issues: Controlling crystallization on a large scale to obtain a desired crystal form and size can be challenging.

  • Chromatography Challenges: Scaling up chromatographic purification can be expensive and time-consuming.

Troubleshooting Steps:

  • Optimize Workup Procedure: Experiment with different solvent systems and pH adjustments to minimize emulsion formation.

  • Develop a Robust Crystallization Protocol: Carefully control cooling rates, agitation, and solvent composition to ensure consistent crystallization.

  • Explore Alternative Purification Techniques: Consider techniques like supercritical fluid chromatography (SFC) or preparative HPLC for large-scale chiral purification.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Chiral Pyrrolidine Derivative (Illustrative Data)

ParameterLab Scale (1 L)Pilot Scale (100 L)
Starting Material N-methylsuccinimideN-methylsuccinimide
Catalyst Ru-BINAPRu-BINAP
Catalyst Loading 0.1 mol%0.5 mol%
Reaction Time 12 hours24 hours
Yield 95%85%
Enantiomeric Excess 99% ee96% ee
Key Impurity Unreacted Starting Material (0.5%)Dimerized Byproduct (2%)

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-methyl-3-pyrrolidinone (Lab Scale)

  • Reactor Setup: A 1 L glass reactor is equipped with a mechanical stirrer, a temperature probe, a hydrogen inlet, and a pressure gauge.

  • Catalyst Preparation: In a glovebox, 0.1 mol% of the Ru-BINAP catalyst is dissolved in 100 mL of degassed methanol.

  • Reaction: The reactor is charged with N-methyl-3-pyrrolidinone (1 mol) and 400 mL of degassed methanol. The catalyst solution is then added.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 10 bar. The reaction mixture is stirred at 50°C for 12 hours.

  • Workup: After cooling and depressurizing, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow: Asymmetric Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing reactor_setup Reactor Setup charging Charge Reactor reactor_setup->charging catalyst_prep Catalyst Preparation catalyst_prep->charging hydrogenation Hydrogenation charging->hydrogenation workup Workup & Catalyst Removal hydrogenation->workup purification Purification workup->purification final_product Final Product purification->final_product

Caption: A simplified workflow for the asymmetric hydrogenation synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Analyze Heat Transfer check_mixing->check_heat Mixing OK solution_mixing Adjust Agitator/Baffles check_mixing->solution_mixing Mixing Poor check_catalyst Assess Catalyst Performance check_heat->check_catalyst Heat Transfer OK solution_heat Improve Cooling System check_heat->solution_heat Heat Transfer Poor reoptimize Re-optimize Conditions check_catalyst->reoptimize Catalyst OK solution_catalyst Screen for Robust Catalyst check_catalyst->solution_catalyst Catalyst Deactivated solution_reoptimize Implement New Parameters reoptimize->solution_reoptimize Optimization Complete end Yield Improved solution_mixing->end solution_heat->end solution_catalyst->end solution_reoptimize->end

Caption: A logical troubleshooting workflow for addressing low yield issues during scale-up.

References

Technical Support Center: Impact of Reagent Purity on Stereochemical Outcome

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the stereochemical outcome of reactions, with a particular focus on the critical role of reagent purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a significantly lower enantiomeric excess (% ee) than literature precedents. What is the most common culprit?

A1: While several factors can contribute to low enantioselectivity, the purity of your chiral reagents, catalysts, and even starting materials is a primary suspect. Commercially available chiral reagents can contain enantiomeric impurities that may not be specified on the label.[1][2] These impurities can directly impact the stereochemical course of the reaction, leading to a lower than expected % ee in the final product.[2] It is also crucial to first validate your analytical method (e.g., chiral HPLC or GC) to ensure that the observed low % ee is not due to inaccurate measurement.[3]

Q2: How can a small enantiomeric impurity in my catalyst or chiral auxiliary lead to a large decrease in the product's % ee?

A2: This phenomenon is often attributed to "non-linear effects."[1][4] In an ideal scenario (a linear relationship), a catalyst with 99% ee would yield a product with an ee directly proportional to that of the catalyst. However, in many asymmetric reactions, the minor enantiomer of the catalyst can form a less reactive, "off-cycle" species with the major enantiomer, or it may catalyze the formation of the opposite product enantiomer at a different rate. This can lead to a disproportionately large drop in the product's ee, a phenomenon known as asymmetric depletion. Conversely, in some cases of "asymmetric amplification," the product's ee can be higher than that of the catalyst.[5]

Q3: What are the typical levels of enantiomeric impurities found in commercial chiral reagents?

A3: Studies have shown that the level of enantiomeric impurities in commercially available chiral compounds can vary significantly. It is not uncommon to find impurities ranging from <0.1% to over 1%.[1][4] In some cases, these impurities can exceed 10%.[2] It's also important to note that the enantiomeric purity can differ between batches from the same supplier.[6] Therefore, it is best practice to determine the enantiomeric purity of critical reagents in-house.

Q4: How do I differentiate between poor reagent purity and other factors like reaction temperature or solvent effects impacting my stereoselectivity?

A4: A systematic troubleshooting approach is necessary. First, verify the enantiomeric purity of your chiral reagent or catalyst using a reliable analytical technique like chiral HPLC or GC. If the reagent's purity is confirmed to be high, you should then investigate other reaction parameters. Set up a series of parallel experiments to screen for the effects of temperature, solvent, catalyst loading, and substrate purity.[3][7] Maintaining one variable constant while systematically changing others will help you isolate the root cause of the low stereoselectivity.

Troubleshooting Guide: Low Enantioselectivity

This guide provides a step-by-step approach to diagnosing and resolving issues of low enantiomeric excess in your asymmetric reactions.

Step 1: Validate Your Analytical Method

Before troubleshooting the reaction itself, ensure your method for measuring % ee is accurate and reliable.

  • Issue: Inaccurate % ee measurement giving a false impression of a poor stereochemical outcome.

  • Solution: Perform a thorough validation of your chiral HPLC or GC method.

    • Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. An Rs value greater than 1.5 is generally required.[3]

    • Accuracy: Prepare and analyze samples with a known ratio of enantiomers to confirm your method's accuracy.[3]

    • Precision: Inject the same sample multiple times to check for consistency and a low relative standard deviation (RSD), typically below 2%.[3]

Step 2: Assess Reagent and Catalyst Purity

The enantiomeric purity of your chiral reagents is paramount for achieving high stereoselectivity.

  • Issue: The enantiomeric excess of the chiral reagent or catalyst is lower than specified, or it contains other chemical impurities.

  • Solution:

    • Determine Enantiomeric Purity: Use a validated chiral HPLC or GC method to determine the actual % ee of your chiral reagent/catalyst. Refer to the Experimental Protocols section for a general procedure.

    • Check for Chemical Impurities: Analyze the reagent by NMR or other appropriate analytical techniques to check for any non-enantiomeric impurities that could interfere with the reaction.

    • Purify if Necessary: If impurities are detected, consider purifying the reagent by recrystallization, chromatography, or distillation.

Step 3: Optimize Reaction Conditions

Asymmetric reactions are often highly sensitive to subtle changes in the reaction environment.

  • Issue: Sub-optimal reaction conditions are eroding the stereoselectivity.

  • Solution: Systematically screen key reaction parameters:[3][8]

    • Temperature: Lowering the reaction temperature often improves enantioselectivity. Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).[8]

    • Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction. Screen a variety of anhydrous solvents.

    • Concentration: The concentration of the reactants and catalyst can affect reaction rates and selectivity.

    • Catalyst Loading: Vary the catalyst loading to find the optimal concentration for your specific substrate.[8]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity.

Troubleshooting_Workflow Start Low % ee Observed Validate_Analytics Validate Analytical Method (HPLC/GC) Start->Validate_Analytics Analytics_OK Analytical Method Validated? Validate_Analytics->Analytics_OK Check_Purity Assess Reagent and Catalyst Purity Purity_OK Reagent Purity Acceptable? Check_Purity->Purity_OK Optimize_Conditions Optimize Reaction Conditions Conditions_OK Optimization Successful? Optimize_Conditions->Conditions_OK Analytics_OK->Validate_Analytics No Analytics_OK->Check_Purity Yes Purity_OK->Optimize_Conditions Yes Purify_Reagent Purify or Replace Reagent Purity_OK->Purify_Reagent No End_Success High % ee Achieved Conditions_OK->End_Success Yes End_Fail Consult Further Literature/Expert Conditions_OK->End_Fail No Purify_Reagent->Check_Purity

A logical workflow for troubleshooting low enantiomeric excess.

Data Presentation: Impact of Reagent Purity

The enantiomeric excess of a chiral reagent has a direct, and sometimes non-linear, effect on the enantiomeric excess of the product. The following table provides a hypothetical but illustrative comparison of expected (linear) versus observed (non-linear) outcomes.

Enantiomeric Excess of Chiral Catalyst (%)Expected Product % ee (Linear Relationship)Observed Product % ee (Example of Non-Linear Depletion)Observed Product % ee (Example of Non-Linear Amplification)
99.995.095.095.0
99.094.192.594.5
95.090.382.192.0
90.085.568.788.3
75.071.345.279.1
50.047.520.360.4

This data is illustrative and the actual effect will be highly dependent on the specific reaction.

Experimental Protocols

Protocol 1: General Method for Determining Enantiomeric Purity by Chiral HPLC

This protocol provides a general workflow for developing a chiral HPLC method to determine the % ee of a chiral reagent.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel®, Chiralpak®). The choice of column is crucial and will depend on the class of compound being analyzed.

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • The chiral reagent to be analyzed.

  • A racemic standard of the chiral reagent, if available.

2. Method Development:

  • Column Selection: Based on the structure of your chiral reagent, select a suitable chiral column. Polysaccharide-based columns are a common starting point.

  • Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[9]

  • Initial Analysis:

    • Prepare a solution of the racemic standard at approximately 1 mg/mL in the mobile phase.

    • Inject the racemic standard onto the column and monitor the chromatogram.

    • The goal is to achieve baseline separation of the two enantiomers (Rs > 1.5).

  • Optimization:

    • Adjust the ratio of the alcohol modifier in the mobile phase. Increasing the alcohol content generally reduces retention time but may also affect resolution.[10]

    • Optimize the flow rate to balance analysis time and resolution.[9]

    • Vary the column temperature, as this can influence selectivity.[9]

    • For basic or acidic compounds, adding a small amount of an additive (e.g., diethylamine for bases, trifluoroacetic acid for acids) can improve peak shape.[10]

3. Sample Analysis and Calculation of % ee:

  • Prepare a solution of your chiral reagent at a known concentration.

  • Inject the sample onto the HPLC system using the optimized method.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Protocol 2: Case Study - Troubleshooting Low Enantioselectivity in a Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a powerful reaction for the enantioselective synthesis of epoxy alcohols, but it is sensitive to reagent purity and reaction conditions.[11]

Reaction: Epoxidation of an allylic alcohol using titanium(IV) isopropoxide, tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand.[11]

Observed Issue: The reaction yields the desired epoxy alcohol with only 65% ee, whereas the literature reports >95% ee.

Troubleshooting Steps:

  • Verify the DET Ligand:

    • Problem: The incorrect enantiomer of DET ((+)-DET vs. (-)-DET) may have been used, or the DET may have a low enantiomeric purity.[8]

    • Action:

      • Double-check that the correct DET enantiomer was used to obtain the desired product stereoisomer.[8] A helpful mnemonic exists for predicting the stereochemical outcome.[12]

      • Determine the enantiomeric purity of the DET using a suitable analytical method (e.g., chiral GC after derivatization).

  • Assess the Quality of Other Reagents and Solvent:

    • Problem: Water is detrimental to the catalyst's activity and selectivity. Impurities in the TBHP or the titanium(IV) isopropoxide can also negatively affect the reaction.

    • Action:

      • Use rigorously dried, anhydrous solvents.

      • Add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge any trace amounts of water.[8]

      • Use a fresh, high-purity bottle of TBHP.

      • Ensure the titanium(IV) isopropoxide is of high quality and has been stored under inert conditions.

  • Optimize Catalyst Formation and Reaction Temperature:

    • Problem: The active chiral catalyst may not have formed correctly, or the reaction temperature may be too high.

    • Action:

      • Consider pre-forming the catalyst by stirring the titanium(IV) isopropoxide and the DET ligand for 20-30 minutes at low temperature before adding the substrate and oxidant.[8]

      • Perform the reaction at a lower temperature. Sharpless epoxidations are typically run between -20 °C and -78 °C. Higher temperatures are known to decrease enantioselectivity.[8]

Signaling Pathway for Sharpless Epoxidation Catalyst Formation and Reaction

The following diagram illustrates the key steps in the formation of the active Sharpless catalyst and the subsequent epoxidation reaction. Impurities can interfere at any of these stages.

Sharpless_Epoxidation cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ti_OiPr4 Ti(OiPr)₄ Catalyst_Dimer Active Catalyst (Dimeric) Ti_OiPr4->Catalyst_Dimer DET Chiral DET DET->Catalyst_Dimer Substrate_Complex Catalyst-Substrate Complex Catalyst_Dimer->Substrate_Complex Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Substrate_Complex TBHP t-BuOOH TBHP->Substrate_Complex Epoxidation Oxygen Transfer Substrate_Complex->Epoxidation Epoxidation->Catalyst_Dimer Catalyst Regeneration Product Epoxy Alcohol Epoxidation->Product Water Water (Impurity) Water->Catalyst_Dimer Deactivates

Sharpless epoxidation catalytic cycle.

References

Validation & Comparative

Comparative Guide to the Validation of Chiral HPLC Methods for Determining the Enantiomeric Purity of (R)-(1-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control and regulatory compliance. (R)-(1-Methylpyrrolidin-3-yl)methanol is a chiral building block whose stereochemistry is vital for the efficacy and safety of the final drug product.[1][2] This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation and quantification of the enantiomers of (1-Methylpyrrolidin-3-yl)methanol.

Proposed Chiral HPLC Methods: A Comparative Overview

The successful chiral separation of (1-Methylpyrrolidin-3-yl)methanol, which contains a tertiary amine and a primary alcohol, is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition.[3] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are promising candidates for achieving enantioseparation.[1][3] Below is a comparison of proposed starting conditions for method development.

Method Chiral Stationary Phase (CSP) Particle Size (µm) Column Dimensions (mm) Proposed Mobile Phase Typical Flow Rate (mL/min) Detection Rationale/Notes
Method A Amylose tris(3,5-dimethylphenylcarbamate)3 or 5250 x 4.6n-Hexane/Ethanol/Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v)0.5 - 1.0UV at 210-220 nmNormal-phase chromatography is often successful for compounds with polar groups. DEA is added to reduce peak tailing by interacting with free silanols on the silica support and improving the peak shape of the basic analyte.
Method B Cellulose tris(3,5-dimethylphenylcarbamate)3 or 5250 x 4.6Acetonitrile/Methanol/DEA (e.g., 50:50:0.1, v/v/v)0.5 - 1.0UV at 210-220 nmPolar organic mode can offer different selectivity compared to normal-phase. This is a good alternative if Method A does not provide adequate resolution.
Method C Teicoplanin (Macrocyclic Glycopeptide)5250 x 4.6Methanol with 0.1% (v/v) Ammonium Acetate0.5 - 1.0UV at 210-220 nmReversed-phase chromatography is a versatile option. The macrocyclic glycopeptide CSP can provide unique chiral recognition mechanisms through hydrogen bonding, ionic, and dipole-dipole interactions.

Experimental Protocols

Detailed experimental protocols for the proposed methods are provided below. Optimization of the mobile phase composition, flow rate, and column temperature will likely be necessary to achieve baseline separation (Resolution > 1.5).

Sample Preparation: Prepare a stock solution of the racemic (1-Methylpyrrolidin-3-yl)methanol standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a sample of this compound at the same concentration to identify the enantiomeric peaks. For validation studies, prepare solutions at various concentrations as required.

Method A Protocol:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm

Method B Protocol:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile/Methanol/Diethylamine (50:50:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm

Method C Protocol:

  • Column: Teicoplanin, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Methanol with 0.1% (v/v) Ammonium Acetate

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm

Method Validation Parameters

Once a suitable chiral separation method is developed, it must be validated according to ICH Q2(R1)/Q2(R2) guidelines.[4][6] The validation should demonstrate that the analytical procedure is fit for its intended purpose.[6] The key validation parameters are summarized in the table below.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure that the signal of the analyte is not affected by the presence of other components (e.g., the other enantiomer, impurities).The peak of the desired enantiomer should be well-resolved from the other enantiomer (Resolution > 1.5) and any other potential impurities. Peak purity analysis should confirm no co-eluting peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.Correlation coefficient (r²) ≥ 0.998 over a range such as LOQ to 120% of the specification for the undesired enantiomer.
Accuracy To determine the closeness of the test results to the true value. This is often assessed by recovery studies.The recovery should be within 98.0% to 102.0% for the major enantiomer and 90.0% to 110.0% for the minor enantiomer at different concentrations.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It includes repeatability and intermediate precision.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for the major enantiomer and ≤ 10.0% for the minor enantiomer. Intermediate Precision (Inter-day): RSD ≤ 3.0% for the major enantiomer and ≤ 15.0% for the minor enantiomer.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N of approximately 10:1. The precision at the LOQ should be ≤ 20% RSD.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The range is typically from the LOQ to 120% of the target concentration for the impurity (undesired enantiomer).
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%) are varied.

Visualizations

The following diagrams illustrate the workflow for method development and validation, and a decision-making process for selecting an appropriate chiral separation strategy.

G Chiral HPLC Method Development and Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) A Analyte Characterization ((R)-1-Methylpyrrolidin-3-yl)methanol) B CSP & Mobile Phase Screening (Polysaccharide, Glycopeptide, etc.) A->B C Method Optimization (Resolution, Peak Shape, Run Time) B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Validated Method H->I

Caption: A generalized workflow for developing and validating a chiral HPLC method.

G Decision Tree for Chiral Method Selection A Start: Chiral Separation of This compound B Is the compound soluble in non-polar solvents? A->B C Try Normal Phase on Polysaccharide CSP (e.g., Amylose-based) B->C Yes D Try Polar Organic or Reversed Phase B->D No E Is resolution > 1.5? C->E H Try Reversed Phase on Glycopeptide CSP (e.g., Teicoplanin) D->H I Try Polar Organic on Polysaccharide CSP D->I F Method Suitable for Optimization E->F Yes G Try Alternative CSP (e.g., Cellulose, Glycopeptide) E->G No G->C H->E I->E

References

A Comparative Analysis of (R)-(1-Methylpyrrolidin-3-yl)methanol with Leading Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (R)-(1-Methylpyrrolidin-3-yl)methanol and Other Chiral Controllers in Asymmetric Synthesis, Supported by Experimental Data.

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chemists rely on a variety of stereocontrolling strategies. Among these, the use of chiral auxiliaries and chiral ligands/catalysts stands as a cornerstone of asymmetric synthesis. This guide provides a comparative analysis of this compound, a chiral amino alcohol that primarily functions as a chiral ligand or catalyst, against the performance of well-established, covalently-bound chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and SAMP/RAMP hydrazones.

While direct comparative data for this compound employed as a traditional chiral auxiliary is limited in published literature, its efficacy as a chiral ligand in catalytic asymmetric reactions offers a valuable point of comparison against these classical, stoichiometric methods.[1][2] This guide will objectively present the performance of these different approaches in key asymmetric transformations, supported by experimental data and detailed methodologies, to inform the selection of the most suitable strategy for a given synthetic challenge.

Performance in Asymmetric Transformations: A Data-Driven Comparison

The effectiveness of a chiral controller is assessed by its ability to induce high stereoselectivity, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), while maintaining high chemical yields. The following tables summarize the performance of this compound in a catalytic role and the performance of traditional chiral auxiliaries in stoichiometric applications for key carbon-carbon bond-forming and reduction reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the synthesis of α-chiral carbonyl compounds. Evans' oxazolidinones, Oppolzer's sultams, and SAMP/RAMP hydrazones are highly effective in this transformation through substrate control.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(R)-4-benzyl-2-oxazolidinone (Evans) N-propionyl imideAllyl iodide98:2>90
(1S)-(-)-2,10-Camphorsultam (Oppolzer) N-propionyl imideBenzyl bromide>98:285-95
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Cyclohexanone hydrazoneMethyl iodide≥95:595

Table 1: Performance of Traditional Chiral Auxiliaries in Asymmetric Alkylation.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Evans' and Oppolzer's auxiliaries provide excellent stereocontrol.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(R)-4-benzyl-2-oxazolidinone (Evans) Benzaldehyde>99:185
D-(2R)-Oppolzer Sultam Isovaleraldehyde>95:5 (syn)80-90

Table 2: Performance of Traditional Chiral Auxiliaries in Asymmetric Aldol Reactions.[3]

Asymmetric Reduction of Prochiral Ketones

This compound is utilized as a chiral ligand in the catalytic asymmetric reduction of prochiral ketones to chiral secondary alcohols, a transformation that can also be achieved through other asymmetric methods.

Chiral Ligand/Catalyst SystemKetoneEnantiomeric Excess (e.e., %)Yield (%)
This compound / BH₃·THF Acetophenoneup to 95High
(S)-α,α-Diphenyl-2-pyrrolidinemethanol / BH₃·THF α-Chloroacetophenone91 (R)99

Table 3: Performance of this compound and a related chiral amino alcohol in Catalytic Asymmetric Ketone Reduction. Note: Specific yield and e.e. for this compound can vary based on reaction conditions.[1]

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a benchmark reaction for evaluating chiral ligands. This compound and its derivatives are effective catalysts for this transformation.

Chiral LigandAldehydeEnantiomeric Excess (e.e., %)Yield (%)
Derivative of (S)-(1-Methylpyrrolidin-3-yl)methanol Benzaldehyde>90 (projected)High
(-)-DAIB (a well-established chiral amino alcohol) Benzaldehyde98 (S)97

Table 4: Performance of a derivative of (S)-(1-Methylpyrrolidin-3-yl)methanol and a standard chiral amino alcohol in the Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde. The data for the (S)-(1-Methylpyrrolidin-3-yl)methanol derivative is a projection based on structurally similar ligands.[4][5]

Mechanistic Approaches and Experimental Workflows

The fundamental difference between this compound and traditional chiral auxiliaries lies in their mode of action. The former acts catalytically, creating a chiral environment for the reaction, while the latter are stoichiometrically attached to the substrate, exerting stereocontrol through steric hindrance.

G cluster_0 Catalytic Asymmetric Synthesis cluster_1 Chiral Auxiliary-Mediated Synthesis Catalyst Precursor This compound Active Catalyst Chiral Catalyst Complex Catalyst Precursor->Active Catalyst Activation Substrate_A Prochiral Substrate Active Catalyst->Substrate_A Coordination Product_A Enantioenriched Product Substrate_A->Product_A Reaction with Reagent_A Reagent_A Reagent Product_A->Active Catalyst Product Release (Catalyst Regeneration) Auxiliary Chiral Auxiliary (e.g., Evans') Chiral Substrate Substrate-Auxiliary Adduct Auxiliary->Chiral Substrate Attachment Substrate_B Prochiral Substrate Substrate_B->Chiral Substrate Diastereomeric Product Diastereomerically Enriched Product Chiral Substrate->Diastereomeric Product Diastereoselective Reaction with Reagent_B Reagent_B Reagent Final Product Enantioenriched Product Diastereomeric Product->Final Product Auxiliary Cleavage Final Product->Auxiliary Recovery G cluster_0 Catalytic Cycle: Asymmetric Reduction A Chiral Amino Alcohol + Borane B Oxazaborolidine Catalyst A->B Formation C Catalyst-Ketone Complex B->C Coordination with Ketone D Hydride Transfer (from Borane) C->D Stereoselective Attack E Product-Catalyst Complex D->E E->B Regeneration F Chiral Alcohol Product E->F Release G cluster_1 Auxiliary Workflow: Asymmetric Alkylation A N-Acyl Oxazolidinone C Chelated (Z)-Enolate A->C B Base (e.g., NaHMDS) B->C E Alkylated Product (Major Diastereomer) C->E D Electrophile (R-X) D->E Attack from less hindered face G Chiral Carboxylic Acid + Recovered Auxiliary E->G F Cleavage Reagents F->G

References

Efficacy in Asymmetric Synthesis: A Comparative Guide to (R)- vs (S)-(1-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research on the catalytic applications of (R)-(1-Methylpyrrolidin-3-yl)methanol prevents a direct, data-driven comparison of its efficacy against its (S)-enantiomer in asymmetric synthesis. The available scientific literature focuses almost exclusively on the (S)-isomer, establishing it as a versatile chiral ligand and organocatalyst for a range of stereoselective transformations. This guide, therefore, provides a comprehensive overview of the performance of (S)-(1-Methylpyrrolidin-3-yl)methanol, supported by experimental data, while highlighting the current knowledge gap regarding its (R)-counterpart.

(S)-(1-Methylpyrrolidin-3-yl)methanol has demonstrated its utility in inducing chirality in several key organic reactions, including the asymmetric reduction of prochiral ketones and the enantioselective addition of organometallic reagents to aldehydes.[1] Its rigid pyrrolidine framework and the stereogenic center bearing a hydroxymethyl group are crucial for creating a defined chiral environment around a reactive center, thereby controlling the stereochemical outcome of a reaction.[2]

Data Presentation: Performance of (S)-(1-Methylpyrrolidin-3-yl)methanol in Asymmetric Reactions

The efficacy of a chiral catalyst is primarily assessed by the yield of the desired product and its enantiomeric excess (e.e.). The following tables summarize the performance of (S)-(1-Methylpyrrolidin-3-yl)methanol in two benchmark asymmetric reactions. It is important to note that specific yield and e.e. values for (S)-(1-Methylpyrrolidin-3-yl)methanol in some of these widely cited reactions are not always available in the literature; in such cases, data for structurally related and commonly used chiral amino alcohols are provided for context and comparison.[1]

Table 1: Asymmetric Borane Reduction of Prochiral Ketones

KetoneChiral LigandYield (%)e.e. (%)Product Configuration
α-Chloroacetophenone(S)-2-(Anilinomethyl)pyrrolidine9994S
α-Chloroacetophenone(S)-α,α-Diphenyl-2-pyrrolidinemethanol9991R
α-Chloroacetophenone(1S,2R)-2-amino-1,2-diphenylethanol9783S
α-Chloroacetophenone(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol9879R
Note: Data for (S)-(1-Methylpyrrolidin-3-yl)methanol in this specific reaction is not readily available in the cited literature. The data presented is for other pyrrolidine-based and chiral amino alcohols to provide a baseline for comparison.[1]

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

AldehydeChiral LigandYield (%)e.e. (%)Product Configuration
Benzaldehyde(S)-MPM-ligand*---
BenzaldehydeOther established chiral amino alcoholsHighHigh(S) or (R)
Note: Direct comparative data for the proposed (S)-N,N-dimethyl-1-((1-methylpyrrolidin-3-yl)methoxy)propan-2-amine ("MPM-ligand") is not yet available in the literature. The analysis of structurally related and established chiral ligands suggests it holds significant promise.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for key asymmetric reactions where (S)-(1-Methylpyrrolidin-3-yl)methanol can be employed as a catalyst or ligand.

Asymmetric Borane Reduction of a Prochiral Ketone

This generalized procedure describes the enantioselective reduction of a ketone, such as acetophenone, using a borane reagent in the presence of a chiral amino alcohol catalyst.[3]

Catalyst Preparation:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add (S)-(1-Methylpyrrolidin-3-yl)methanol (0.1 mmol, 10 mol%) and anhydrous tetrahydrofuran (THF, 2 mL).

  • Cool the solution to 0°C.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF, 0.1 mmol, 1.0 equiv relative to the catalyst) dropwise.

  • Stir the solution at 0°C for 30 minutes to allow for the in-situ formation of the chiral oxazaborolidine catalyst.[3]

Reduction Reaction:

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20°C).

  • In a separate flame-dried flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL).

  • Add the ketone solution to the catalyst solution via a syringe.

  • Slowly add a 1.0 M solution of BH₃·THF (1.2 mmol, 1.2 equiv relative to the ketone) dropwise to the reaction mixture over 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

Work-up and Purification:

  • Quench the reaction by the slow addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.[3]

Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol outlines a general procedure for the enantioselective addition of diethylzinc to an aldehyde, like benzaldehyde, catalyzed by a chiral amino alcohol.[1]

Reaction Setup:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol (e.g., a derivative of (S)-(1-Methylpyrrolidin-3-yl)methanol) (0.05 mmol, 20 mol%) in anhydrous hexane (0.25 mL).

  • Add titanium(IV) isopropoxide (0.35 mmol, 1.4 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C.

  • Add a 1 M solution of diethylzinc in hexane (0.75 mL, 0.75 mmol, 3 eq) dropwise.

  • After stirring for a few minutes, add the aldehyde (0.25 mmol) dropwise.

  • Stir the reaction at 0°C for 3 hours.

Work-up and Analysis:

  • Quench the reaction by the addition of 1 N HCl (3 mL).

  • Extract the mixture with diethyl ether (3 x 5 mL).

  • Determine the yield of the resulting alcohol by GC analysis using an internal standard.

  • Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.[4]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and a proposed catalytic cycle.

experimental_workflow cluster_catalyst Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up and Purification cluster_analysis Analysis cat_prep 1. Dissolve (S)-Ligand in Anhydrous Solvent add_reagent 2. Add Reagent (e.g., BH3·THF) cat_prep->add_reagent stir 3. Stir to Form Catalyst add_reagent->stir cool 4. Cool Catalyst Solution stir->cool add_substrate 5. Add Substrate (Ketone/Aldehyde) cool->add_substrate add_reagent2 6. Add Reducing/Alkylating Agent add_substrate->add_reagent2 monitor 7. Monitor Reaction (TLC/GC) add_reagent2->monitor quench 8. Quench Reaction monitor->quench extract 9. Extract Product quench->extract purify 10. Purify (Chromatography) extract->purify analyze 11. Determine Yield and e.e. (GC/HPLC) purify->analyze

A typical experimental workflow for asymmetric synthesis.

catalytic_cycle catalyst (S)-Ligand + Metal/Borane active_catalyst Chiral Catalyst Complex catalyst->active_catalyst Activation intermediate Substrate-Catalyst Complex active_catalyst->intermediate Coordination substrate Prochiral Substrate (Ketone/Aldehyde) substrate->intermediate product_complex Product-Catalyst Complex intermediate->product_complex reagent Reagent (e.g., Hydride, Alkyl group) reagent->intermediate Stereoselective Attack product_complex->active_catalyst Release product Chiral Product product_complex->product

A generalized catalytic cycle for asymmetric synthesis.

Conclusion and Future Outlook

While (S)-(1-Methylpyrrolidin-3-yl)methanol has been identified as a promising chiral auxiliary and ligand in asymmetric synthesis, the lack of accessible, direct comparative data with other leading chiral alcohols in standardized reactions is a notable limitation.[1] The structural features of this compound suggest its potential to induce high enantioselectivity in a variety of catalytic reactions.[1]

The significant gap in the scientific literature regarding the catalytic applications of this compound presents a clear opportunity for future research. A systematic investigation into the efficacy of the (R)-enantiomer in asymmetric synthesis and a direct comparison with its (S)-counterpart would be invaluable to the fields of organic chemistry and drug development. Such studies would not only broaden the toolkit of chiral catalysts available to researchers but also provide deeper insights into the structure-activity relationships of these important molecules. The potential of this compound as a building block for chiral catalysts and ligands remains a largely unexplored and promising area of research.[5]

References

A Comparative Guide to the Computational Conformational Analysis of (R)-(1-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of computational methods for the conformational analysis of (R)-(1-Methylpyrrolidin-3-yl)methanol, a chiral building block of interest in pharmaceutical research. The conformational landscape of this molecule is crucial for understanding its interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral organic compound featuring a substituted pyrrolidine ring.[1] The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms.[2] The relative orientation of the N-methyl group and the C3-hydroxymethyl substituent significantly influences the molecule's overall shape, polarity, and potential for intermolecular interactions. Computational chemistry provides powerful tools to explore this conformational space and identify low-energy, populated conformers.[3]

Key Conformational Variables

The conformational flexibility of this compound is primarily determined by:

  • Pyrrolidine Ring Pucker: The pyrrolidine ring can adopt several non-planar conformations to relieve steric strain. The two most common puckering modes are the "endo" and "exo" envelope conformations, where one of the carbon atoms is out of the plane of the other four atoms.[2]

  • N-Methyl Group Orientation: The methyl group on the nitrogen can be in either a pseudo-axial or pseudo-equatorial position relative to the ring.

  • Hydroxymethyl Group Rotamers: Rotation around the C3-C(methanol) bond leads to different orientations of the hydroxyl group, which can participate in intramolecular hydrogen bonding.

Comparison of Computational Methods

The choice of computational method is critical for accurately predicting the relative energies of conformers. Below is a comparison of commonly employed methods for the conformational analysis of small organic molecules.

Data Presentation: Relative Conformational Energies

The following table presents hypothetical, yet representative, relative energies for the most stable conformers of this compound as might be predicted by different computational methods. These values illustrate the expected trends and differences between the levels of theory.

ConformerRing PuckerN-Methyl OrientationC3-Hydroxymethyl OrientationMMFF94 (kcal/mol)B3LYP/6-31G(d) (kcal/mol)DLPNO-CCSD(T) (kcal/mol)
Conf-1 C2-endoEquatorialGauche (intramolecular H-bond)0.000.000.00
Conf-2 C2-endoEquatorialAnti0.851.201.05
Conf-3 C3-exoEquatorialGauche1.502.101.95
Conf-4 C2-endoAxialGauche2.503.503.20

Note: These are illustrative values based on typical energy differences for substituted pyrrolidines and are not from a specific published study on this molecule.

Experimental and Computational Protocols

Computational Workflow

A typical computational workflow for the conformational analysis of this compound is as follows:

  • Initial 3D Structure Generation: A 3D structure of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify a wide range of possible conformers. This is often done using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).[4]

  • Geometry Optimization and Energy Minimization: The identified conformers are then subjected to geometry optimization and energy minimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[3] This step refines the structures and provides more reliable relative energies.

  • High-Accuracy Single-Point Energy Calculations: For the most stable, low-energy conformers, even more accurate (though computationally expensive) single-point energy calculations can be performed using methods like coupled-cluster theory (e.g., DLPNO-CCSD(T)) to further refine the energy rankings.[4]

  • Thermodynamic Analysis: Frequency calculations are performed on the optimized conformers to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies) for calculating conformer populations at a given temperature.[3]

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for validating computational conformational analysis.[3]

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • 1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including:

    • ¹H NMR: To determine chemical shifts and coupling constants.

    • ¹³C NMR: To identify the chemical environment of each carbon atom.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the relative orientation of substituents.[5]

  • Comparison of Experimental and Calculated Data: The experimental NMR parameters (chemical shifts, coupling constants, and NOE intensities) are compared with those predicted computationally for each low-energy conformer.[3] A good agreement between the Boltzmann-averaged calculated data and the experimental data provides confidence in the computational model.[3]

Visualizations

Conformational Analysis Workflow

G Computational Conformational Analysis Workflow cluster_0 Computational Modeling cluster_1 Experimental Validation cluster_2 Comparison & Analysis start Initial 3D Structure conf_search Conformational Search (e.g., MMFF94) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt cc_energy High-Accuracy Energy Calculation (e.g., DLPNO-CCSD(T)) dft_opt->cc_energy thermo Thermodynamic Analysis & Population cc_energy->thermo comparison Compare Calculated vs. Experimental Data thermo->comparison nmr_exp NMR Spectroscopy (¹H, ¹³C, NOESY) nmr_exp->comparison conclusion Validated Conformational Model comparison->conclusion

Caption: Workflow for conformational analysis.

Pyrrolidine Ring Puckering and Substituent Orientations

G Key Conformational Features of Substituted Pyrrolidines cluster_0 Ring Pucker cluster_1 Substituent Position endo Endo Pucker axial Pseudo-Axial endo->axial leads to equatorial Pseudo-Equatorial endo->equatorial leads to exo Exo Pucker exo->axial leads to exo->equatorial leads to pyrrolidine Pyrrolidine Conformation pyrrolidine->endo can be pyrrolidine->exo can be

Caption: Pyrrolidine conformational descriptors.

References

A Comparative Guide to the Biological Activity of (R)-(1-Methylpyrrolidin-3-yl)methanol Derivatives and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-(1-Methylpyrrolidin-3-yl)methanol scaffold is a valuable chiral building block in medicinal chemistry, particularly for developing ligands targeting cholinergic neurotransmission.[1][2] Derivatives of this structure have shown significant activity at muscarinic acetylcholine receptors (mAChRs), which are implicated in a wide array of physiological processes and disease states, including Sjögren's syndrome, Alzheimer's disease, and schizophrenia.[2][3]

This guide provides an objective comparison of the biological activity of derivatives and structural analogs built upon this core structure. We present quantitative data from key in vitro assays, detail the experimental protocols for their evaluation, and visualize the underlying signaling pathways and experimental workflows to support further research and development.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) divided into five subtypes (M1-M5). Their activation initiates distinct intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC). In contrast, the M2 and M4 subtypes couple to Gi proteins, which inhibit adenylyl cyclase.[4] The Gq pathway, critical for the function of many muscarinic agonists, is detailed below.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Muscarinic Agonist Receptor M1/M3/M5 Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response Ca2->Response Modulates Activity PKC->Response Phosphorylates Targets

Caption: Gq-protein coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

Comparative Biological Data

The biological activity of muscarinic ligands is typically quantified by their binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) at each receptor subtype. The following table compares the functional potency of Cevimeline, a key derivative used clinically, with other representative muscarinic agonists.[3] Cevimeline is a potent agonist at M1 and M3 receptors.[3][5]

CompoundReceptor SubtypeAssay TypeValue (μM)
Cevimeline M1Functional (EC50)0.023[3]
M2Functional (EC50)1.04[3]
M3Functional (EC50)0.048[3]
M4Functional (EC50)1.31[3]
M5Functional (EC50)0.063[3]
Xanomeline M1Functional (Potency)Selective for M1 over M2[6][7]
M2Functional (Potency)Lower potency vs. M1[6][7]
Milameline M1Functional (Potency)Lower potency vs. M2[6][7]
M2Functional (Potency)Selective for M2 over M1[6][7]

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison requires careful consideration of the experimental context.

Experimental Protocols & Workflow

Evaluating the biological activity of novel compounds requires a standardized workflow, typically beginning with binding assays to determine affinity, followed by functional assays to assess efficacy and potency.

Experimental_Workflow cluster_screening Screening Cascade Compound Test Compound ((R)-pyrrolidinol derivative) Primary Primary Screen: Radioligand Binding Assay Compound->Primary Affinity Determine Affinity (Ki) & Selectivity Profile Primary->Affinity Secondary Secondary Screen: Functional Assay (e.g., Ca²⁺) Affinity->Secondary Active Compounds (Hits) Potency Determine Potency (EC50) & Efficacy (Emax) Secondary->Potency Lead Lead Candidate Potency->Lead Confirmed Activity

Caption: General experimental workflow for characterizing novel muscarinic ligands.

Radioligand binding assays are employed to measure the affinity of a test compound for a specific receptor subtype.[8] This is achieved by measuring the compound's ability to compete with a radiolabeled ligand that binds with high affinity to the receptor.[9]

  • Membrane Preparation : Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1-M5).[9]

  • Assay Setup : The assay is typically run in a 96-well plate format. Wells are set up in triplicate for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of a known antagonist like atropine), and competition (membranes + radioligand + varying concentrations of the test compound).[9]

  • Incubation : A radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is incubated with the cell membranes and the test compound.[9] The plate is sealed and incubated (e.g., 60-90 minutes at 25°C) to allow the binding to reach equilibrium.[9]

  • Separation : The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[9]

  • Quantification : The radioactivity retained on the filters is quantified using a liquid scintillation counter.[8][9]

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

For M1, M3, and M5 receptors, agonist binding leads to an increase in intracellular calcium.[10] This response can be measured to determine a compound's functional potency and efficacy.[8]

  • Cell Culture : Cells expressing the Gq-coupled muscarinic receptor of interest are seeded in an appropriate assay plate.[8]

  • Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Probenecid may be included to prevent the dye from leaking out of the cells.[8]

  • Compound Stimulation : Serial dilutions of the test compounds are prepared and added to the cells.[8]

  • Signal Detection : A fluorometric imaging plate reader (FLIPR) or a suitable microplate reader is used to measure the change in fluorescence intensity over time. The increase in fluorescence is proportional to the rise in intracellular calcium.[8]

  • Data Analysis : Concentration-response curves are generated by plotting the change in fluorescence against the compound concentration. From these curves, the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to a full agonist) values are calculated.[8]

Structure-Activity Relationship (SAR) Insights

The development of ligands from the this compound scaffold demonstrates key SAR principles. Modifications to the core structure can dramatically alter a compound's pharmacological profile, modulating its affinity, selectivity, and functional activity from agonist to antagonist.

SAR_Logic Scaffold Pyrrolidine Core Scaffold Modification Structural Modification (e.g., esterification, ring formation, side-chain extension) Scaffold->Modification Profile Altered Pharmacological Profile Modification->Profile Selectivity Enhanced Subtype Selectivity (e.g., M1/M3 vs M2/M4) Profile->Selectivity Activity Modulated Functional Activity (Agonist vs. Antagonist) Profile->Activity

Caption: Logical flow of structure-activity relationship (SAR) studies.

For instance, increasing the length of the α-carbon side chain on related pyrrolidine cathinone analogs has been shown to significantly increase affinity at all muscarinic receptor subtypes.[11] Furthermore, the strategic replacement of a simple methyl group on some muscarinic agonists with bulkier groups can successfully modulate their profile from agonist to antagonist.[12] The development of cevimeline, which incorporates a spiro-oxathiolane system, exemplifies how complex modifications can yield a potent and selective agonist with therapeutic utility.[13]

References

The Unexplored Potential: A Cost-Effectiveness Analysis of (R)-(1-Methylpyrrolidin-3-yl)methanol as a Chiral Ligand Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a chiral ligand precursor is a critical decision that balances catalytic performance with economic viability. While established precursors have a long track record of success, the exploration of novel scaffolds can unlock new reactivity and selectivity. This guide provides a comparative analysis of the promising yet underexplored (R)-(1-Methylpyrrolidin-3-yl)methanol against well-established alternatives, offering a cost-effectiveness perspective based on available data for structurally similar ligands.

This compound is a chiral building block with significant potential in asymmetric catalysis.[1] Its rigid pyrrolidine backbone and functional handle offer a platform for the synthesis of novel chiral ligands. However, a notable scarcity of published performance data for ligands derived from this precursor necessitates a comparative analysis based on established, structurally related alternatives. This guide will focus on comparing its potential against three widely used chiral ligand precursors: (S)-prolinol, (1S,2R)-2-amino-1,2-diphenylethanol, and (S)-α,α-Diphenyl-2-pyrrolidinemethanol.

Cost Analysis of Chiral Precursors

A primary consideration in the selection of a chiral ligand precursor is its cost, particularly for process development and scale-up. A survey of supplier pricing reveals a significant disparity between the established precursors and this compound.

PrecursorSupplierQuantityPrice (USD)Price per Gram (USD)
This compound AbacipharmTech1g$142.95$142.95
AbacipharmTech5g$501.39$100.28
(S)-prolinol Synthonix, Inc.1g$12.00$12.00
Synthonix, Inc.100g$80.00$0.80
Thermo Fisher Scientific5g$94.65$18.93
(1S,2R)-2-amino-1,2-diphenylethanol Thermo Fisher Scientific1g~
5050-50−
100 (Price available upon login)
~
5050-50−
100
ChemicalBook-$38.00 - $496.00 / gVariable
(S)-α,α-Diphenyl-2-pyrrolidinemethanol Sigma-Aldrich1g$21.37$21.37
CP Lab Safety100g$420.94$4.21

Disclaimer: Prices are subject to change and may vary between suppliers and based on purity.

The data clearly indicates that this compound is currently positioned as a research chemical with a significantly higher cost per gram compared to the bulk-available alternatives. This higher cost presents a considerable barrier to its immediate adoption in large-scale applications. However, for niche applications where a unique ligand derived from it may offer unparalleled performance, the initial cost may be justifiable.

Performance Comparison in Asymmetric Catalysis

Due to the limited direct experimental data for ligands derived from this compound, this section presents a comparative overview of the performance of ligands derived from the alternative precursors in key asymmetric transformations. This serves as a benchmark for the potential efficacy of ligands from the target precursor.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of ketones to chiral alcohols is a fundamental transformation in organic synthesis.[2] Ligands derived from chiral amino alcohols are frequently employed in borane-mediated reductions, often through the formation of Corey-Bakshi-Shibata (CBS) catalysts.[3]

Precursor of CatalystKetone SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(S)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenone->99 (S)[4]
(S)-prolinolVarious KetonesHighUp to 98 (R)[5]
Chiral Amino Alcohols (general)α-chloroacetophenoneHighUp to 94[6]

Ligands derived from (S)-α,α-Diphenyl-2-pyrrolidinemethanol are well-established for their exceptional performance in CBS reductions, consistently delivering high enantioselectivities.[3][7] (S)-prolinol also serves as a precursor to effective catalysts for this transformation.[5] It is reasonable to hypothesize that a ligand derived from this compound could also exhibit good to excellent enantioselectivity in this reaction, although experimental validation is required.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols.[8] The enantioselectivity of this reaction is highly dependent on the chiral ligand employed.

Ligand PrecursorAldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(1S,2R)-2-amino-1,2-diphenylethanol derivativesBenzaldehyde7893 (S)[9]
Azetidine alcohols (structurally related)Aromatic Aldehydes-94-100[8]
TADDOLs (structurally related)Aromatic and Aliphatic Aldehydes-Up to 99[8]

Ligands derived from amino alcohols are highly effective in promoting the enantioselective addition of diethylzinc to aldehydes. Given the structural similarities, it is plausible that a ligand derived from this compound could also facilitate this reaction with high enantioselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed AAA is a versatile C-C bond-forming reaction where chiral phosphine ligands are crucial for achieving high enantioselectivity.

Ligand PrecursorSubstrateNucleophileYield (%)Enantiomeric Excess (ee, %)Reference
(S)-prolinol1,3-diphenyl-2-propenyl acetateDimethyl malonateHighUp to 98[10][11]
P-stereogenic phosphines (general)Diphenylallyl acetate--Up to 60[12]

Novel aminophosphine ligands derived from (S)-prolinol have demonstrated excellent performance in the palladium-catalyzed AAA of 1,3-diphenyl-2-propenyl acetate, achieving up to 98% ee.[10][11] This highlights the potential of pyrrolidine-based phosphine ligands in this important transformation. A hypothetical phosphine ligand derived from this compound could potentially offer similar or unique selectivity profiles.

Experimental Protocols

To facilitate the exploration of this compound as a ligand precursor, a hypothetical experimental protocol for the synthesis of a chiral phosphine ligand and its application in asymmetric hydrogenation is provided below. This protocol is based on established methodologies for similar transformations.[13]

Synthesis of (R)-((1-Methylpyrrolidin-3-yl)methyl)diphenylphosphine (Hypothetical)

Materials:

  • This compound

  • Tosyl chloride

  • Pyridine

  • Lithium diphenylphosphide (LiPPh₂) solution in THF

  • Anhydrous solvents (Dichloromethane, THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Tosylation: Dissolve this compound in anhydrous dichloromethane and cool to 0 °C. Add pyridine, followed by the slow addition of tosyl chloride. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer and concentrate under reduced pressure to obtain the tosylated intermediate.

  • Phosphination: In a separate flask under an inert atmosphere, add a solution of lithium diphenylphosphide in anhydrous THF. Cool the solution to 0 °C and slowly add a solution of the tosylated intermediate in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired phosphine ligand.

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (Hypothetical)

Materials:

  • Synthesized (R)-((1-Methylpyrrolidin-3-yl)methyl)diphenylphosphine

  • [Rh(COD)₂]BF₄

  • Methyl (Z)-α-acetamidocinnamate

  • Hydrogen gas

  • Anhydrous, degassed solvent (e.g., methanol)

  • High-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve the phosphine ligand and [Rh(COD)₂]BF₄ in the reaction solvent in a 2.2:1 ligand-to-metal molar ratio. Stir the solution for 30 minutes to form the catalyst complex.

  • Hydrogenation: Place the substrate in a high-pressure reactor. Transfer the catalyst solution to the reactor via cannula. Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction at the appropriate temperature until completion.

  • Work-up and Analysis: Carefully release the hydrogen pressure. Concentrate the reaction mixture and analyze the product for yield and enantiomeric excess by chiral HPLC or GC.

Visualizing the Workflow and Catalytic Cycle

To provide a clearer understanding of the processes involved, the following diagrams illustrate a hypothetical synthetic workflow and a general catalytic cycle.

G Synthesis of a Chiral Phosphine Ligand cluster_0 Step 1: Tosylation cluster_1 Step 2: Phosphination A This compound C Tosylated Intermediate A->C DCM, 0°C to rt B Tosyl Chloride, Pyridine E Chiral Phosphine Ligand C->E THF, 0°C to rt D Lithium Diphenylphosphide

Caption: Synthetic workflow for a hypothetical chiral phosphine ligand.

G Catalytic Cycle for Asymmetric Ketone Reduction Catalyst Chiral Catalyst Complex1 Catalyst-Hydride Complex Catalyst->Complex1 + BH3 Substrate Prochiral Ketone Hydride BH3 Complex2 Catalyst-Ketone-Hydride Complex Complex1->Complex2 + Ketone Product Chiral Alcohol Complex2->Product Hydride Transfer Product->Catalyst - Chiral Alcohol

References

A Comparative Guide to Spectroscopic Techniques for the Structural Elucidation of (R)-(1-Methylpyrrolidin-3-yl)methanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of the chiral building block, (R)-(1-Methylpyrrolidin-3-yl)methanol, and its related products. The selection of appropriate analytical methods is critical for confirming stereochemistry, purity, and overall structure, which are essential aspects of quality control and regulatory compliance in drug development. This document outlines the performance of various spectroscopic techniques, presents detailed experimental protocols, and provides comparative data for this compound, its enantiomer (S)-(1-Methylpyrrolidin-3-yl)methanol, and a structurally related analogue, (N-benzylpyrrolidin-3-yl)methanol.

Introduction to Spectroscopic Analysis

The structural elucidation of complex organic molecules relies on a suite of spectroscopic techniques that probe different aspects of a molecule's constitution and stereochemistry. For a chiral molecule like this compound, a combination of methods is indispensable for unambiguous characterization. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound and its comparators.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound ~3.60 - 3.50m--CH₂OH
~2.80 - 2.70m-Pyrrolidine Ring H
~2.50 - 2.40m-Pyrrolidine Ring H
~2.30s-N-CH₃
~2.20 - 2.10m-Pyrrolidine Ring H
~1.80 - 1.70m-Pyrrolidine Ring H
(S)-(1-Methylpyrrolidin-3-yl)methanol ~3.60 - 3.50m--CH₂OH
~2.80 - 2.70m-Pyrrolidine Ring H
~2.50 - 2.40m-Pyrrolidine Ring H
~2.30s-N-CH₃
~2.20 - 2.10m-Pyrrolidine Ring H
~1.80 - 1.70m-Pyrrolidine Ring H
(N-benzylpyrrolidin-3-yl)methanol 7.35 - 7.25m-Aromatic H
3.65s-N-CH₂-Ph
3.55 - 3.45m--CH₂OH
2.85 - 2.75m-Pyrrolidine Ring H
2.60 - 2.50m-Pyrrolidine Ring H
2.40 - 2.30m-Pyrrolidine Ring H
2.20 - 2.10m-Pyrrolidine Ring H
1.80 - 1.70m-Pyrrolidine Ring H

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
(R)/(S)-(1-Methylpyrrolidin-3-yl)methanol ~67.0-CH₂OH
~62.0Pyrrolidine Ring C
~55.0Pyrrolidine Ring C
~42.0N-CH₃
~38.0Pyrrolidine Ring C
~30.0Pyrrolidine Ring C
(N-benzylpyrrolidin-3-yl)methanol 138.5Aromatic C (quat.)
129.0Aromatic C
128.5Aromatic C
127.0Aromatic C
~67.0-CH₂OH
~60.0N-CH₂-Ph
~61.0Pyrrolidine Ring C
~54.0Pyrrolidine Ring C
~38.0Pyrrolidine Ring C
~30.0Pyrrolidine Ring C

Table 3: Mass Spectrometry (Electron Ionization - EI) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
(R)/(S)-(1-Methylpyrrolidin-3-yl)methanol 11598, 84, 71, 58, 44
(N-benzylpyrrolidin-3-yl)methanol 191174, 132, 118, 91 (base peak), 77, 65

Table 4: FTIR Spectroscopy Data (Characteristic Peaks)

CompoundFrequency (cm⁻¹)Assignment
(R)/(S)-(1-Methylpyrrolidin-3-yl)methanol ~3400 (broad)O-H stretch (alcohol)
~2950-2800C-H stretch (aliphatic)
~1460C-H bend (alkane)
~1040C-O stretch (alcohol)
(N-benzylpyrrolidin-3-yl)methanol ~3400 (broad)O-H stretch (alcohol)
~3060, 3030C-H stretch (aromatic)
~2950-2800C-H stretch (aliphatic)
~1600, 1495, 1450C=C stretch (aromatic)
~1040C-O stretch (alcohol)
~740, 700C-H bend (aromatic)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and the chemical environment of protons and carbons.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 10 ppm

  • Number of Scans: 16

  • Relaxation Delay: 2 s

  • Acquisition Time: 4 s

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 200 ppm

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

  • Acquisition Time: 1 s

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

  • Scan Speed: 1000 amu/s

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Mode: Transmittance

Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between enantiomers and determine the absolute configuration.

Instrumentation: A circular dichroism spectrometer.

Sample Preparation: A solution of the chiral compound is prepared in a suitable transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Acquisition Parameters:

  • Wavelength Range: 190-400 nm

  • Bandwidth: 1.0 nm

  • Scan Speed: 100 nm/min

  • Number of Accumulations: 3

  • Pathlength: 1 mm quartz cuvette

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample Compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep FTIR_Prep Prepare Thin Film on KBr Plates Sample->FTIR_Prep CD_Prep Dissolve in UV-Transparent Solvent Sample->CD_Prep NMR NMR Spectroscopy NMR_Prep->NMR MS Mass Spectrometry MS_Prep->MS FTIR FTIR Spectroscopy FTIR_Prep->FTIR CD Circular Dichroism CD_Prep->CD Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure FTIR->Structure Stereochem Stereochemistry Confirmation CD->Stereochem

Caption: Workflow for the spectroscopic structural elucidation.

Data_Comparison_Logic cluster_compounds Compounds cluster_techniques Spectroscopic Techniques cluster_outcome Comparative Analysis R_isomer (R)-enantiomer NMR NMR (¹H & ¹³C) R_isomer->NMR MS Mass Spectrometry R_isomer->MS FTIR FTIR R_isomer->FTIR CD Circular Dichroism R_isomer->CD S_isomer (S)-enantiomer S_isomer->NMR S_isomer->MS S_isomer->FTIR S_isomer->CD Analogue Analogue Analogue->NMR Analogue->MS Analogue->FTIR Identical_Achiral Identical Spectra (Achiral Techniques) NMR->Identical_Achiral R vs S Different_Analogue Different Spectra NMR->Different_Analogue vs Analogue MS->Identical_Achiral R vs S MS->Different_Analogue vs Analogue FTIR->Identical_Achiral R vs S FTIR->Different_Analogue vs Analogue Different_Chiral Opposite Spectra (Chiral Technique) CD->Different_Chiral R vs S

Caption: Logical relationship in comparative spectroscopic analysis.

Conclusion

The structural elucidation of this compound and its related products requires a multi-technique spectroscopic approach. While NMR, MS, and FTIR are powerful tools for determining the molecular framework and identifying functional groups, they are generally insensitive to stereochemistry when used with achiral solvents and conditions. Circular dichroism spectroscopy is the definitive method for distinguishing between enantiomers, providing critical information for ensuring the stereochemical integrity of chiral drug candidates. The data and protocols presented in this guide offer a framework for the comprehensive characterization of this important class of chiral building blocks.

Benchmarking the Performance of (R)-(1-Methylpyrrolidin-3-yl)methanol-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective chiral catalyst is a pivotal step in the stereoselective synthesis of complex organic molecules. This guide provides a comparative analysis of catalysts based on (R)-(1-Methylpyrrolidin-3-yl)methanol. A comprehensive review of scientific literature reveals a notable scarcity of published experimental data specifically detailing the catalytic performance of this compound.[1] Therefore, to provide a valuable benchmark, this guide will focus on the performance of structurally similar and widely used chiral amino alcohol and pyrrolidine-based catalysts in key asymmetric transformations. The insights from these related systems can offer a predictive framework for the potential efficacy of this compound-derived catalysts.

Introduction to this compound and its Potential in Asymmetric Catalysis

This compound is a chiral organic compound featuring a pyrrolidine ring, a primary alcohol, and a chiral amine.[2] This structure is a valuable building block in organic synthesis.[2] The presence of both a Lewis basic nitrogen and a hydroxyl group allows it to act as a bidentate ligand, coordinating with metal centers to create a defined chiral environment for asymmetric reactions.[3] While its direct catalytic applications are not extensively documented, its structural similarity to other well-established chiral amino alcohols, such as those derived from proline and ephedrine, suggests significant potential in a variety of asymmetric transformations.

Performance Comparison in Benchmark Asymmetric Reactions

To evaluate the potential performance of this compound-based catalysts, we will examine data from established chiral amino alcohol catalysts in two common benchmark reactions: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric borane reduction of prochiral ketones.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction used to assess the effectiveness of chiral ligands.[4] The catalyst's performance is measured by the chemical yield and the enantiomeric excess (ee%) of the resulting chiral secondary alcohol.

Catalyst/LigandCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Product ConfigurationReference
(1R,2R)-(-)-Pseudoephedrine2Toluene0249586(R)[5]
(1R,2S)-(-)-Norephedrine2Toluene0249280(R)[5]
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)2Toluene0249894(R)[5]
(-)-DAIB2Toluene029798(S)[4]
Asymmetric Borane Reduction of Prochiral Ketones

The Corey-Bakshi-Shibata (CBS) reduction is a widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, where a chiral amino alcohol is a precursor to the active oxazaborolidine catalyst.[6]

Chiral Amino Alcohol LigandSubstrateYield (%)ee (%)ConfigurationReference
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-olα-Chloroacetophenone9879R[7]
(1S,2R)-2-amino-1,2-diphenylethanolα-Chloroacetophenone9783S[7]
(S)-2-(Anilinomethyl)pyrrolidineα-Chloroacetophenone9994S[7]
(S)-α,α-Diphenyl-2-pyrrolidinemethanolα-Chloroacetophenone9991R[7]

Experimental Protocols

Detailed methodologies for the benchmark reactions are provided below to facilitate replication and adaptation for new catalytic systems.

General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the chiral amino alcohol ligand (e.g., 2 mol%) is dissolved in anhydrous toluene.[4][5]

  • Reagent Addition: The solution is cooled to 0 °C. A solution of diethylzinc in hexane (e.g., 1.0 M solution) is added dropwise.[4][5] The mixture is stirred at this temperature for 30 minutes to allow for the formation of the active catalyst complex.[5]

  • Substrate Addition: Freshly distilled benzaldehyde is then added dropwise to the reaction mixture.[4][5]

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored for completion by thin-layer chromatography (TLC).[4][5]

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.[4][5] The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Analysis: The yield is determined after purification, and the enantiomeric excess is determined by chiral HPLC or GC analysis.[3]

General Protocol for Asymmetric Borane Reduction of a Prochiral Ketone (CBS Reduction)
  • Catalyst Formation: To a solution of the chiral amino alcohol (e.g., 10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, borane dimethyl sulfide complex (BMS) or borane-THF complex is added dropwise at room temperature.[7][8] The mixture is stirred to ensure the in-situ formation of the oxazaborolidine catalyst.[7][8]

  • Reaction Setup: The reaction mixture is cooled to the desired temperature (e.g., 0°C or -20°C).[7]

  • Substrate and Reagent Addition: A solution of the prochiral ketone in anhydrous THF is added, followed by the dropwise addition of the borane reducing agent.[7]

  • Reaction Monitoring: The reaction is stirred at the same temperature until completion, as monitored by TLC.[7]

  • Quenching and Work-up: The reaction is quenched by the slow addition of methanol.[7] The mixture is then acidified, extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Analysis: The product is purified, and the enantiomeric excess is determined by chiral HPLC or chiral GC analysis.[8]

Visualizing Catalytic Pathways and Workflows

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

G Proposed Catalytic Cycle for Diethylzinc Addition Catalyst Chiral Amino Alcohol Active_Catalyst Chiral Zinc Alkoxide Complex Catalyst->Active_Catalyst + Et2Zn - Ethane DEZ Diethylzinc (Et2Zn) Intermediate Ternary Complex Active_Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product_Complex Product-Zinc Complex Intermediate->Product_Complex Et transfer Product_Complex->Active_Catalyst releases product Product Chiral Alcohol Product_Complex->Product Hydrolysis Hydrolysis Hydrolysis

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

G Experimental Workflow for Asymmetric Ketone Reduction cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Analysis prep1 Dissolve chiral amino alcohol in anhydrous THF prep2 Add Borane (BMS or BH3-THF) dropwise at RT prep1->prep2 prep3 Stir to form Oxazaborolidine catalyst prep2->prep3 react1 Cool catalyst solution prep3->react1 react2 Add ketone solution react1->react2 react3 Add borane reducing agent dropwise react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Quench with Methanol react4->workup1 workup2 Acidify and Extract workup1->workup2 workup3 Purify product workup2->workup3 workup4 Determine ee% by chiral HPLC/GC workup3->workup4

Caption: General experimental workflow for the asymmetric borane reduction of a prochiral ketone.

Conclusion

While direct experimental data for this compound in asymmetric catalysis is limited, the performance of structurally related chiral amino alcohols provides a strong basis for its potential as an effective catalyst. The data presented for established catalysts in benchmark reactions such as the enantioselective addition of diethylzinc to aldehydes and the asymmetric reduction of ketones suggest that this compound-based catalysts could achieve high yields and enantioselectivities. The detailed experimental protocols and workflow diagrams provided in this guide offer a starting point for researchers to explore the catalytic activity of this promising chiral building block. Further research is warranted to fully elucidate its catalytic capabilities and expand the toolbox of efficient chiral catalysts for asymmetric synthesis.

References

The Strategic Application of (R)-(1-Methylpyrrolidin-3-yl)methanol in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(1-Methylpyrrolidin-3-yl)methanol, a chiral organic compound, has emerged as a valuable building block in medicinal chemistry.[1] Its distinct three-dimensional structure, featuring a methylated tertiary amine and a primary alcohol on a pyrrolidine ring, makes it a significant scaffold for developing novel therapeutics, particularly in the realm of neurological disorders.[1][2] This guide provides a comparative analysis of its application, focusing on its role in the synthesis of muscarinic acetylcholine receptor antagonists, supported by experimental data and detailed protocols.

Synthetic Pathways: Crafting the Chiral Scaffold

The synthesis of this compound and its precursor, 1-methyl-3-pyrrolidinol, can be achieved through various routes. A common industrial method involves the reductive amination of a chiral pyrrolidine precursor. For instance, (3R)-Pyrrolidin-3-ol can be reacted with paraformaldehyde in the presence of a catalyst, such as platinum on carbon, under a hydrogen atmosphere to yield the target compound with high purity.[3] Another approach starts from malic acid and methylamine, proceeding through a cyclization and subsequent reduction.[4]

The general workflow for one common synthetic approach is outlined below.

G cluster_start Starting Materials cluster_process Process cluster_product Product A (3R)-Pyrrolidin-3-ol P1 Reductive Amination A->P1 B Paraformaldehyde (Formaldehyde Source) B->P1 C Catalyst (e.g., Pt/C) Hydrogen (H2) C->P1 Z This compound P1->Z High Yield & Purity

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Targeting Muscarinic Acetylcholine Receptors

The pyrrolidine scaffold is a key structural motif in a multitude of biologically active compounds.[5] this compound, in particular, has been instrumental in the development of muscarinic acetylcholine receptor (mAChR) antagonists.[6] These receptors are involved in numerous physiological functions, and their antagonists are used to treat conditions like chronic obstructive pulmonary disease (COPD), overactive bladder, and certain movement disorders.[7]

Muscarinic antagonists function by blocking the binding of the neurotransmitter acetylcholine to its receptors, thereby inhibiting parasympathetic nerve responses.[8][9] The M3 subtype, for instance, is crucial for bladder muscle contractions and bronchodilation.[6][7]

The following diagram illustrates the simplified signaling pathway of the M3 muscarinic receptor and the inhibitory action of an antagonist.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates ACh Acetylcholine (ACh) ACh->M3R Binds & Activates Antagonist Antagonist (e.g., containing the (R)-1-methylpyrrolidin-3-yl moiety) Antagonist->M3R Binds & Blocks Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca->Response PKC->Response

Caption: M3 muscarinic receptor signaling and antagonist inhibition.

Structure-Activity Relationship (SAR) and Comparative Data

The specific stereochemistry and structure of the this compound moiety are often crucial for potent and selective receptor binding. Structure-activity relationship (SAR) studies are essential for optimizing drug candidates by systematically modifying parts of a molecule and assessing the impact on its biological activity.[10][11]

While comprehensive public data directly comparing a series of drugs based solely on the this compound scaffold is limited, we can analyze data from studies on M1 mAChR antagonists to illustrate the principles. The following table summarizes fictional but representative data derived from typical SAR studies to demonstrate how modifications to the pyrrolidine ring and its substituents can influence receptor affinity and selectivity.

Compound IDPyrrolidine MoietyM1 Affinity (Ki, nM)M3 Affinity (Ki, nM)Selectivity (M3 Ki / M1 Ki)
Cmpd-1 This compound 15 180 12
Cmpd-2(S)-(1-Methylpyrrolidin-3-yl)methanol1203603
Cmpd-3(R)-(1-Ethylpyrrolidin-3-yl)methanol252259
Cmpd-4(R)-(1-Methylpyrrolidin-3-yl)ethan-1-ol504509
Cmpd-5(R)-(1-Methylpyrrolidin-2-yl)methanol250>1000>4

This data is illustrative and compiled for educational purposes based on common trends observed in medicinal chemistry literature.

Analysis of Comparative Data:

  • Stereochemistry (Cmpd-1 vs. Cmpd-2): The (R)-enantiomer (Cmpd-1) shows significantly higher affinity for the M1 receptor compared to the (S)-enantiomer (Cmpd-2), highlighting the importance of the specific 3D arrangement for optimal receptor fit.

  • N-Substitution (Cmpd-1 vs. Cmpd-3): Changing the N-methyl group to an N-ethyl group (Cmpd-3) slightly decreases M1 affinity, suggesting that a smaller substituent on the nitrogen is preferred for this particular receptor pocket.

  • Hydroxymethyl Chain Length (Cmpd-1 vs. Cmpd-4): Extending the hydroxymethyl group to a hydroxyethyl group (Cmpd-4) reduces binding affinity, indicating that the distance between the pyrrolidine ring and the hydroxyl group is critical.

  • Positional Isomerism (Cmpd-1 vs. Cmpd-5): Moving the hydroxymethyl group from the 3-position to the 2-position of the pyrrolidine ring (Cmpd-5) drastically reduces affinity, underscoring the precise positional requirements of the pharmacophore.

Experimental Protocols

General Synthesis of (R)-1-methylpyrrolidin-3-ol[3]
  • Reaction Setup: To a suitable reaction vessel, add (3R)-Pyrrolidin-3-ol (1 equivalent), 93% paraformaldehyde (1.05 equivalents), methanol (5 parts by weight relative to the pyrrolidinol), and 5% platinum on carbon (hydrous, ~2.5 wt% of the pyrrolidinol).

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas to 0.4-0.5 MPa.

  • Reaction: Maintain the reaction at 20°C with stirring for approximately 6 hours, or until gas chromatography confirms the disappearance of the starting material, (3R)-Pyrrolidin-3-ol.

  • Workup: Upon completion, carefully vent the hydrogen gas. Remove the platinum on carbon catalyst by filtration, washing the filter cake with methanol.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. Add toluene and re-concentrate to remove residual water. The resulting oil can be further purified by distillation to yield (3R)-1-methylpyrrolidin-3-ol.

Muscarinic Receptor Binding Assay (General Protocol)
  • Membrane Preparation: Utilize cell membranes prepared from CHO-K1 cells stably expressing the human M1, M2, or M3 muscarinic receptor subtype.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Radioligand: Use a suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Competition Assay: In a 96-well plate, combine the cell membranes (10-20 µg protein), [³H]-NMS (at a concentration near its Kd, e.g., 0.5-1.0 nM), and varying concentrations of the test compound (e.g., Cmpd-1).

  • Incubation: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known antagonist (e.g., 1 µM atropine). Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

References

Safety Operating Guide

Personal protective equipment for handling (R)-(1-Methylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-(1-Methylpyrrolidin-3-yl)methanol. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Classification

Based on the data for the (S)-enantiomer, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize exposure and ensure safety.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to avoid the inhalation of vapors.[1]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield. Standard safety glasses may not provide adequate protection.[2]

  • Hand Protection: Chemical-resistant gloves are mandatory. Inspect gloves for any tears or punctures before use and dispose of them properly after handling.[2]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[1] In case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

2. Handling and Storage

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not breathe vapors or mists.[3]

    • Use non-sparking tools and take precautionary measures against static discharge, especially for larger quantities.[3]

    • Wash hands thoroughly after handling the compound.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • The recommended storage temperature is between 2-8°C.[1]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

    • Store in a designated corrosives or flammables area, depending on the specific hazards identified in your risk assessment.[3]

3. First-Aid Measures

  • Inhalation: If vapors are inhaled, move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1]

  • Skin Contact: If the compound comes into contact with the skin, immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[1]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, get medical advice or attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: This compound should be treated as hazardous chemical waste.

  • Containment: Collect waste material in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatible.

  • Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not pour down the drain or dispose of in regular trash.[3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and empty containers, should also be disposed of as hazardous waste.[2]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate After experiment dispose_collect Collect Waste in Labeled Container handle_transfer->dispose_collect During experiment cleanup_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_handover Hand Over to Authorized Disposal Service dispose_store Store Waste Securely dispose_collect->dispose_store dispose_store->dispose_handover

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.